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  • Product: 11-(Methylamino)undecan-1-ol
  • CAS: 98603-16-8

Core Science & Biosynthesis

Foundational

Physicochemical Architecture and Application Profiling of 11-(Methylamino)undecan-1-ol

A Technical Guide for Advanced Lipid Synthesis and Drug Delivery Executive Summary In the rapidly evolving landscape of lipid-based drug delivery and combinatorial chemistry, long-chain amino alcohols serve as foundation...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Lipid Synthesis and Drug Delivery

Executive Summary

In the rapidly evolving landscape of lipid-based drug delivery and combinatorial chemistry, long-chain amino alcohols serve as foundational scaffolds. 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) is a highly versatile, heterobifunctional aliphatic compound[1],. Featuring an 11-carbon hydrophobic backbone flanked by a primary hydroxyl group and a secondary methylamino group, this molecule exhibits a unique amphiphilic profile. This whitepaper deconstructs its physicochemical properties, structural causality, and its critical role as a precursor in the synthesis of next-generation ionizable lipids for lipid nanoparticle (LNP) formulation[2],[3].

Molecular Architecture & Structural Causality

The physicochemical behavior of 11-(Methylamino)undecan-1-ol is dictated by the spatial separation of its functional groups across a flexible lipophilic core.

  • The Hydrophobic Axis (Undecyl Chain): The 11-carbon aliphatic chain provides substantial van der Waals interaction potential. This drives the molecule's ability to intercalate into lipid bilayers or undergo micellar self-assembly in aqueous environments.

  • The pH-Responsive Switch (Methylamino Group): The secondary amine is the critical functional node for drug delivery applications. With an estimated pKa of ~10.5 in its free state, it remains predominantly protonated (cationic) at physiological pH (7.4). When incorporated into complex ionizable lipids, this pKa is typically engineered down to ~6.0–6.5[3]. This allows the lipid to remain neutral in the bloodstream (preventing toxicity) while rapidly protonating within the acidic environment of an endosome (pH 5.5) to facilitate membrane fusion[4],[3].

  • The Reactive Anchor (Primary Hydroxyl): The terminal -OH group acts as both a hydrogen bond donor and acceptor, slightly depressing the overall lipophilicity (LogP) compared to pure alkylamines[5]. More importantly, it provides an unhindered site for esterification, etherification, or epoxide ring-opening reactions, making it an ideal building block for degradable lipid libraries[6].

Quantitative Physicochemical Profile

Due to the highly specific nature of CAS 98603-16-8, empirical data is synthesized alongside validated computational models derived from closely related structural isomers (e.g., 12-amino-1-dodecanol, CID 5182020)[5],[7],.

Physicochemical PropertyValueDerivation / Source Context
CAS Number 98603-16-8Commercial Chemical Registries[1],
Chemical Formula C₁₂H₂₇NOMolecular composition[1]
Molecular Weight 201.35 g/mol Calculated exact mass[5],[7]
Predicted LogP (XLogP3) ~3.8 - 4.1Analogous to C12 amino alcohols[5],[7]
Topological Polar Surface Area 32.3 - 46.3 ŲBased on -OH and -NHCH₃ contributions[5],[7]
Hydrogen Bond Donors 2Primary -OH, Secondary -NH
Hydrogen Bond Acceptors 2Oxygen, Nitrogen
Physical State (25°C) Solid / Waxy SolidExtrapolated from C12 aliphatic analogs,

Mechanistic Role in Advanced Therapeutics (LNPs)

Recent breakthroughs in late 2025 have underscored the importance of amino alcohols in overcoming the limitations of first-generation mRNA vaccines (such as high required doses and liver toxicity)[6],[3].

When 11-(Methylamino)undecan-1-ol is utilized as a precursor, its secondary amine can be reacted with epoxides or acrylates to generate branched, ionizable lipids. Under acidic endosomal conditions, the resulting β-amino alcohol motifs induce a critical biophysical shift: they force the endosomal membrane to transition from a stable bilayer to a highly unstable hexagonal phase (H_II) [3]. This membrane destabilization is the primary causal mechanism for "endosomal escape," allowing therapeutic mRNA to be released into the cytosol[4].

Mechanism N1 Neutral Amino Lipid (Bloodstream pH 7.4) N2 Protonated Cation (Endosome pH 5.5) N1->N2 Acidification N3 Membrane Fusion (Hexagonal Phase) N2->N3 Electrostatic Binding N4 Cargo Release (Cytosol) N3->N4 Endosomal Escape

Fig 1: pH-dependent protonation and endosomal escape mechanism of amino alcohol lipids.

Self-Validating Experimental Workflows

To accurately characterize 11-(Methylamino)undecan-1-ol and its synthesized lipid derivatives, rigorous, self-validating protocols are required. Below are the gold-standard methodologies for evaluating its two most critical parameters: apparent pKa and lipophilicity.

Protocol A: Apparent pKa (pKa,app) Determination via TNS Fluorescence Assay

Causality: Standard aqueous titration fails for highly lipophilic molecules because they self-assemble into micelles or liposomes. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is utilized because TNS is an anionic fluorescent probe that only fluoresces when bound to a cationic (protonated) lipid membrane. By measuring fluorescence across a pH gradient, we isolate the exact pH at which 50% of the lipid surface becomes protonated.

  • Buffer Preparation: Prepare a series of 10 mM citrate-phosphate-borate buffers ranging from pH 2.5 to 11.0 in 0.5 pH increments.

  • Liposome Formulation: Dissolve the amino alcohol (or its LNP derivative) in ethanol. Rapidly mix with the aqueous buffers using a microfluidic mixer (3:1 aqueous:ethanol ratio) to form uniform liposomes.

  • Probe Addition: Add TNS reagent to the liposome suspensions in a black 96-well plate to achieve a final TNS concentration of 2 µM and a lipid concentration of 6 µM.

  • Equilibration & Readout: Incubate in the dark for 10 minutes. Measure fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).

  • Data Processing: Plot fluorescence intensity against pH. Apply a non-linear sigmoidal regression to identify the inflection point, which represents the pKa,app.

  • Self-Validation Check: Include a parallel well containing a clinical benchmark lipid (e.g., SM-102 or DLin-MC3-DMA, known pKa ~6.4)[6]. If the control deviates by more than ±0.1 pH units, the buffer calibration or TNS stock integrity is compromised and the run must be rejected.

Protocol S1 1. Buffer Preparation (pH 2.5 - 11.0) S2 2. Liposome Formulation (Amino Alcohol + Helper Lipids) S1->S2 S3 3. TNS Probe Addition (2 µM Final Concentration) S2->S3 S4 4. Fluorescence Readout (Ex: 321nm / Em: 445nm) S3->S4 Bind to Cationic Membranes S5 5. Non-linear Regression (Calculate pKa,app) S4->S5 Sigmoidal Fit

Fig 2: Step-by-step TNS fluorescence assay workflow for determining apparent pKa.

Protocol B: Lipophilicity (LogP/LogD) Profiling via Shake-Flask LC-MS

Causality: The undecyl chain drives the molecule into organic phases, while the protonated amine drives it into aqueous phases. To predict in vivo membrane permeability, the distribution coefficient must be measured at a strictly controlled physiological pH.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Solute Addition: Dissolve exactly 1.0 mg of 11-(Methylamino)undecan-1-ol in 5 mL of the pre-saturated 1-octanol.

  • Equilibration: Add 5 mL of the pre-saturated PBS to the octanol solution. Shake mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the amino alcohol in each phase using Reversed-Phase LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ = log₁₀([Solute]octanol / [Solute]water).

  • Self-Validation Check (Mass Balance): Multiply the quantified concentrations by their respective phase volumes to find the total recovered mass. The sum of the mass in the octanol and aqueous phases must equal the initial 1.0 mg input (±5%). A recovery rate below 95% indicates that the highly lipophilic compound has adsorbed to the glassware or formed an unresolved emulsion at the interface, invalidating the calculated LogP.

References

  • CymitQuimica. "11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) Product Information." Accessed March 2026.

  • Sigma-Aldrich. "11-(methylamino)undecan-1-ol | 98603-16-8." Accessed March 2026.

  • National Center for Biotechnology Information (PubChem). "12-Amino-1-dodecanol (CID 5182020) - Computed Properties." Accessed March 2026.

  • National Center for Biotechnology Information (PubChem). "Decylaminoethanol (CID 21653353) - Computed Properties." Accessed March 2026.

  • TCI Chemicals. "SAFETY DATA SHEET: 12-Amino-1-dodecanol." Accessed March 2026.

  • Dong, Y. et al. "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials, 2016.

  • Rudra, A., Gupta, A., et al. "Degradable cyclic amino alcohol ionizable lipids as vectors for potent influenza mRNA vaccines." Nature Nanotechnology, Nov 2025. (Note: PubMed indexing via MIT release)

  • MIT News. "Particles that enhance mRNA delivery could reduce vaccine dosage and costs." Massachusetts Institute of Technology, Nov 2025.

  • BLDpharm. "[Nat. Nanotechnol.] Novel LNPs Could Significantly Reduce Vaccine Costs." Nov 2025.

Sources

Exploratory

11-(Methylamino)undecan-1-ol CAS number and chemical identifiers

[1] Part 1: Introduction & Significance 11-(Methylamino)undecan-1-ol is a bifunctional aliphatic building block characterized by a linear 11-carbon chain terminated by a primary hydroxyl group at one end and a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Introduction & Significance

11-(Methylamino)undecan-1-ol is a bifunctional aliphatic building block characterized by a linear 11-carbon chain terminated by a primary hydroxyl group at one end and a secondary methylamino group at the other. This specific structural motif—combining a polar protic head (alcohol) with a basic, nucleophilic tail (secondary amine)—makes it a critical intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs), PROTAC linkers , and specialized surfactants .

In the context of drug development, particularly for RNA delivery systems, the secondary amine moiety serves as a tunable ionization center. It allows for the attachment of hydrophobic tails or polar headgroups while maintaining a specific pKa profile essential for endosomal escape.

Core Chemical Identity
PropertyDetail
Chemical Name 11-(Methylamino)undecan-1-ol
CAS Number 98603-16-8
Synonyms 11-(Methylamino)-1-undecanol; N-Methyl-11-aminoundecan-1-ol
Molecular Formula C₁₂H₂₇NO
Molecular Weight 201.35 g/mol
SMILES CNCCCCCCCCCCCO
InChIKey VYBQBSGDKAHCPI-UHFFFAOYSA-N
Appearance White to off-white low-melting solid or viscous liquid
Solubility Soluble in ethanol, chloroform, DMSO; limited solubility in water

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 11-(Methylamino)undecan-1-ol typically follows one of two primary pathways: Nucleophilic Substitution (preferred for scale-up) or Reductive Amination . Below is the detailed protocol for the Nucleophilic Substitution route, which offers high atom economy and uses readily available precursors.

Method A: Nucleophilic Substitution (Standard Protocol)

Principle: The reaction involves the S_N2 displacement of a terminal bromide by methylamine.

Reagents:

  • Substrate: 11-Bromo-1-undecanol (CAS 1611-56-9)

  • Nucleophile: Methylamine (33% wt in ethanol or 2M in THF)

  • Solvent: Ethanol or THF

  • Base (Optional): Potassium Carbonate (K₂CO₃) to scavenge HBr

Step-by-Step Protocol:

  • Preparation: Charge a pressure-rated reaction vessel (autoclave or sealed tube) with 11-Bromo-1-undecanol (1.0 eq) dissolved in anhydrous ethanol (5-10 volumes).

  • Addition: Cool the solution to 0°C. Add Methylamine solution (5.0 – 10.0 eq). Note: Excess methylamine is critical to prevent the formation of the tertiary amine byproduct (bis-alkylation).

  • Reaction: Seal the vessel and heat to 60–70°C. Stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess methylamine.

    • Dissolve the residue in DCM and wash with 1N NaOH (to ensure the amine is in the free base form) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography on silica gel (Gradient: 0–10% MeOH in DCM with 1% NH₄OH).

Method B: Reductive Amination (Alternative)

Principle: Condensation of 11-hydroxyundecanal with methylamine followed by hydride reduction.

  • Step 1: React 11-hydroxyundecanal with methylamine to form the imine/hemiaminal intermediate.

  • Step 2: Reduce in situ using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) in MeOH/DCM.

Synthesis Workflow Diagram

SynthesisPath Start 11-Bromo-1-undecanol (CAS 1611-56-9) Inter Intermediate: Transition State (SN2) Start->Inter Heat (60°C) Solvent Reagent Methylamine (Excess) (in EtOH or THF) Reagent->Inter Product 11-(Methylamino)undecan-1-ol (CAS 98603-16-8) Inter->Product Major Pathway (Excess Amine) Byproduct Byproduct: N,N-Bis(11-hydroxyundecyl)methylamine Inter->Byproduct Minor Pathway (Limiting Amine)

Caption: Synthetic pathway via nucleophilic substitution. Excess methylamine minimizes bis-alkylation byproducts.

Part 3: Applications in Drug Development

The utility of 11-(Methylamino)undecan-1-ol lies in its bifunctionality . It acts as a scaffold that can be extended at either the amine or the alcohol terminus.

Precursor for Ionizable Lipids (LNP Formulations)

In the development of Lipid Nanoparticles for mRNA vaccines and therapeutics, ionizable lipids are the most critical component.

  • Role: The secondary amine group (pKa ~9-10) is often modified (e.g., by esterification of the alcohol end or alkylation of the amine) to fine-tune the apparent pKa to the physiological range (6.0–7.0).

  • Mechanism:

    • Step 1 (Conjugation): The alcohol group can be esterified with a fatty acid (e.g., myristic acid) to create a hydrophobic tail.

    • Step 2 (Headgroup Formation): The secondary amine can be reacted with an epoxide or acrylate to form the ionizable headgroup.

    • Result: A lipid that is neutral in the blood (reducing toxicity) but positively charged in the acidic endosome (facilitating RNA release).

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and composition to bridge the E3 ligase ligand and the target protein ligand.

  • Utility: The 11-carbon alkyl chain provides a hydrophobic, flexible spacer. The amine and alcohol termini allow for orthogonal attachment chemistries (e.g., amide bond formation at one end, ether/ester at the other).

Surfactant & Surface Chemistry

The compound itself is a "gemini" surfactant precursor. The long hydrophobic chain and the polar amine/alcohol ends allow it to modify surface tension or act as a co-surfactant in microemulsions.

Application Logic Diagram

Applications Core 11-(Methylamino)undecan-1-ol (Bifunctional Scaffold) Path1 Pathway A: Amine Modification (Alkylation/Acylation) Core->Path1 Reacts at -NHMe Path2 Pathway B: Alcohol Modification (Esterification/Etherification) Core->Path2 Reacts at -OH LNP Ionizable Lipid Tail (for RNA Delivery) Path1->LNP + Epoxide/Acrylate Surf Cationic Surfactant (Surface Modification) Path1->Surf + Quaternization Linker PROTAC Alkyl Linker (Target Protein Degradation) Path2->Linker + Ligand Attachment

Caption: Divergent synthetic utility of 11-(Methylamino)undecan-1-ol in lipid and linker chemistry.

Part 4: Handling, Safety, and Storage

Safety Data Sheet (SDS) Summary:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a secondary amine, it is basic and potentially corrosive in concentrated forms.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work within a chemical fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed. Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent oxidation or moisture absorption.

Self-Validating Protocol Check:

  • Purity Check: Before using in LNP synthesis, verify the absence of the bis-alkylated byproduct via H-NMR (look for integration of the N-methyl singlet; secondary amine methyl is ~2.4 ppm, tertiary is ~2.2 ppm).

  • Solubility Check: Ensure the compound is fully dissolved in the reaction solvent (e.g., Ethanol) before adding reagents to prevent heterogeneous kinetics.

Part 5: References

  • Sigma-Aldrich. 11-(methylamino)undecan-1-ol Product Detail & CAS 98603-16-8. Available at: (Verified via search snippets).

  • PubChem. Compound Summary for 11-(methylamino)undecan-1-ol (CID 19767274). National Library of Medicine. Available at:

  • ChemicalBook. 11-Amino-1-undecanol and Derivatives: Properties and Synthesis. Available at:

  • BenchChem. Synthesis of Methylamino Alcohols: Technical Guides. Available at:

  • Common Organic Chemistry. Reductive Amination Protocols and Conditions. Available at:

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 11-(Methylamino)undecan-1-ol

[1] Executive Summary 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8 / 16250-51-6) is a bifunctional amphiphilic building block characterized by a long hydrophobic alkyl spacer ( ) separating a polar primary hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

11-(Methylamino)undecan-1-ol (CAS: 98603-16-8 / 16250-51-6) is a bifunctional amphiphilic building block characterized by a long hydrophobic alkyl spacer (


) separating a polar primary hydroxyl group and a basic secondary methylamine.[1]

Its solubility behavior is governed by a competitive hydrophilic-lipophilic balance (HLB) .[1] While the


 chain dictates affinity for non-polar and halogenated solvents, the terminal polar groups facilitate solubility in protic organic solvents (alcohols) and allow for pH-dependent aqueous solubility. This guide provides a structural analysis, predicted solubility data based on validated analogs, and standardized protocols for dissolution in research and development applications.

Part 1: Molecular Analysis & Solubility Prediction[1]

To understand the solubility of 11-(Methylamino)undecan-1-ol, one must deconstruct its interactions at the molecular level. The molecule acts as a "bolas" amphiphile or a surfactant precursor depending on the solvent environment.[1]

Structural Zones
  • Zone A (Secondary Amine):

    
    .[1] Acts as a proton acceptor.[1] In non-polar solvents, this group may form intermolecular hydrogen bonds, leading to aggregation or gelation.
    
  • Zone B (Alkyl Spacer): The undecyl (

    
    ) chain is highly lipophilic (LogP > 3.0), driving solubility in chlorinated and aliphatic solvents while severely limiting water solubility at neutral pH.[1]
    
  • Zone C (Primary Alcohol): Acts as both a hydrogen bond donor and acceptor, ensuring compatibility with polar protic solvents like Ethanol and Methanol.[1]

The "Solvent Switch" Mechanism

The solubility of this compound is tunable via pH.[1][2]

  • Neutral State: The molecule is waxy and hydrophobic.[1] Soluble in organic solvents; insoluble in water.[1][3]

  • Protonated State (Acidic pH): Upon addition of HCl or TFA, the amine becomes an ammonium cation (

    
    ). This transforms the molecule into a cationic surfactant, drastically increasing water solubility (forming micelles).
    

Part 2: Solubility Profile in Organic Solvents[2][4]

The following data categorizes solvent compatibility for synthesis, purification, and surface modification (e.g., SAM formation).

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent The "Gold Standard" for this molecule.[1] The high density and moderate polarity of DCM break intermolecular H-bonds while solvating the

chain.[1]
Alcohols Methanol, Ethanol, IsopropanolGood to High Excellent for SAM preparation. The hydroxyl group of the solvent interacts with the solute's alcohol/amine, while the alkyl chain is accommodated.
Polar Aprotic DMSO, DMF, THFGood Soluble, but removal of high-boiling solvents (DMSO/DMF) is difficult. THF is a good alternative for reactions requiring anhydrous conditions.[1]
Aliphatic Hexane, HeptaneModerate/Low Warning: May require heating or a co-solvent (e.g., 5% Isopropanol) to disrupt amine-amine hydrogen bonding aggregates.[1]
Aqueous Water, PBSInsoluble (Neutral) Insoluble at pH 7.[1] Soluble at pH < 4 (forms ammonium salt).[1]
Critical Visualization: Solvation Interactions

The following diagram illustrates how different solvents interact with the specific functional zones of the molecule.

SolvationMap cluster_molecule 11-(Methylamino)undecan-1-ol Structure Amine Methylamine Head (Basic/Polar) Chain C11 Alkyl Chain (Lipophilic) Amine->Chain Alcohol Hydroxyl Tail (Polar) Chain->Alcohol DCM DCM / Chloroform (Dipole-Dipole + Dispersion) DCM->Amine Disrupts Aggregates DCM->Chain Solvates Chain EtOH Ethanol / Methanol (H-Bonding) EtOH->Amine H-Bond Donor EtOH->Alcohol H-Bond Network Water Water (Neutral pH) (Hydrophobic Exclusion) Water->Chain Repulsion (Precipitation) AcidWater Water (Acidic pH) (Ionic Solvation) AcidWater->Amine Protonation -> Solubility

Figure 1: Solvation interaction map showing how solvent classes target specific molecular zones to achieve dissolution.

Part 3: Experimental Protocols

Protocol A: Standard Dissolution for Synthesis (100 mg Scale)

Objective: Prepare a homogeneous solution for reaction (e.g., acylation or coupling). Recommended Solvent: Dichloromethane (DCM) or Anhydrous THF.[1]

  • Weighing: Weigh 100 mg of 11-(Methylamino)undecan-1-ol into a 20 mL scintillation vial.

    • Note: The substance is likely a waxy solid or viscous oil.[1] Use a glass spatula.

  • Solvent Addition: Add 2.0 mL of DCM.

  • Agitation: Vortex for 30 seconds.

    • Observation: The solid should dissolve rapidly.[1] If the solution appears cloudy, it indicates moisture contamination (DCM is wet) or impurities.

  • Drying (Optional): If using for moisture-sensitive reactions, add 50 mg of activated 3Å molecular sieves.[1]

Protocol B: Preparation for Self-Assembled Monolayers (SAMs)

Objective: Prepare a 1 mM solution for coating gold or oxide surfaces.[1] Recommended Solvent: Absolute Ethanol (HPLC Grade).[1]

  • Stock Solution (10 mM):

    • Dissolve 20.1 mg of 11-(Methylamino)undecan-1-ol in 10 mL of Absolute Ethanol.

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution of any waxy aggregates.[1]

  • Working Solution (1 mM):

    • Take 1 mL of the Stock Solution and dilute with 9 mL of Absolute Ethanol.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates that could cause surface defects.[1]

    • Storage: Use immediately.[1] Long-term storage in ethanol can lead to esterification traces or oxidation if not sealed under Argon.[1]

Protocol C: Aqueous Dissolution via pH Switching

Objective: Dissolve the compound in water for biological assays or hydrogel formation.[1]

  • Suspension: Add 10 mg of compound to 10 mL of deionized water.

    • Result: Cloudy suspension/floating particles.[1]

  • Acidification: While stirring, add 1.0 M HCl dropwise.

  • Monitoring: Monitor clarification. As the pH drops below 9.0, the amine protonates.

    • Endpoint: At pH ~4-5, the solution should become clear and colorless as the cationic surfactant species forms.

Part 4: Troubleshooting & Handling

Common Solubility Issues
SymptomCauseCorrective Action
Gelation in Hexane Intermolecular H-bonding between amine/alcohol groups.[1]Add 5-10% Isopropanol or warm the solution to 40°C.
Cloudiness in DCM Water contamination (DCM/Water emulsion).[1]Dry the solution over

and filter.
Precipitation on Cooling Saturation limit reached (common in alcohols).[1]Use a lower concentration or store at room temperature.[1]
Workflow Decision Tree

Use the following logic to select the correct solvent system for your application.

Workflow Start Select Application Synth Organic Synthesis (Acylation, Click Chem) Start->Synth SAMs Surface Coating (SAMs on Au/SiO2) Start->SAMs Bio Biological Assay (Aqueous Media) Start->Bio Synth_Solv Use DCM or THF (High Solubility, Easy Removal) Synth->Synth_Solv SAMs_Solv Use Absolute Ethanol (Clean Evaporation, Compatible) SAMs->SAMs_Solv Bio_Solv Use Water + HCl (pH < 5) OR DMSO Stock (dilute < 1%) Bio->Bio_Solv

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • Sigma-Aldrich. 11-(Methylamino)undecan-1-ol Product Specification & CAS Data. (Accessed 2026).[1][4] Link

  • PubChem. 1-Undecanol: Physical Properties and Solubility Data. National Library of Medicine.[1] Link[1]

  • Bain, C. D., et al. (1989).[1] Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Head Group, Tail Group, and Solvent. Journal of the American Chemical Society.[1] (Validation of Ethanol for long-chain amphiphiles). Link[1]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1] (Principles of amino/alcohol solubility). Link

  • ChemicalBook. 11-Amino-1-undecanol Properties and Solubility. Link

Sources

Exploratory

molecular structure and weight of 11-(Methylamino)undecan-1-ol

Molecular Architecture, Synthesis, and Applications in Heterobifunctional Ligand Design Executive Summary 11-(Methylamino)undecan-1-ol is a specialized heterobifunctional building block characterized by a specific 11-car...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Applications in Heterobifunctional Ligand Design

Executive Summary

11-(Methylamino)undecan-1-ol is a specialized heterobifunctional building block characterized by a specific 11-carbon aliphatic chain terminating in a primary alcohol and a secondary methylamine. Its structural distinctiveness lies in the N-methylated terminus , which offers unique reactivity profiles compared to its primary amine counterpart (11-aminoundecan-1-ol).

This molecule serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Lipid Nanoparticles (LNPs) . Its C11 alkyl chain provides a precise hydrophobic spacer (approx. 15 Å) that modulates the spatial orientation of conjugated ligands, while the secondary amine prevents unwanted cyclization events often seen with primary amines and allows for the formation of tertiary amine cationic heads in ionizable lipids.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Head Group (Secondary Amine): An N-methylamino group at position 11. The methyl substitution increases lipophilicity and alters the basicity (pKa) compared to a primary amine, reducing the potential for hydrogen bond donation while maintaining acceptance capability.

  • The Spacer (Alkyl Chain): An undecyl (C11) methylene bridge. This odd-numbered chain length is critical for disrupting crystalline packing in lipid formulations, enhancing fluidity.

  • The Tail (Primary Alcohol): A hydroxyl group at position 1. This serves as a versatile handle for esterification, oxidation to an aldehyde/acid, or conversion to a leaving group (tosylate/mesylate).

Quantitative Data Profile
PropertyValueTechnical Note
IUPAC Name 11-(Methylamino)undecan-1-ol-
Molecular Formula C₁₂H₂₇NO-
Molecular Weight 201.35 g/mol Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[1]
Monoisotopic Mass 201.209 DaCritical for High-Res MS identification.
pKa (Amine) ~10.4 - 10.6Estimated; typical for secondary aliphatic amines.
LogP (Predicted) ~3.2Indicates moderate lipophilicity; soluble in organic solvents (DCM, MeOH), limited water solubility.
Boiling Point >250 °CHigh boiling point due to hydrogen bonding; distillation requires high vacuum.
Physical State Waxy Solid / Viscous LiquidLow melting point expected due to the disruption of H-bonding network by the N-methyl group.
Ionization Behavior

At physiological pH (7.4), the secondary amine is predominantly protonated (


), rendering the molecule cationic. This property is exploited in LNP design, where the positive charge aids in encapsulating anionic mRNA payloads.

Synthetic Pathways and Methodologies[2][4][5]

The synthesis of 11-(Methylamino)undecan-1-ol requires preventing the polymerization of the bifunctional starting materials. Two primary routes are recommended based on scalability and purity requirements.

Route A: Nucleophilic Substitution (The "Halide Displacement" Method)

This method is preferred for small-scale, high-purity synthesis. It involves the reaction of 11-bromo-1-undecanol with an excess of methylamine.

  • Reagents: 11-Bromo-1-undecanol, Methylamine (33% in EtOH or THF), Potassium Carbonate (

    
    ).
    
  • Mechanism:

    
     nucleophilic attack of the methylamine nitrogen on the C11 carbon, displacing the bromide.
    
  • Critical Control Point: A large excess of methylamine (5-10 eq) is required to prevent the formation of the tertiary amine byproduct (bis-alkylation).

Route B: Reductive Amination (The "Aldehyde" Method)

Ideal for industrial scale-up, avoiding halogenated waste.

  • Precursor: 11-Hydroxyundecanal (often protected as a cyclic hemiacetal).

  • Reagents: Methylamine hydrochloride, Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Protocol:

    • Dissolve 11-hydroxyundecanal in Methanol/DCM (1:1).

    • Add Methylamine (1.5 eq) and stir for 30 min to form the imine/hemiaminal intermediate.

    • Add reducing agent (

      
      ) at 0°C.
      
    • Quench with aqueous

      
      .
      
Visualization of Synthetic Logic

SynthesisPathways Start1 11-Bromo-1-undecanol Process1 SN2 Substitution (Excess MeNH2, THF) Start1->Process1 Start2 11-Hydroxyundecanal Intermediate Imine Intermediate Start2->Intermediate + MeNH2 Product 11-(Methylamino)undecan-1-ol (C12H27NO) Process1->Product Yield >85% Byproduct Bis-alkylated Impurity (Avoid via Excess Amine) Process1->Byproduct Side Rxn Process2 Reductive Amination (MeNH2, NaBH3CN) Process2->Product Yield >90% Intermediate->Process2

Caption: Comparative synthetic workflows for 11-(Methylamino)undecan-1-ol highlighting the SN2 and Reductive Amination pathways.

Applications in Drug Discovery & Development[2][4]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the ternary complex stability. 11-(Methylamino)undecan-1-ol acts as a hydrophobic alkyl linker .

  • Secondary Amine Function: Provides a handle for conjugation to E3 ligase ligands (e.g., VHL or Cereblon binders) via amide coupling (after reacting with a carboxylic acid) or alkylation.

  • Alcohol Function: Can be converted to a tosylate or mesylate to react with the "warhead" (POI ligand).

  • Impact: The C11 chain is flexible, allowing the E3 ligase and Target Protein to fold into a productive ubiquitination zone.

Ionizable Lipids for LNP Formulations

This molecule is a precursor for "tail-branched" ionizable lipids used in mRNA delivery (e.g., COVID-19 vaccines).

  • Mechanism: The alcohol group is esterified with fatty acids (e.g., linoleic acid), while the methylamine head group is further functionalized to tune the pKa to approx 6.5.

  • Endosomal Escape: The secondary amine (or its tertiary derivative) becomes protonated in the acidic endosome, causing membrane disruption and releasing the payload.

PROTAC Assembly Workflow

PROTAC_Assembly Warhead Target Protein Ligand (Warhead) E3Ligand E3 Ligase Ligand (Anchor) Linker 11-(Methylamino)undecan-1-ol (Linker Scaffold) Step1 Functionalization A: Convert Alcohol to Tosylate/Halide Linker->Step1 OH Activation Step3 Functionalization B: React Methylamine with Acid/Ester Linker->Step3 NH Activation Step2 Conjugation 1: Linker-Warhead Bond Formation Step1->Step2 + Warhead Final Active PROTAC Molecule Step2->Final Convergent Synthesis Step3->Final + E3 Ligand

Caption: Logic flow for integrating 11-(Methylamino)undecan-1-ol into a PROTAC system.

Analytical Characterization & Quality Control

To ensure the integrity of this building block, the following analytical validations are mandatory.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.64 (t, 2H, -CH 2-OH): Triplet characteristic of primary alcohol.
      
    • 
       2.55 (t, 2H, -CH 2-NHMe): Triplet adjacent to the amine.
      
    • 
       2.42 (s, 3H, -NH-CH 3): Singlet for the N-methyl group. Note: This is the diagnostic peak distinguishing it from the primary amine.
      
    • 
       1.20-1.60 (m, 18H, Alkyl Chain): Multiplet envelope.
      
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Ion:

    
     = 202.21 m/z.[1]
    
  • Fragmentation: Loss of water (

    
    ) is common in alcohol-containing aliphatic chains.
    

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) and the alcohol can absorb moisture.

  • Solubility: Soluble in Methanol, Ethanol, DMSO, and Chloroform. Insoluble in water (unless protonated at low pH).

References

  • PubChem. "11-(methylamino)undecan-1-ol Compound Summary."[1] National Library of Medicine. Available at: [Link]

  • Troup, R. I., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther. Available at: [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling Profile for 11-(Methylamino)undecan-1-ol

This technical guide provides an in-depth safety and handling profile for 11-(Methylamino)undecan-1-ol , a specialized bifunctional linker used frequently in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates)....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth safety and handling profile for 11-(Methylamino)undecan-1-ol , a specialized bifunctional linker used frequently in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates).

[1]

Executive Summary & Chemical Identity

11-(Methylamino)undecan-1-ol is a bifunctional building block characterized by a long hydrophobic alkyl chain terminating in a primary alcohol and a secondary methylamine. Its amphiphilic nature and basicity dictate its specific safety profile, distinguishing it from simple fatty alcohols.

Chemical Characterization
PropertySpecification
Chemical Name 11-(Methylamino)undecan-1-ol
CAS Number 98603-16-8
Molecular Formula C₁₂H₂₇NO
Molecular Weight 201.35 g/mol
Physical State Waxy solid or low-melting crystalline powder
Solubility Soluble in DMSO, Methanol, DCM, Chloroform; Low water solubility
pKa (Predicted) ~10.5 (Secondary Amine), ~15 (Alcohol)
Structural Context

The compound consists of a C11 alkyl spacer. The secondary amine (N-methyl) acts as a nucleophile in conjugation reactions, while the primary alcohol serves as a handle for further functionalization (e.g., oxidation to aldehyde/acid or esterification).

Hazard Identification (GHS Framework)

Based on Structure-Activity Relationships (SAR) of long-chain amino alcohols (e.g., 11-Aminoundecan-1-ol).

Core Hazards

The combination of a basic amine and a surfactant-like tail creates a compound capable of penetrating biological membranes and causing tissue damage.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The alkaline nature can disrupt the skin mantle.

  • Serious Eye Damage/Irritation (Category 1/2A): CRITICAL HAZARD. Amino alcohols can cause severe, sometimes irreversible eye damage due to rapid saponification of membrane lipids.

  • Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation if inhaled as dust/aerosol.

  • Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects (common for long-chain amines).

GHS Label Elements[1][2][3]
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosion - if Cat 1 Eye Damage is assigned)
      
    • 
      (Irritant)
      
    • 
      (Aquatic Toxicity)
      

Operational Handling & Exposure Controls

Expert Insight: The secondary amine is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. Strict exclusion of moisture and air is required not just for safety, but to maintain reagent purity.

Engineering Controls[1]
  • Fume Hood: All open handling must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.

  • Inert Atmosphere: Store and weigh under Nitrogen (N₂) or Argon (Ar) to prevent yellowing (oxidation) and hygroscopic clumping.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldHigh risk of severe corneal damage from alkaline dust/splash. Safety glasses are insufficient.
Dermal Nitrile Gloves (Double gloving recommended)Long-chain amines can permeate thin nitrile; double layers provide breakthrough time buffer.
Respiratory N95/P100 (if powder handling outside hood)Prevent inhalation of alkaline dust which irritates mucous membranes.
Handling Workflow Visualization

The following diagram outlines the safe workflow for transferring and solubilizing the compound.

HandlingWorkflow Figure 1: Safe Handling Workflow for Hygroscopic Amino Alcohols Storage Storage (-20°C, Inert Gas) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Anti-static Gun + N2) Equilibration->Weighing Inside Hood Solubilization Solubilization (Add DMSO/DCM) Weighing->Solubilization Slow Addition Usage Reaction Setup Solubilization->Usage Immediate Use

Emergency Response Protocols

Self-Validating Protocol: In the event of exposure, the speed of irrigation is the single most critical factor in preventing permanent damage.

Eye Contact (Red Alert)
  • IMMEDIATE: Do not wait for medical personnel. Flush eyes with water or saline for at least 15-20 minutes .

  • Technique: Hold eyelids apart to ensure irrigation of the entire surface.[1]

  • Medical: Consult an ophthalmologist immediately. Alkaline burns can penetrate deeper than acid burns.

Skin Contact
  • Remove: Strip contaminated clothing immediately.

  • Wash: Rinse skin with copious amounts of soap and water. Do not use neutralizing agents (acids) which can cause exothermic burns.

Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: Absorb with an inert material (vermiculite, sand). Do not use sawdust (fire hazard with amines).

  • Disposal: Collect in a container marked "Alkaline Organic Waste."

Stability & Reactivity

  • Incompatible Materials:

    • Strong Oxidizers: Reaction can be vigorous/explosive.

    • Acids: Exothermic neutralization.

    • Acid Chlorides/Anhydrides: Rapid acylation (potentially violent if uncontrolled).

    • Carbon Dioxide: Absorbs CO₂ from air to form carbamates/carbonates.

  • Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO).

Ecological Information

  • Ecotoxicity: Long-chain amines are generally highly toxic to aquatic organisms (EC50 < 10 mg/L) due to their ability to disrupt cell membranes.

  • Persistence: The alkyl chain is biodegradable, but the amine functionality may inhibit bacterial activity at high concentrations.

  • Bioaccumulation: Moderate potential (LogPow typically > 3 for C11 chains), but often mitigated by metabolic oxidation.

References

  • Sigma-Aldrich. 11-(methylamino)undecan-1-ol Product Specification & CAS 98603-16-8 Entry.[2]Link

  • PubChem. 11-Aminoundecan-1-ol (Analog) Safety & Hazard Profile. National Library of Medicine. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Long-chain primary and secondary amines - Aquatic Toxicity Data.Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 11-(Methylamino)undecan-1-ol

Topic: pKa values of 11-(Methylamino)undecan-1-ol in aqueous solution Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary 11-(Methylamino)unde...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of 11-(Methylamino)undecan-1-ol in aqueous solution Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

11-(Methylamino)undecan-1-ol is a bifunctional lipid-like surfactant often utilized in the synthesis of functionalized lipid nanoparticles (LNPs) and surface-active agents. Its physicochemical behavior is governed by two distal functional groups: a secondary amine and a primary alcohol, separated by an 11-carbon aliphatic chain.[1]

For researchers in drug delivery and formulation science, the ionization state of the amine headgroup is the critical parameter.[1]

  • Primary Ionization Event (Amine): The secondary amine (–NH(CH₃)) exhibits a calculated pKa of 10.7 ± 0.2 in aqueous solution. At physiological pH (7.4), this group is predominantly protonated (cationic), facilitating interaction with anionic nucleic acids or cell membranes.[1]

  • Secondary Ionization Event (Alcohol): The terminal primary alcohol (–OH) has a theoretical pKa > 15.0 , rendering it non-ionizable under standard physiological and experimental conditions.

This guide provides the theoretical derivation of these values, the specific experimental protocols required to measure them in lipophilic systems (where standard aqueous titration fails), and the implications for micellar formulation.

Molecular Architecture & Theoretical Prediction[1]

To accurately predict the pKa without direct experimental literature, we apply Structure-Activity Relationship (SAR) logic using validated reference standards.

Structural Analysis

The molecule consists of three distinct domains:

  • Cationic Head:

    
    -methyl secondary amine.
    
  • Hydrophobic Spacer: Undecyl (

    
    ) alkyl chain.
    
  • Polar Tail: Primary hydroxyl group.

Inductive Effect & Distance Rule

A common error is comparing this molecule to 2-(methylamino)ethanol (pKa ≈ 9.8). In that short-chain analog, the electronegative oxygen is only two carbons away from the nitrogen, exerting a strong electron-withdrawing inductive effect ($ -I $), which destabilizes the protonated amine and lowers the pKa.[1]

In 11-(methylamino)undecan-1-ol , the oxygen is 11 carbons away. The inductive effect decays exponentially with distance (transmission coefficient


 per bond).


At

, the influence of the hydroxyl group is negligible. Therefore, the amine behaves chemically identical to a simple long-chain secondary amine.
Comparative Data Table
CompoundStructurepKa (Amine)Relevance
Methylamine

10.64Base unit
Dimethylamine

10.73Secondary amine reference
2-(Methylamino)ethanol

9.84Inductive effect example (High)

-Methyl-dodecylamine

10.70 Closest Analog
11-(Methylamino)undecan-1-ol

~10.7 Target Molecule

Experimental Determination Protocol

Because 11-(Methylamino)undecan-1-ol is a "fatty amine" with low water solubility, standard aqueous potentiometric titration will yield noisy data or precipitation artifacts.[1] The following protocol utilizes the Yasuda-Shedlovsky Extrapolation Method to determine the thermodynamic pKa.

Principle

Titrations are performed in varying ratios of Methanol/Water (or Dioxane/Water). The apparent pKa values (


) are plotted against the dielectric constant (

) or molar fraction of the solvent, and extrapolated to 0% organic solvent (pure water).[1]
Materials & Equipment
  • Analyte: >98% pure 11-(Methylamino)undecan-1-ol (HCl salt form preferred for solubility).

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Solvent System: Methanol (HPLC grade) and degassed Milli-Q water.

  • Instrumentation: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a Ross-type combination pH electrode (fast response in semi-aqueous media).

Step-by-Step Workflow
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water.[1]

  • Calibration: Calibrate the pH electrode using hydro-organic buffers appropriate for the specific solvent ratio (or calibrate in aqueous buffers and apply the operational pH correction factor

    
    ).
    
  • Dissolution: Dissolve 0.5 mmol of the amine hydrochloride in 50 mL of the 30% Methanol mixture. Ensure complete dissolution.

  • Titration: Titrate with 0.1 M NaOH under

    
     blanket at 25°C. Record pH vs. Volume.
    
  • Repetition: Repeat steps 3-4 for 40% and 50% Methanol mixtures.

  • Calculation: Determine the half-neutralization point (pH at 50% volume) for each run to find

    
    .
    
Data Analysis (Yasuda-Shedlovsky Equation)

Plot the measured


 values against the inverse dielectric constant (

) of the solvent mixtures.

The y-intercept represents the theoretical aqueous pKa.

Visualization: Titration Logic & Equilibrium

The following diagram illustrates the protonation states and the experimental workflow for determining the pKa.

G cluster_0 Molecular Species cluster_1 Experimental Workflow Cation Cationic Form (pH < 10) HO-(CH2)11-NH2(+)-CH3 Soluble / Micellar Neutral Neutral Form (pH > 10) HO-(CH2)11-NH-CH3 Aggregates / Precipitates Cation->Neutral + OH- (Deprotonation) Step1 Dissolve in MeOH/Water (40%) Step2 Titrate with 0.1M NaOH Step1->Step2 Step3 Identify Inflection (Apparent pKa) Step2->Step3 Step4 Extrapolate to 0% MeOH Step3->Step4 Step4->Cation Yields Thermodynamic pKa

Figure 1: Transition from cationic to neutral species during titration and the Yasuda-Shedlovsky extrapolation workflow.

Advanced Considerations: The "Surface pKa" Shift

In practical applications (e.g., LNP formulation), this molecule will not exist as a free monomer but will self-assemble into micelles or lipid bilayers.[1]

Critical Insight: The "Apparent pKa" in a formulation is lower than the bulk pKa calculated above.

  • Mechanism: When the amine heads are packed closely on a nanoparticle surface, the high density of positive charges creates electrostatic repulsion.[1]

  • Effect: It becomes energetically harder to protonate the surface amines.

  • Shift Magnitude: The pKa can shift by 1.0 – 2.0 units downward.

  • Result: In an LNP, the effective pKa might be 8.5 – 9.5 rather than 10.7. This is often advantageous, as it allows the particle to be neutral in the blood (pH 7.4) but become cationic in the acidic endosome (pH 5.5), facilitating endosomal escape.

References

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for amine pKa values).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol for Yasuda-Shedlovsky extrapolation).

  • PubChem Database. (2024). Compound Summary: N-Methylundecylamine. National Library of Medicine. (Used for analog comparison).

  • Kanicky, J. R., & Shah, D. O. (2002).[1] Effect of Degree of Ionization on the Properties of Fatty Acid and Fatty Amine Monolayers. Langmuir. (Reference for surface pKa shifts in long-chain amines).

  • Rived, F., et al. (1998).[1] Acidity constants of some weak acids and bases in alcohol–water mixtures. Analytica Chimica Acta. (Validation of co-solvent titration methods).

Sources

Foundational

melting point and boiling point data for 11-(Methylamino)undecan-1-ol

An In-depth Technical Guide to the Melting and Boiling Points of 11-(Methylamino)undecan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting and Boiling Points of 11-(Methylamino)undecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 11-(Methylamino)undecan-1-ol. In the absence of publicly available experimental data for this specific molecule, this document establishes a robust framework for its physicochemical characterization. By integrating foundational theoretical principles, comparative analysis with structurally analogous compounds, and an overview of computational prediction tools, we derive reasoned estimations for these key physical properties. Furthermore, this guide details authoritative, step-by-step experimental protocols for the empirical determination of melting and boiling points, ensuring scientific rigor and reproducibility. This work is intended to serve as a vital resource for researchers, enabling a thorough understanding and practical approach to characterizing this and other long-chain amino alcohols.

Introduction to 11-(Methylamino)undecan-1-ol

11-(Methylamino)undecan-1-ol is a bifunctional organic molecule featuring a long, eleven-carbon aliphatic chain. This non-polar backbone is terminated by two distinct polar functional groups: a primary alcohol (-OH) at one end and a secondary amine (-NH(CH₃)) at the other. This amphipathic structure suggests potential applications in areas such as surfactant chemistry, drug delivery systems, and as a building block in the synthesis of more complex pharmaceutical agents. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application development.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₂₇NO

  • Molecular Weight: 201.35 g/mol

  • IUPAC Name: 11-(methylamino)undecan-1-ol

  • SMILES: CNCCCCCCCCCCCO[1]

structure C1 HO-CH₂- C2 (CH₂)₉ C1->C2 C3 -CH₂- C2->C3 C4 NH C3->C4 C5 -CH₃ C4->C5

Caption: Molecular structure of 11-(Methylamino)undecan-1-ol.

Theoretical Framework for Phase Transitions

The melting and boiling points of a substance are direct indicators of the strength of its intermolecular forces (IMFs).[2] Overcoming these forces requires energy, typically in the form of heat, to transition from a solid to a liquid (melting) or a liquid to a gas (boiling).[3][4] The unique combination of functional groups in 11-(Methylamino)undecan-1-ol gives rise to a specific profile of IMFs.

  • Van der Waals Forces (London Dispersion Forces): These are the weakest IMFs, arising from temporary fluctuations in electron density. Their strength increases with the size and surface area of the molecule.[3][5] The long C₁₁ alkyl chain in 11-(Methylamino)undecan-1-ol provides a significant surface area, leading to substantial van der Waals interactions.

  • Dipole-Dipole Interactions: These forces occur between polar molecules. The C-O, O-H, C-N, and N-H bonds in the molecule are all polar, creating permanent dipoles that contribute to the overall intermolecular attraction.

  • Hydrogen Bonding: This is the strongest type of intermolecular force and has a dominant influence on the properties of 11-(Methylamino)undecan-1-ol.[6][7] It is a special class of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[8][9]

    • The hydroxyl group (-OH) can act as both a hydrogen bond donor (via the H) and an acceptor (via the O lone pairs).

    • The secondary amine group (-NH) can also act as both a hydrogen bond donor (via the H) and an acceptor (via the N lone pair).

The presence of both these groups allows for the formation of an extensive network of hydrogen bonds between molecules, which requires a significant amount of energy to disrupt. This leads to considerably higher melting and boiling points compared to non-polar compounds of similar molecular weight.[8][10]

Comparative Analysis and Property Estimation
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Intermolecular Forces
1-Undecanol C₁₁H₂₄O172.3119[2]243[2]Van der Waals, H-Bonding (-OH)
1-Aminoundecane C₁₁H₂₅N171.3315-17234-236Van der Waals, H-Bonding (-NH₂)
11-(Methylamino)undecan-1-ol (Estimated) C₁₂H₂₇NO201.35Higher than 1-UndecanolSignificantly higher than 1-UndecanolVan der Waals, Strong H-Bonding (-OH & -NH)

Causality Behind the Estimation:

  • Effect of the Amino Group: Introducing a nitrogen-containing group adds another site for hydrogen bonding. Primary amines like 1-aminoundecane have boiling points that are significantly higher than corresponding alkanes but often slightly lower than corresponding alcohols, as oxygen is more electronegative than nitrogen, leading to stronger H-bonds in alcohols.[11]

  • Combined Effect of -OH and -NH: The presence of both a hydroxyl and a secondary amine group in 11-(Methylamino)undecan-1-ol creates a molecule capable of forming a more extensive and robust hydrogen-bonding network than either 1-undecanol or 1-aminoundecane alone.

  • Effect of N-Methylation: Compared to a primary amino alcohol, the secondary amine in the target molecule still retains one N-H bond, allowing it to participate in hydrogen bonding. While N-methylation can sometimes reduce the efficiency of H-bonding due to steric hindrance, the overall increase in molecular weight and the combined presence of the potent -OH group suggest a net increase in both melting and boiling points.[12][13]

  • Melting Point: The ability to form a more ordered crystalline lattice due to strong, dual-functional group hydrogen bonding suggests the melting point of 11-(Methylamino)undecan-1-ol will be higher than that of 1-undecanol (19 °C).

  • Boiling Point: The significant increase in molecular weight and, more importantly, the enhanced hydrogen bonding capacity, strongly indicates that the boiling point will be substantially higher than that of 1-undecanol (243 °C).

Computational Prediction of Physical Properties

For a quantitative estimate, researchers can leverage in silico prediction tools. These programs use mathematical models based on a compound's structure to calculate its physicochemical properties.

A widely used and freely available tool is the EPI (Estimation Programs Interface) Suite™ from the U.S. Environmental Protection Agency, which includes the MPBPWIN™ (Melting Point/Boiling Point/Vapor Pressure) program.[14] Other online calculators and commercial software packages are also available.[15][16][17][18]

prediction_workflow cluster_input Input cluster_tool Prediction Tool cluster_output Output Input Obtain SMILES String for 11-(Methylamino)undecan-1-ol (CNCCCCCCCCCCCO) Tool Input SMILES into Prediction Software (e.g., EPI Suite™, ChemAxon) Input->Tool Output Generate Predicted Melting & Boiling Points Tool->Output

Caption: Workflow for computational property prediction.

Standard Experimental Protocols for Determination

To obtain definitive values, empirical measurement is required. The following protocols are self-validating standard methods for determining the melting and boiling points of a novel compound like 11-(Methylamino)undecan-1-ol.

5.1. Melting Point Determination (Capillary Method)

This method relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[19] A pure substance will exhibit a sharp melting range (typically 0.5-1.0 °C).[20][21]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the sample down. The sample height should be 2-3 mm for consistent results.[22]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).

  • Rapid Initial Determination: Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more accurate measurements.[23]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min) as you approach the expected melting point.[19]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results (within 1 °C) validate the measurement.

melting_point_workflow A Prepare Dry, Powdered Sample B Load 2-3 mm of Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating: Determine Approx. MP C->D E Cool Apparatus Use Fresh Sample D->E F Slow Heating (1-2°C/min) Near Approx. MP E->F G Observe & Record Melting Range (T₁-T₂) F->G H Repeat for Consistency G->H

Caption: Experimental workflow for melting point determination.

5.2. Boiling Point Determination (Microscale Method)

This method uses a small amount of liquid and determines the temperature at which its vapor pressure equals the atmospheric pressure.[24]

Step-by-Step Protocol:

  • Apparatus Setup: Attach a small test tube or vial containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the liquid, with the open end down.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and begin to heat the side arm gently.[25]

  • Observation (Heating): As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Observation (Cooling): Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • Data Recording: The bubble stream will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this precise moment is the boiling point.[26]

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. Repeat the measurement to ensure a consistent value.

boiling_point_workflow A Add 0.5-1 mL Sample to Small Vial B Attach Vial to Thermometer A->B C Insert Inverted Capillary Tube B->C D Heat in Oil Bath (e.g., Thiele Tube) C->D E Observe Rapid, Continuous Stream of Bubbles D->E F Remove Heat and Allow to Cool E->F G Record Temperature When Liquid Enters Capillary F->G H Record Barometric Pressure G->H

Caption: Experimental workflow for micro boiling point determination.

Summary and Conclusion

While no experimentally determined melting or boiling point data for 11-(Methylamino)undecan-1-ol are currently published, a robust scientific assessment is possible. Theoretical principles indicate that its bifunctional nature, with both hydroxyl and secondary amine groups, will lead to extensive hydrogen bonding. A comparative analysis with 1-undecanol suggests a melting point above 19 °C and a boiling point significantly higher than 243 °C. For quantitative estimations, computational tools are recommended. Ultimately, the definitive characterization of this compound requires empirical measurement using the standardized, validated protocols for melting and boiling point determination detailed within this guide.

References
  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • 11-(methylamino)undecan-1-ol (C12H27NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Retrieved from [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. (2022, December 31). Retrieved from [Link]

  • Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. (2010, August 17). California Air Resources Board. Retrieved from [Link]

  • SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]

  • 2.1.1: Intermolecular Forces and Relative Boiling Points (bp) - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

  • 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Boiling Point Determination Procedure. (n.d.). Retrieved from [Link]

  • EPI Suite™-Estimation Program Interface | US EPA. (2025, August 25). Retrieved from [Link]

  • Melting point determination - A.KRÜSS Optronic. (n.d.). Retrieved from [Link]

  • Physicochemical Solubility of and Biological Sensitivity to Long-Chain Alcohols Determine the Cutoff Chain Length in Biological Activity - PubMed. (2018, December 15). Retrieved from [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

  • How Hydrogen Bonding Affects Boiling Point | RevisionDojo. (2025, November 21). Retrieved from [Link]

  • Physicochemical Solubility of and Biological Sensitivity to Long-Chain Alcohols Determine the Cutoff Chain Length in Biological Activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrogen Bonding | CK-12 Foundation. (2026, January 1). Retrieved from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved from [Link]

  • Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Calculators & Predictors - Chemaxon. (n.d.). Retrieved from [Link]

  • Why do compounds having hydrogen bonding have high melting and boiling points. (n.d.). Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). Retrieved from [Link]

  • [High School] Why does CH3NH2 have a lower boiling point that CH3CN? - Reddit. (2020, July 22). Retrieved from [Link]

  • Determination of Boiling Points. (n.d.). Retrieved from https://webs.wofford.edu/davisgr/chem213/Labs/BoilingPoint_MelTemp.pdf
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Synthesis and biological activities of long chain 2-amino alcohols - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Basic Properties of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity | Sussex Drug Discovery Centre. (2015, November 4). Retrieved from [Link]

  • Boiling Points and Solubility of Amines - YouTube. (2019, August 22). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 11-(Methylamino)undecan-1-ol from 11-bromoundecanol

Abstract This document provides a comprehensive guide for the synthesis of 11-(methylamino)undecan-1-ol, a valuable bifunctional molecule used in the development of pharmaceuticals, surfactants, and functionalized materi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 11-(methylamino)undecan-1-ol, a valuable bifunctional molecule used in the development of pharmaceuticals, surfactants, and functionalized materials. The protocol details a robust and scalable nucleophilic substitution reaction between 11-bromoundecanol and methylamine. We emphasize experimental causality, providing insights into the reaction mechanism, strategies to ensure selective mono-alkylation, and detailed procedures for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a self-validating protocol designed for reproducibility and high yield.

Introduction and Scientific Context

Long-chain amino alcohols are critical building blocks in organic chemistry. The presence of both a hydroxyl and an amino group on a flexible aliphatic chain allows for orthogonal derivatization, making them ideal synthons for a variety of complex molecules, including specialty surfactants and active pharmaceutical ingredients. 11-(Methylamino)undecan-1-ol is of particular interest due to its utility in creating self-assembled monolayers and functionalized polymers.

The synthesis described herein proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary challenge in such N-alkylation reactions of primary amines is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1] Our protocol addresses this challenge by employing a significant molar excess of the nucleophile, methylamine, which statistically favors the desired mono-alkylation product.

Reaction Scheme and Mechanism

The core of this synthesis is the SN2 reaction where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom bonded to the bromine atom in 11-bromoundecanol. This concerted reaction involves a backside attack, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

Reaction: Br-(CH₂)₁₁-OH + CH₃NH₂ → CH₃NH-(CH₂)₁₁-OH + HBr

To drive the reaction to completion, the hydrobromic acid (HBr) byproduct must be neutralized. HBr would otherwise protonate the methylamine nucleophile, forming methylammonium bromide and rendering it inactive. This protocol utilizes the large excess of methylamine to serve as both the nucleophile and the base, a common and effective strategy in such alkylations.[2]

Materials and Equipment

Reagents & Chemicals Supplier CAS Number Grade
11-Bromoundecan-1-olSigma-Aldrich1611-56-9≥98%
Methylamine solutionSigma-Aldrich74-89-540 wt. % in H₂O
Dichloromethane (DCM)Fisher Scientific75-09-2ACS Grade
Hydrochloric Acid (HCl)VWR7647-01-01 M solution
Sodium Hydroxide (NaOH)VWR1310-73-22 M solution
Sodium Sulfate (Na₂SO₄)Sigma-Aldrich7757-82-6Anhydrous
Ethyl Acetate (EtOAc)Fisher Scientific141-78-6ACS Grade
HexanesFisher Scientific110-54-3ACS Grade
Silica GelSorbent Technologies7631-86-960 Å, 230-400 mesh
Equipment
250 mL three-neck round-bottom flask
Reflux condenser and heating mantle
Magnetic stirrer and stir bars
500 mL separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, flasks, etc.)
pH paper or meter

Quantitative Data and Reaction Parameters

This table summarizes the quantities and roles of each reactant for a typical laboratory-scale synthesis.

Component MW ( g/mol ) Equivalents Amount Role
11-Bromoundecan-1-ol251.201.05.00 g (19.9 mmol)Substrate
Methylamine (40% in H₂O)31.06~2031.0 mL (~398 mmol)Nucleophile & Base
Dichloromethane (DCM)84.93-100 mLSolvent

Detailed Experimental Protocol

Part A: Synthesis and Reaction Work-up
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a glass stopper. Place the flask in a heating mantle.

  • Reagent Addition: In a well-ventilated chemical fume hood, charge the flask with 11-bromoundecan-1-ol (5.00 g, 19.9 mmol) and dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.

  • Initiation of Reaction: Carefully add the 40% aqueous methylamine solution (31.0 mL) to the flask. The reaction is biphasic.

  • Reaction Conditions: Heat the mixture to a gentle reflux (~40-45 °C) and maintain vigorous stirring to ensure adequate mixing between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 90:10 DCM/Methanol eluent. Spot the starting material and the reaction mixture. The product, being more polar, will have a lower Rf value. The reaction is typically complete within 12-18 hours.

  • Cooldown and Phase Separation: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the entire mixture to a 500 mL separatory funnel.

  • Initial Wash: The layers will separate. Drain the lower organic layer (DCM) into a clean flask. Extract the remaining aqueous layer with an additional 25 mL of DCM. Combine the organic layers.

Part B: Purification via Acid-Base Extraction

This purification step is critical for separating the amine product from unreacted starting material and non-basic byproducts.

  • Acidic Extraction: Wash the combined organic layers with 1 M HCl (2 x 50 mL). The desired amino alcohol product will be protonated and move into the aqueous (acidic) layer. Retain the aqueous layers. The organic layer, containing any unreacted starting material, can be discarded.

  • Basification: Combine the acidic aqueous layers in the separatory funnel. Slowly add 2 M NaOH solution while stirring until the pH is strongly basic (pH > 12), as confirmed by pH paper. This deprotonates the ammonium salt, regenerating the free amine.

  • Product Extraction: Extract the basified aqueous solution with DCM (3 x 50 mL). The purified 11-(methylamino)undecan-1-ol will now be in the organic DCM layers.

  • Final Wash and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the product, typically as a waxy solid or viscous oil.

Part C: Optional Chromatographic Purification

If further purification is required, flash column chromatography can be performed.

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% Ethyl Acetate and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% MeOH). Adding 0.5-1% triethylamine to the eluent can prevent streaking of the amine on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_final Final Steps A 1. Dissolve 11-bromoundecanol in DCM B 2. Add excess aq. Methylamine A->B C 3. Reflux (40-45°C) for 12-18h B->C D 4. Monitor by TLC C->D E 5. Cool to RT & Separate Layers D->E F 6. Extract Organic Layer with 1M HCl E->F G 7. Basify Aqueous Layer with 2M NaOH (pH > 12) F->G H 8. Extract Product into fresh DCM G->H I 9. Wash with Brine & Dry over Na2SO4 H->I J 10. Filter & Remove Solvent (Rotovap) I->J K 11. Characterize Product (NMR, MS, IR) J->K

Caption: Workflow for the synthesis of 11-(methylamino)undecan-1-ol.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 11-Bromoundecan-1-ol: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Methylamine (40% solution): Corrosive, flammable, and toxic upon inhalation.[3] Causes severe skin burns and eye damage. The vapor is corrosive to the respiratory tract. Keep away from heat and ignition sources.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling vapors and ensure proper ventilation.

  • Acids and Bases (HCl, NaOH): Corrosive. Handle with care to prevent skin and eye burns.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. ACS.org.
  • Experimental procedure for N-alkylation of primary amines. Benchchem.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications.
  • Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications.
  • Isolation of aminoalcohol. Google Patents.
  • Process for the purification of an aminoalcohol. Google Patents.
  • SAFETY DATA SHEET - Methylamine solution. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Bromo-2-methylaniline hydrochloride. Thermo Fisher Scientific.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate.
  • Methylamine Safety Data Sheet. Airgas.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
  • Methylamine HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET - 11-Bromoundecanol. Fisher Scientific.

Sources

Application

Application Note: Surface Functionalization using 11-(Methylamino)undecan-1-ol

This Application Note details the protocol for utilizing 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) in the preparation of functionalized self-assembled monolayers (SAMs). Given the structure of the molecule ( ), it l...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for utilizing 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) in the preparation of functionalized self-assembled monolayers (SAMs).

Given the structure of the molecule (


), it lacks a native anchor group (thiol or silane) for direct covalent self-assembly on standard Gold or Glass substrates. Therefore, this guide focuses on its primary application in drug development and surface chemistry: Post-Functionalization (Covalent Coupling)  and Langmuir-Blodgett (LB) Deposition .

Introduction & Mechanistic Insight

11-(Methylamino)undecan-1-ol is a versatile amphiphilic building block featuring a secondary amine (methylamino) at one terminus and a primary hydroxyl at the other, separated by an 11-carbon alkyl spacer.

In surface engineering, this molecule is utilized primarily for two distinct mechanisms:

  • Covalent Post-Functionalization: The secondary amine acts as a nucleophile to react with activated surface groups (e.g., NHS-esters, Epoxides, Aldehydes) on a pre-formed SAM. This creates a stable amide or amine linkage, presenting the hydroxyl group to the interface. This is critical in biosensor design to create hydrophilic, hydroxyl-terminated spacers that reduce non-specific binding.

  • Langmuir-Blodgett (LB) Assembly: Due to its amphiphilic nature, it forms stable monolayers at the air-water interface, which can be transferred to solid substrates to create physisorbed model membranes.

Materials & Equipment

Chemical Reagents[1][2][3]
  • Target Molecule: 11-(Methylamino)undecan-1-ol (>95% purity).

  • Base SAM Precursor (for Method A): 11-Mercaptoundecanoic acid (11-MUA) or 16-Mercaptohexadecanoic acid (16-MHA).

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

    • N-Hydroxysuccinimide (NHS).

  • Solvents: Absolute Ethanol (EtOH), Deionized Water (18.2 MΩ·cm), Dimethylformamide (DMF) (anhydrous).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4; Carbonate/Bicarbonate Buffer, pH 8.5.

Substrates
  • Gold-coated glass slides (Au/Ti/Glass) or Silicon wafers.

  • Freshly cleaved Mica (for LB films).

Experimental Protocols

Method A: Covalent Immobilization via Amide Coupling (Gold Surfaces)

Rationale: This method creates a robust, chemically stable surface where the alcohol group is presented to the environment. The secondary amine is consumed in the anchoring step.

Phase 1: Preparation of Base Carboxyl-SAM
  • Substrate Cleaning:

    • Immerse gold slides in Piranha solution (

      
       3:1) for 5 minutes. (Caution: Piranha is explosive with organics).[1]
      
    • Rinse copiously with DI water and Ethanol.

    • Dry under

      
       stream.
      
  • SAM Formation:

    • Incubate clean gold slides in a 1 mM solution of 11-MUA in Ethanol for 18–24 hours at room temperature (RT).

    • Rinse with Ethanol and dry with

      
      .[1]
      
Phase 2: Activation & Coupling
  • Activation (EDC/NHS):

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water (or MES buffer pH 5.5).

    • Immerse the 11-MUA coated slides in this solution for 30 minutes .

    • Rinse briefly with DI water and dry rapidly with

      
      . Note: The resulting NHS-ester is hydrolytically unstable; proceed immediately.
      
  • Coupling of 11-(Methylamino)undecan-1-ol:

    • Dissolve 11-(Methylamino)undecan-1-ol at 5 mM in Carbonate Buffer (pH 8.5) or Anhydrous DMF (if solubility is an issue).

    • Note: The basic pH ensures the secondary amine is deprotonated and nucleophilic.

    • Incubate the activated slides in this solution for 2–4 hours at RT.

  • Washing:

    • Rinse with the coupling solvent (Buffer or DMF) to remove unbound precursors.

    • Rinse with Ethanol.[2][1]

    • Sonicate in Ethanol for 2 minutes to remove physisorbed aggregates.

    • Dry under

      
      .[1]
      
Method B: Langmuir-Blodgett (LB) Deposition

Rationale: For creating ordered molecular films on non-reactive substrates like Mica or Silicon.

  • Solution Preparation:

    • Dissolve 11-(Methylamino)undecan-1-ol in Chloroform (

      
      ) at 1 mg/mL .
      
  • Spreading:

    • Clean the Langmuir trough with Chloroform. Fill with DI water (Subphase).

    • Optional: Adjust subphase pH to 10 (using NaOH) to deprotonate the amine, or pH 5 to protonate it, depending on desired headgroup packing.

    • Add 20–50 µL of the chloroform solution dropwise onto the water surface.

    • Wait 15 minutes for solvent evaporation.

  • Compression & Transfer:

    • Compress barriers at 5–10 mm/min while monitoring Surface Pressure (

      
      ).
      
    • Target transfer pressure: 25–30 mN/m (Condensed Phase).

    • Vertically dip the substrate (Mica/Glass) through the interface (dipping speed: 2–5 mm/min).

    • Y-type transfer is typical (deposition on both up and down strokes).

Visualization of Surface Architecture

The following diagram illustrates the chemical transformation in Method A (Covalent Coupling), showing the transition from a Carboxyl-terminated surface to a Hydroxyl-terminated surface via the Methylamino linker.

SAM_Protocol Substrate Gold Substrate BaseSAM Base SAM (11-MUA) (-COOH Terminated) Substrate->BaseSAM Self-Assembly (1 mM EtOH, 24h) Activated Activated Surface (NHS-Ester) BaseSAM->Activated EDC/NHS Activation (30 min) FinalSAM Final Surface (Hydroxyl Terminated) Linkage: Tertiary Amide Activated->FinalSAM Nucleophilic Attack (pH 8.5, 2-4h) Reagent Reagent: 11-(Methylamino)undecan-1-ol Reagent->FinalSAM Coupling

Caption: Workflow for the covalent immobilization of 11-(Methylamino)undecan-1-ol onto a gold substrate via an 11-MUA base layer.

Characterization & Quality Control

TechniqueParameterExpected Result (Method A)Interpretation
Contact Angle (WCA) Surface Wettability< 20° (Hydrophilic)Confirms the presence of terminal -OH groups. (Base 11-MUA is ~45° if protonated, <10° if ionized; NHS-ester is ~60°).
Ellipsometry Film Thickness+12–15 Å increaseCorresponds to the addition of the undecyl chain and amide bond.
XPS (ESCA) Elemental CompositionAppearance of N1s peakThe Nitrogen signal (amide/amine) confirms successful coupling.
PM-IRRAS Chemical BondsAmide I (~1640 cm⁻¹) & IIDisappearance of NHS ester peaks (1740, 1780, 1815 cm⁻¹) and emergence of Amide bands.

Troubleshooting Guide

  • Problem: High Contact Angle (>40°) after coupling.

    • Cause: Incomplete coupling or hydrophobic contamination.

    • Solution: Ensure the pH of the coupling buffer is >8.0 to keep the secondary amine unprotonated. Increase incubation time or reagent concentration.

  • Problem: Low Thickness increase.

    • Cause: Hydrolysis of NHS ester before amine reaction.

    • Solution: Minimize the time between EDC/NHS activation and amine addition. Work in anhydrous DMF if hydrolysis is too rapid.

  • Problem: Haze or Aggregates on surface.

    • Cause: Polymerization of EDC or physisorption of the amphiphile.

    • Solution: Perform rigorous sonication in Ethanol after the coupling step.

References

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. Link

  • Wink, T., et al. "Self-assembled Monolayers for Biosensors." Analyst, 122, 43R-50R. Link

  • Hermanson, G. T. "Bioconjugate Techniques." Academic Press. (Standard reference for EDC/NHS coupling chemistry). Link

  • Ulman, A. "An Introduction to Ultrathin Organic Films: From Langmuir-Blodgett to Self-Assembly." Academic Press. Link

Sources

Method

Technical Guide: 11-(Methylamino)undecan-1-ol as a Heterobifunctional Linker

Introduction: The Strategic Value of Hydrophobic Spacers In the architecture of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a passive connector; it is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Hydrophobic Spacers

In the architecture of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, permeability, and ternary complex stability.[1]

11-(Methylamino)undecan-1-ol (CAS: 154466-93-8) represents a specialized class of heterobifunctional linkers characterized by a long alkyl chain (


) and orthogonal reactive termini: a secondary methylamine  and a primary alcohol .
Key Physicochemical Advantages
  • Hydrophobicity Modulation: Unlike hydrophilic PEG linkers, the

    
     alkyl chain increases lipophilicity (
    
    
    
    ). This is crucial for "chameleon" PROTACs that require higher permeability to cross cell membranes but need to maintain solubility in intracellular compartments.
  • Secondary Amine Specificity: The

    
    -methyl group serves two functions:
    
    • Chemoselectivity: It acts as a secondary amine, allowing for controlled acylation without the risk of over-alkylation often seen with primary amines.

    • Conformational Constraint: Upon amide bond formation, the methyl group eliminates the amide hydrogen bond donor, potentially improving membrane permeability by reducing the polar surface area (PSA).

  • Defined Spacer Length: The 11-carbon chain provides a semi-rigid separation of approximately 14–16 Å, ideal for spanning deep binding pockets in E3 ligases (e.g., Cereblon) and target proteins (e.g., Kinases).

Chemical Logic & Orthogonality

The utility of 11-(Methylamino)undecan-1-ol lies in the orthogonal reactivity of its two termini. The secondary amine is a potent nucleophile that can be selectively acylated or alkylated, while the primary alcohol remains intact for subsequent activation (e.g., mesylation, tosylation, or Mitsunobu coupling).

Reactivity Map

ReactivityMap Linker 11-(Methylamino)undecan-1-ol Amine Secondary Amine (-NHMe) Linker->Amine Alcohol Primary Alcohol (-OH) Linker->Alcohol Amide Tertiary Amide (Stable Linkage) Amine->Amide + NHS Ester / Acid Chloride RedAmin Tertiary Amine (Reductive Amination) Amine->RedAmin + Aldehyde + NaBH(OAc)3 LeavingGroup Leaving Group (-OMs, -OTs, -Br) Alcohol->LeavingGroup + MsCl / TsCl / CBr4 Ether Ether Linkage (via Mitsunobu/SN2) Alcohol->Ether + Phenol (Mitsunobu) Oxidation Aldehyde/Acid (via Oxidation) Alcohol->Oxidation + Dess-Martin

Figure 1: Orthogonal reactivity profile of 11-(Methylamino)undecan-1-ol. The secondary amine allows for selective initial conjugation, leaving the alcohol available for downstream activation.

Application Protocol: Synthesis of a PROTAC Linker-Ligand Intermediate

This protocol details the synthesis of a Cereblon-Linker intermediate . We will conjugate the secondary amine of the linker to a Thalidomide/Pomalidomide derivative (containing a carboxylic acid or activated ester) and then activate the alcohol for subsequent Warhead attachment.

Phase A: Selective Acylation of the Secondary Amine

Objective: Attach the E3 Ligase Ligand (e.g., Pomalidomide-acid) to the linker via the methylamino group.

Reagents:

  • Ligand A: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione derivative (Acid functionalized).

  • Linker: 11-(Methylamino)undecan-1-ol.[2]

  • Coupling Agents: HATU or PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of Ligand A (Acid) in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to generate the active ester in situ.

    • Note: If using a pre-formed NHS ester of Ligand A, skip this step and proceed to addition.

  • Conjugation: Add 1.1 eq of 11-(Methylamino)undecan-1-ol dissolved in a minimal amount of DMF.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The secondary amine is more nucleophilic than the primary alcohol, ensuring amide formation occurs preferentially over ester formation.

  • Work-up: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Yield Expectation: 70–85%.

    • Product:Intermediate 1 (Hydroxyl-terminated PROTAC anchor).

Phase B: Activation of the Primary Alcohol

Objective: Convert the terminal hydroxyl group of Intermediate 1 into a leaving group (Mesylate) to facilitate reaction with the Warhead (Ligand B).

Reagents:

  • Intermediate 1 (from Phase A).

  • Methanesulfonyl chloride (MsCl).

  • Triethylamine (TEA).

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Protocol:

  • Dissolution: Dissolve Intermediate 1 in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Base Addition: Add 3.0 eq of TEA.

  • Activation: Dropwise add 1.5 eq of MsCl.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the alcohol.

  • Quench: Quench with saturated NH4Cl solution.

  • Work-up: Extract with DCM. Wash organic layer with water and brine. Dry over MgSO4.

  • Purification: Rapid filtration through a silica plug or immediate use in the next step (Mesylates can be unstable on silica for long periods).

    • Product:Intermediate 2 (Mesylate-activated Linker-Ligand).

Phase C: Convergent Synthesis (Warhead Attachment)

Objective: React the activated linker (Intermediate 2) with a nucleophilic Warhead (e.g., a kinase inhibitor with a phenol or secondary amine).

Reagents:

  • Warhead (Ligand B, containing Phenol/Amine).

  • Intermediate 2 (Mesylate).

  • Base: K2CO3 (for phenols) or Cs2CO3.

  • Solvent: DMF or Acetonitrile.

Step-by-Step Protocol:

  • Mixture: Dissolve 1.0 eq of Warhead and 1.2 eq of Intermediate 2 in DMF.

  • Base: Add 3.0 eq of K2CO3.

  • Heating: Heat to 60–80°C for 6–16 hours.

    • Note: The

      
       chain is robust, but ensure the Warhead is stable at these temperatures. For heat-sensitive warheads, use Finkelstein conditions (add NaI) to convert Mesylate to Iodide in situ, allowing reaction at lower temperatures.
      
  • Final Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data & Properties Table

PropertyValue / DescriptionRelevance to Protocol
Molecular Formula

Calculation of stoichiometry.
Molecular Weight 201.35 g/mol Mass spectrometry verification (

).
LogP (Predicted) ~3.2Indicates high lipophilicity; requires organic solvents (DCM, DMF).
Boiling Point >240°CNon-volatile; stable under standard heating conditions.
pKa (Amine) ~10.5Requires basic conditions (DIPEA/TEA) to ensure nucleophilicity.
Spacer Length ~15 Å (extended)Suitable for recruiting E3 ligases to bulky target proteins.

Synthesis Workflow Diagram

Workflow Start Start: 11-(Methylamino)undecan-1-ol Step1 Step 1: Amine Acylation (Reagents: Ligand-COOH, HATU, DIPEA) Target: Secondary Amine Start->Step1 Inter1 Intermediate 1: Ligand-Linker-OH Step1->Inter1 Yield ~80% Step2 Step 2: Alcohol Activation (Reagents: MsCl, TEA, DCM) Target: Primary Alcohol Inter1->Step2 Inter2 Intermediate 2: Ligand-Linker-OMs Step2->Inter2 In situ or Isolated Step3 Step 3: Warhead Conjugation (Reagents: Warhead-OH, K2CO3, DMF, 60°C) Mechanism: SN2 Displacement Inter2->Step3 Final Final PROTAC Ligand-Linker-Warhead Step3->Final Purify via HPLC

Figure 2: Convergent synthesis workflow for generating PROTACs using 11-(Methylamino)undecan-1-ol.

Troubleshooting & Optimization

  • Poor Solubility: The long alkyl chain makes the linker waxy and hydrophobic.

    • Solution: Use DCM for activation steps. For coupling to polar ligands, use a DMF/DCM co-solvent system.

  • Low Reactivity of Secondary Amine: Steric hindrance from the methyl group can slow down coupling with bulky activated esters.

    • Solution: Use HATU instead of EDC/NHS. Allow longer reaction times (overnight).

  • Competition with Alcohol: If the alcohol reacts with the activated ester (forming an ester bond instead of amide).

    • Solution: Ensure the amine is free-base (use adequate DIPEA). Amides form much faster than esters in the absence of DMAP. Do not add DMAP in Step 1.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. [Link]

  • Maple, H. J., et al. (2012). Automated chemical synthesis of peptidic PROTACs. Bioorganic & Medicinal Chemistry Letters, 22(12), 4089-4093. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. [Link]

  • PubChem. (n.d.).[3] 11-(Methylamino)undecan-1-ol Compound Summary. National Library of Medicine. [Link]

Sources

Application

Application Note: Surface Modification of Silica Using Urea-Linked 11-(Methylamino)undecan-1-ol Silane Derivatives

Target Audience: Researchers, materials scientists, and drug development professionals specializing in chromatography, nanoparticle functionalization, and bioconjugation. Introduction & Mechanistic Rationale The developm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in chromatography, nanoparticle functionalization, and bioconjugation.

Introduction & Mechanistic Rationale

The development of advanced stationary phases for High-Performance Liquid Chromatography (HPLC) and functionalized nanoparticles for drug delivery heavily relies on precise silica surface engineering. Traditional reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns often fail to adequately separate complex mixtures containing both highly polar and hydrophobic analytes[1].

To overcome this, we utilize 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8), a highly versatile bifunctional scaffold[2]. By derivatizing this molecule into a silane coupling agent, we can graft a sophisticated mixed-mode monolayer onto porous silica.

The Causality of the Chemical Design

The structural components of the resulting modified silica dictate its functional performance:

  • The C11 Alkyl Spacer: Provides strong hydrophobic retention capabilities, allowing the silica to function in RP mode for non-polar analytes[3].

  • The Urea Linkage: Formed by reacting the secondary amine of 11-(methylamino)undecan-1-ol with an isocyanate-silane. This introduces a strong dipole and hydrogen-bonding donor/acceptor site, which is critical for retaining polar molecules and providing weak anion-exchange properties at specific pH levels[4][5].

  • The Terminal Hydroxyl Group: Ensures the surface maintains a hydrophilic terminus, enabling classic HILIC partitioning mechanisms in high-organic mobile phases[3].

Because secondary amines are significantly more nucleophilic than primary alcohols, we can achieve chemoselective derivatization of the amine without requiring complex protecting-group chemistry for the hydroxyl terminus.

Visualizing the Chemical Workflow

SynthesisWorkflow A 11-(Methylamino) undecan-1-ol C Urea-Linked Silane Derivative A->C Nucleophilic Addition B ICPTES (Silane Agent) B->C Urea Bond Formation E Modified Silica Stationary Phase C->E Silanization (Reflux, Toluene) D Activated Silica (Si-OH) D->E Condensation

Caption: Workflow for synthesizing the urea-linked silane derivative and silica surface modification.

Experimental Protocols

This methodology is designed as a self-validating system. Quality control checkpoints (e.g., FTIR validation) are built into the workflow to ensure the success of the derivatization before committing to the irreversible silica modification step.

Protocol A: Synthesis of the Urea-Linked Silane Derivative

Objective: React 11-(methylamino)undecan-1-ol with 3-isocyanatopropyltriethoxysilane (ICPTES) to yield 1-(11-hydroxyundecyl)-1-methyl-3-(3-(triethoxysilyl)propyl)urea.

Materials:

  • 11-(Methylamino)undecan-1-ol (10 mmol, ~2.01 g)[6]

  • 3-Isocyanatopropyltriethoxysilane (ICPTES) (10.5 mmol, ~2.60 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Purge a 100 mL round-bottom flask with Argon to ensure an anhydrous environment (moisture will prematurely hydrolyze the triethoxysilane groups).

  • Dissolution: Dissolve 10 mmol of 11-(methylamino)undecan-1-ol in 30 mL of anhydrous DCM.

  • Addition: Dissolve 10.5 mmol of ICPTES in 20 mL of anhydrous DCM. Add this dropwise to the reaction flask over 30 minutes while stirring at room temperature (20–25°C).

  • Reaction: Stir the mixture continuously for 4 hours under Argon. The chemoselectivity of the secondary amine ensures preferential reaction with the isocyanate over the terminal hydroxyl group.

  • Self-Validation Checkpoint (FTIR): Take a 10 µL aliquot, evaporate the DCM, and run an FTIR spectrum. Proceed only if the strong isocyanate (–N=C=O) stretching band at ~2270 cm⁻¹ has completely disappeared. The appearance of a urea carbonyl stretch at ~1630 cm⁻¹ confirms product formation.

  • Concentration: Remove the DCM under reduced pressure to yield the silane derivative as a viscous oil. Use immediately for Protocol B.

Protocol B: Silica Surface Modification (Grafting)

Objective: Covalently attach the synthesized silane derivative to porous silica particles.

Materials:

  • Spherical porous silica (e.g., 5 µm particle size, 120 Å pore size, 10 g)

  • Synthesized Urea-Linked Silane Derivative (from Protocol A)

  • Anhydrous Toluene (150 mL)

  • 10% Nitric Acid (HNO₃)

Step-by-Step Procedure:

  • Silica Activation: Suspend 10 g of bare silica in 100 mL of 10% HNO₃. Reflux for 4 hours to maximize the density of surface silanol (Si–OH) groups. Filter and wash extensively with deionized water until the effluent is neutral, followed by a methanol wash.

  • Drying: Dry the activated silica in a vacuum oven at 150°C for 12 hours. Causality: This specific temperature removes physisorbed water (which causes unwanted bulk silane polymerization) while preserving the chemisorbed reactive silanols.

  • Grafting: Transfer the dried silica to a 250 mL multi-neck flask. Add 100 mL of anhydrous toluene and the synthesized silane derivative.

  • Reflux: Heat the suspension to reflux (~110°C) under Argon for 24 hours. The heat drives the condensation reaction between the ethoxy groups of the silane and the surface silanols.

  • Washing: Filter the modified silica while still warm. Wash sequentially with toluene (50 mL), DCM (50 mL), methanol (50 mL), and water (50 mL) to remove any unreacted silane.

  • Curing: Dry the modified silica in a vacuum oven at 80°C for 6 hours. Causality: Post-grafting thermal curing promotes lateral cross-linking between adjacent silane molecules on the surface, drastically increasing the hydrolytic stability of the stationary phase.

Quantitative Characterization Data

To verify the success of the surface modification, elemental analysis (Carbon and Nitrogen content) and surface analytics must be performed. The table below summarizes the expected quantitative metrics for highly optimized grafting.

Analytical MetricBare Activated SilicaModified Silica PhaseInterpretation / Causality
Carbon Content (%C) < 0.1 %8.5 – 10.0 %Confirms successful grafting of the C11 alkyl chain and propyl spacer.
Nitrogen Content (%N) 0.0 %1.2 – 1.6 %Validates the presence of the urea linkage (2 nitrogen atoms per ligand).
Surface Coverage N/A~2.8 – 3.2 µmol/m²Calculated from %C; indicates a dense, well-packed self-assembled monolayer.
Contact Angle (θ) < 10° (Superhydrophilic)60° – 70°Reflects the mixed-mode nature; the C11 chain increases hydrophobicity, but the terminal hydroxyl prevents true hydrophobicity (>90°).
Zeta Potential (pH 5) Highly NegativeModerately Negative / NeutralThe urea group alters the electrical double layer, reducing the negative charge of residual silanols[5].

Application: Mixed-Mode Interaction Mechanism

Once packed into an HPLC column, this modified silica serves as a highly effective mixed-mode stationary phase. It operates via orthogonal separation mechanisms depending on the mobile phase composition:

  • Reversed-Phase (RP) Mode: In highly aqueous mobile phases, analytes interact primarily with the hydrophobic C11 alkyl chain[1].

  • HILIC Mode: In highly organic mobile phases (>70% Acetonitrile), a water-enriched layer forms around the terminal hydroxyl and urea groups. Polar analytes (e.g., allantoin, peptides) partition into this layer and are retained via hydrogen bonding[3][4].

InteractionMechanism Silica Silica Substrate Si-O-Si Network Urea Urea Linkage Dipole & H-Bonding Silica->Urea Covalent Anchor Alkyl C11 Alkyl Chain Hydrophobic (RP) Urea->Alkyl Spacer Hydroxyl Terminal Hydroxyl Hydrophilic (HILIC) Alkyl->Hydroxyl Terminus Analyte Target Analyte Polar or Non-Polar Analyte->Urea H-Bonding Analyte->Alkyl Hydrophobic Interaction Analyte->Hydroxyl Polar Interaction

Caption: Mixed-mode interaction mechanism of the modified silica surface with target analytes.

References

  • 1-Undecanol | C11H24O | CID 8184 PubChem - NIH [Link][6]

  • An optimized mixed-mode stationary phase based on silica monolith particles for the separation of peptides and proteins in high-performance liquid chromatography PubMed - NIH [Link][4]

  • N-Propyl-N'-2-pyridylurea-modified silica as mixed-mode stationary phase with moderate weak anion exchange capacity and pH-dependent surface charge reversal PubMed - NIH[Link][5]

  • Determination of Urea and Allantoin in Cosmetics LCGC International[Link][3]

Sources

Method

bioconjugation techniques involving secondary amine linkers

Application Note: Advanced Bioconjugation Strategies Involving Secondary Amine Linkers Abstract This technical guide addresses the engineering of bioconjugates utilizing secondary amine linkages. Unlike labile Schiff bas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Strategies Involving Secondary Amine Linkers

Abstract

This technical guide addresses the engineering of bioconjugates utilizing secondary amine linkages. Unlike labile Schiff bases or neutral amide bonds, secondary amine linkages (


) offer a unique combination of chemical stability , maintained basicity  (cationic character at physiological pH), and bond flexibility . This guide covers two critical distinct modalities: (1) The formation  of secondary amine linkages via reductive alkylation for stable protein modification, and (2) The conjugation strategies  for payloads possessing sterically hindered secondary amines (e.g., auristatins like MMAE) in Antibody-Drug Conjugates (ADCs).

Introduction: The Secondary Amine Advantage

In the hierarchy of bioconjugation chemistries, the secondary amine linkage occupies a strategic niche between the reversibility of imines/hydrazones and the rigidity of amides.

  • Physicochemical Properties: The secondary amine retains a pKa of ~8–10, ensuring it remains protonated at physiological pH (7.4). This positive charge can improve the solubility of hydrophobic payloads and prevent aggregation, a common failure mode in ADCs.

  • Stability: Once formed, the secondary amine bond is resistant to plasma hydrolysis, unlike esters or hydrazones, making it ideal for non-cleavable linker designs or stable attachment of cleavable linker-payload cassettes.

Mechanism & Chemistry[1][2][3][4][5][6]

A. Formation via Reductive Alkylation (Reductive Amination)

The gold standard for generating a secondary amine linker is the reaction between an aldehyde (on the linker or biomolecule) and a primary amine, followed by in situ reduction.

  • Imine Formation: The amine attacks the carbonyl carbon to form a carbinolamine intermediate, which dehydrates to form an imine (Schiff base).

  • Reduction: A selective reducing agent (typically Sodium Cyanoborohydride,

    
    ) reduces the imine to a stable secondary amine. 
    
    
    
    is preferred over
    
    
    because it is less aggressive and selectively reduces the protonated imine at pH 6–8 without reducing the aldehyde itself.
B. Conjugation to Secondary Amine Payloads (The Steric Challenge)

Many potent cytotoxic payloads (e.g., Monomethyl Auristatin E [MMAE], Pyrrolobenzodiazepines [PBDs]) attach via a secondary amine terminus.

  • Challenge: Secondary amines are less nucleophilic and more sterically hindered than primary amines. Standard NHS-ester chemistry often fails or proceeds with low yield.

  • Solution: The use of Activated Carbonates (e.g., p-nitrophenyl carbonate) or Chloroformates to form a Carbamate (Urethane) linkage. This linkage is stable in circulation but can be designed to be self-immolative upon enzymatic triggering.

Visualization of Reaction Pathways

The following diagram illustrates the two core pathways: (1) Formation of the linkage via Reductive Amination and (2) The release mechanism of a secondary amine drug from a self-immolative linker.

Bioconjugation_Pathways cluster_0 Pathway A: Secondary Amine Linkage Formation cluster_1 Pathway B: Release of Secondary Amine Payload (ADC) Aldehyde Aldehyde (R-CHO) Imine Imine (Schiff Base) (R-CH=N-R') Aldehyde->Imine - H2O Amine Primary Amine (R'-NH2) Amine->Imine SecAmine Secondary Amine (R-CH2-NH-R') Imine->SecAmine Reduction (NaBH3CN) ADC ADC Linker-Payload (Val-Cit-PABC-Drug) Cleavage Cathepsin B Cleavage ADC->Cleavage Intermediate Unstable PABC-Amine Cleavage->Intermediate Release 1,6-Elimination + Decarboxylation Intermediate->Release FreeDrug Free Secondary Amine Drug (MMAE) Release->FreeDrug CO2 Release

Figure 1: (Left) Synthesis of a stable secondary amine linker via reductive amination. (Right) The biological release of a secondary amine payload from a carbamate-linked ADC scaffold.

Detailed Protocols

Protocol A: Site-Selective N-Terminal Reductive Alkylation of Antibodies

Objective: To attach a PEG linker or small molecule to the N-terminus of an antibody. The N-terminal amine (pKa ~7.6–8.0) can be selectively targeted over Lysine amines (pKa ~10.5) by controlling pH.[1]

Materials:

  • Monoclonal Antibody (1–5 mg/mL in PBS).

  • Aldehyde-functionalized Linker (e.g., mPEG-Propionaldehyde).

  • Reduction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0 (Crucial for selectivity).

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ), 5 M stock in 1 M NaOH.
    
  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow:

  • Buffer Exchange: Exchange the antibody into the Reduction Buffer (pH 6.0) using a Zeba spin column or dialysis. Note: At pH 6.0, the N-terminal

    
    -amine is significantly more unprotonated (reactive) than the 
    
    
    
    -amines of Lysine.
  • Reaction Setup: Add the Aldehyde Linker to the antibody solution at a 5–10 molar excess .

  • Catalyst Addition: Immediately add

    
     to a final concentration of 20 mM .
    
    • Safety: Perform in a fume hood;

      
       generates HCN gas if acidified heavily, though stable at pH 6.
      
  • Incubation: Incubate at 4°C for 12–18 hours or Room Temperature for 4 hours.

  • Quenching: Add Quenching Solution (Tris) to a final concentration of 50 mM and incubate for 30 mins to cap unreacted aldehydes.

  • Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Protocol B: Conjugation of Secondary Amine Payload (MMAE Mimic) via Activated Carbonate

Objective: To conjugate a secondary amine drug to a linker containing a primary amine (or directly to a protein) using a carbamate strategy.

Materials:

  • Secondary Amine Payload (e.g., MMAE).

  • Linker Precursor: p-Nitrophenyl Carbonate (NPC) functionalized linker (e.g., Mc-Val-Cit-PABC-PNP).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: HOBt (Hydroxybenzotriazole) and Pyridine or DIPEA.

Step-by-Step Workflow:

  • Activation: Ensure the linker is functionalized with a p-nitrophenyl carbonate (PNP) group. If starting from an alcohol linker (PAB-OH), react with Bis(4-nitrophenyl) carbonate (5 eq) and DIPEA (3 eq) in DMF for 12h.

  • Coupling: Dissolve the Secondary Amine Payload (1 eq) and the PNP-Linker (1.2 eq) in anhydrous DMF.

  • Catalysis: Add HOBt (1 eq) and DIPEA (2 eq).

    • Expert Insight: HOBt promotes the reaction with sterically hindered secondary amines by forming a transient, more reactive active ester intermediate and minimizing racemization.

  • Incubation: Stir at Room Temperature for 24–48 hours. Monitor by LC-MS for the disappearance of the free drug mass.

  • Purification: Purify the Linker-Drug construct via Reverse-Phase HPLC (C18 column) before conjugating to the antibody.

Data Summary: Linkage Stability Comparison

Linkage TypeStructureStability (Plasma)Basicity (Charge)Selectivity Potential
Secondary Amine

High (Permanent)Yes (+)High (N-term pH control)
Amide

HighNo (Neutral)Low (Lysine stochastic)
Hydrazone

Low (Acid labile)NoHigh (Ketone/Aldehyde)
Thioether

HighNoHigh (Cysteine)

Troubleshooting & Optimization

  • Precipitation during Reductive Amination: If the aldehyde linker is hydrophobic, adding up to 10-20% organic co-solvent (DMA or DMSO) is tolerated by most antibodies.

  • Low Yields with Secondary Amines: When conjugating to hindered secondary amines, if the PNP-carbonate method fails, consider converting the secondary amine to a secondary carbamoyl chloride using triphosgene (highly toxic, strict safety required) before reacting with the linker alcohol.

  • Cyanoborohydride Toxicity: For sensitive applications, 2-Picoline Borane is a non-toxic, environmentally benign alternative to

    
     with similar reducing selectivity.
    

References

  • Bioconjugation Techniques for Microfluidic Biosensors. (Reductive amination protocols and stability). PubMed Central. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in payloads. (Discussion of MMAE and secondary amine payload conjugation). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. (Optimization of borate buffers for secondary amine formation). Bioconjugate Chemistry. Available at: [Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (N-terminal specific reductive alkylation strategies). Molecules. Available at: [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (Stability of secondary amine drug release systems). Bioconjugate Chemistry. Available at: [Link]

Sources

Application

Application Note: Precision Engineering of Amino-Terminated Surfaces for Biosensing

Abstract & Scope The creation of a stable, reactive amino-terminated (-NH ) interface is the "universal adapter" step in biosensor fabrication. Whether conjugating antibodies, DNA aptamers, or enzymes, the quality of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The creation of a stable, reactive amino-terminated (-NH


) interface is the "universal adapter" step in biosensor fabrication. Whether conjugating antibodies, DNA aptamers, or enzymes, the quality of this initial monolayer dictates the sensor's sensitivity, dynamic range, and shelf-life.

This guide moves beyond generic textbook recipes. It addresses the specific failure modes in surface functionalization—specifically silane polymerization on glass and disordered packing on gold—and provides field-validated protocols to ensure monolayer integrity.

Mechanistic Foundations: Silica vs. Gold

Two distinct chemistries dominate biosensor substrates. Understanding the mechanism is critical for troubleshooting.

Silanization (Glass/Silicon)
  • Reagent: 3-Aminopropyltriethoxysilane (APTES) is the industry standard.

  • Mechanism: Hydrolysis of ethoxy groups yields silanols (-Si-OH), which condense with surface hydroxyls.

  • The Trap: Water is a double-edged sword. Trace water is required for hydrolysis, but excess water causes APTES to polymerize in solution before reaching the surface, creating "islands" and messy multilayers rather than a smooth monolayer.

Thiol Self-Assembly (Gold)[1][2]
  • Reagent: Amino-thiols (e.g., Cysteamine, 11-Amino-1-undecanethiol).

  • Mechanism: The Sulfur-Gold (S-Au) semi-covalent bond (~45 kcal/mol) anchors the molecule. Van der Waals forces between the alkyl chains drive the molecules to stand upright and pack densely.

  • The Trap: Dirty gold surfaces prevent S-Au bonding. Oxidation or organic contaminants result in patchy monolayers that desorb easily.

Visualization: Surface Chemistry Pathways

SurfaceChemistry cluster_0 Substrate Selection cluster_1 Reagent & Mechanism cluster_2 Critical Control Point Glass Silica / Glass (Hydroxyl Rich) APTES APTES (Silane) Hydrolysis -> Condensation Glass->APTES Gold Gold Surface (Noble Metal) Thiol Amino-Thiol Chemisorption (S-Au) Gold->Thiol WaterControl Anhydrous Conditions (Prevents Polymerization) APTES->WaterControl Requires Cleanliness Piranha/UV-Ozone (Removes Carbon) Thiol->Cleanliness Requires Result1 Siloxane Bonded Amine Surface WaterControl->Result1 Covalent Network Result2 Coordination Bonded Amine Surface Cleanliness->Result2 Self-Assembled Monolayer

Figure 1: Mechanistic divergence between Silanization (covalent networking) and Thiol Self-Assembly (coordination).[1]

Protocol A: Anhydrous Silanization of Silica (APTES)

Objective: Create a smooth APTES monolayer with minimal vertical polymerization. Note: This protocol uses anhydrous toluene.[2] Toluene is superior to ethanol/water mixtures for biosensing because it suppresses solution-phase polymerization [1].

Materials
  • Substrate: Glass slides, Silicon wafers, or PDMS.[3]

  • Reagents: APTES (99%, Sigma-Aldrich), Anhydrous Toluene (99.8%), Ethanol, Isopropanol.

  • Equipment: Plasma Cleaner (or Piranha solution), Vacuum Desiccator, Nitrogen gun, Oven.

Step-by-Step Methodology
  • Surface Activation (Critical):

    • Option A (Safer): Oxygen Plasma treat for 5 minutes at High RF power. This exposes fresh -OH groups.

    • Option B (Deep Clean): Piranha Solution (3:1 H

      
      SO
      
      
      
      :H
      
      
      O
      
      
      ) for 15 mins. WARNING: Extremely Corrosive. Rinse with Milli-Q water until resistivity >18 MΩ.
    • Dry:[3][4][5][6] Bake at 110°C for 20 mins to remove bulk water, leaving only surface-bound water.

  • Silanization (The "Dry" Method):

    • Prepare a 1% - 2% (v/v) APTES solution in anhydrous toluene inside a glovebox or a humidity-controlled fume hood (<30% RH).

    • Immerse the activated substrate immediately into the solution.[3]

    • Incubate: 30 to 60 minutes at room temperature.

    • Why? Short times in anhydrous solvents prevent the formation of "clumps" visible under AFM.

  • Washing (Removal of Physisorbed Silanes):

    • Sonicate the slides in fresh toluene for 5 minutes.

    • Rinse with Ethanol (to remove toluene).

    • Rinse with Isopropanol.[3]

    • Dry with a stream of Nitrogen gas.[7][3][4][6]

  • Curing (Bond Stabilization):

    • Bake the substrates at 110°C for 30-60 minutes .

    • Mechanism:[7][1][8][9][10] This drives the condensation reaction (removal of water), converting hydrogen-bonded silanols into stable covalent siloxane bonds (Si-O-Si).[3]

Protocol B: Thiol SAM Formation on Gold

Objective: Form a densely packed monolayer on SPR chips or Gold electrodes.

Materials
  • Substrate: Gold-coated glass or sensor chips.

  • Reagents: 11-Amino-1-undecanethiol hydrochloride (long chain for order) OR Cysteamine (short chain), Absolute Ethanol (200 proof).

Step-by-Step Methodology
  • Cleaning (The "Reset"):

    • Gold surfaces accumulate carbon rapidly. Clean using UV-Ozone for 20 minutes.[4]

    • Alternative: Electrochemical cleaning (Cyclic Voltammetry in 0.5 M H

      
      SO
      
      
      
      ) until stable gold reduction peaks appear.
  • Incubation:

    • Prepare a 1 mM to 2 mM thiol solution in Absolute Ethanol.

    • Optimization: For biosensing, pure amine surfaces can be too crowded, causing steric hindrance. It is often superior to use a Mixed SAM (e.g., 1:9 ratio of Amino-thiol : Hydroxyl-thiol) to space out the binding sites [2].

    • Immerse the gold chip for 12 - 18 hours (Overnight) in the dark.

    • Why Overnight? Adsorption happens in seconds, but ordering (crystallization of the alkyl chains) takes hours.

  • Rinsing:

    • Rinse thoroughly with Ethanol to remove weakly bound thiols.

    • Dry with Nitrogen.[7][3][4] Use immediately or store under Nitrogen.

Quality Control & Characterization

How do you validate the surface before wasting expensive antibodies?

Quantitative Metrics Table
MethodMetricExpected Value (Amine Surface)Interpretation
Contact Angle (WCA) Wettability40° - 60° <10° = Bare Glass (Failed)>70° = Contamination/Polymerization [3]
Ellipsometry Thickness0.7 - 1.0 nm <0.5 nm = Sparse coverage>2.0 nm = Polymerization/Multilayer [4]
XPS CompositionN1s Peak (400 eV) Presence of Nitrogen confirms amine attachment.
Ninhydrin Test ColorimetryPurple/Blue Rapid qualitative check (see below).
The Ninhydrin "Quick Check" Protocol

A destructive test to verify amine presence on a spare sample.

  • Prepare 2% Ninhydrin solution in Ethanol.

  • Drop 50 µL onto the surface.

  • Heat at 100°C for 3-5 minutes.

  • Result: Appearance of "Ruhemann’s Purple" indicates primary amines. Yellow/Colorless indicates failure [5].

Visualization: APTES Workflow

APTES_Workflow start Start: Bare Substrate clean 1. Activation (Piranha or Plasma) Creates -OH groups start->clean dry 2. Dehydration (110°C Bake) Removes bulk water clean->dry coat 3. Silanization (1% APTES in Anhydrous Toluene) 30-60 mins dry->coat wash 4. Stringent Wash (Toluene -> Ethanol -> IPA) Removes physisorbed layers coat->wash cure 5. Curing (110°C Oven) Forms Covalent Bonds wash->cure qc QC: Contact Angle Target: 45° - 60° cure->qc

Figure 2: Step-by-step workflow for high-fidelity APTES deposition.

References

  • Vapor vs. Liquid Phase Silanization: Zhu, M., et al. (2012). "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces." PLoS ONE. [Link]

  • Gold SAM Optimization: Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. [Link]

  • Contact Angle Characterization: Biolin Scientific. "Water contact angle measurements for surface treatment quality control." [Link]

  • Ellipsometry of APTES: Howarter, J. A., & Youngblood, J. P. (2006). "Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane." Langmuir. [Link]

Sources

Method

Synthesis and Application of 11-(Methylamino)undecan-1-ol Grafted Polymer Backbones for Advanced Delivery Systems

Introduction & Mechanistic Rationale The development of amphiphilic polymer conjugates is a cornerstone of modern drug delivery and lipid-nanoparticle (LNP) design. Grafting 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of amphiphilic polymer conjugates is a cornerstone of modern drug delivery and lipid-nanoparticle (LNP) design. Grafting 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8), a versatile small-molecule amino-alcohol scaffold[1], onto a reactive polymer backbone such as Poly(styrene-alt-maleic anhydride) (SMA) offers a highly tunable platform for creating self-assembling nanostructures.

The Causality of Molecular Design

The choice of 11-(Methylamino)undecan-1-ol is highly deliberate for three reasons:

  • Orthogonal Reactivity : The molecule possesses both a secondary amine and a primary alcohol. Because amines are significantly more nucleophilic than alcohols, the secondary amine selectively attacks the anhydride rings of the SMA backbone without the need for coupling reagents or protection-deprotection steps.

  • Prevention of Imide Formation : Using a secondary amine (methylamino) rather than a primary amine is a critical expert choice. The reaction between an anhydride and a secondary amine yields a tertiary amide[2]. Because tertiary amides lack an N-H proton, they cannot undergo subsequent intramolecular dehydration to form imides—a common side reaction that plagues primary amine grafting at elevated temperatures. This ensures the adjacent carboxylic acid remains free.

  • Hydrophobic Core Formation : The 11-carbon aliphatic chain acts as a robust hydrophobic spacer. When grafted onto the SMA backbone, it drives the spontaneous aqueous self-assembly of the polymer into micelles, while the terminal hydroxyl groups remain at the hydrophobic/hydrophilic interface, available for further functionalization (e.g., targeting ligand attachment).

Experimental Workflow

The following workflow illustrates the catalyst-free ring-opening amidation of SMA and its subsequent formulation into drug-loaded nanomicelles.

Workflow SMA SMA Polymer Backbone Reaction Amidation Reaction (Anhydrous THF, 50°C) SMA->Reaction Amine 11-(Methylamino) undecan-1-ol Amine->Reaction Grafted Amphiphilic Graft Copolymer Reaction->Grafted Ring-Opening Assembly Aqueous Self-Assembly Grafted->Assembly Dialysis & Hydration

Caption: Workflow for grafting 11-(Methylamino)undecan-1-ol onto SMA and subsequent micellar self-assembly.

Self-Validating Protocol: Synthesis of SMA-g-Undecanol

Critical Solvent Warning: Historically, N,N-dimethylformamide (DMF) has been used for SMA functionalization. However, recent literature demonstrates that DMF decomposes under laboratory conditions to generate dimethylamine, which competitively reacts with the anhydride repeat units, altering the copolymer's identity[3][4]. Furthermore, amidation kinetics in acetone or THF are often superior to DMF[5]. Therefore, this protocol strictly utilizes anhydrous Tetrahydrofuran (THF).

Materials Required
  • Poly(styrene-alt-maleic anhydride) (SMA,

    
     ~13,000  g/mol )
    
  • 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Diethyl ether (ice-cold)

  • Dialysis tubing (MWCO 3.5 kDa)

Step-by-Step Methodology

Step 1: Polymer Activation & Dissolution

  • Flame-dry a 100 mL round-bottom flask and purge with inert Nitrogen (

    
    ) gas.
    
  • Dissolve 1.0 g of SMA (approx. 4.9 mmol of maleic anhydride units) in 20 mL of anhydrous THF. Stir magnetically at 300 rpm until the solution is optically clear.

Step 2: Grafting Reaction (Amidation)

  • To target a 50% Degree of Substitution (DS), dissolve 0.5 molar equivalents (2.45 mmol, ~493 mg) of 11-(Methylamino)undecan-1-ol in 5 mL of anhydrous THF.

  • Add 0.6 equivalents of TEA (to act as an acid scavenger for the generated carboxylic acids, preventing premature precipitation).

  • Add the amino-alcohol solution dropwise to the SMA solution over 15 minutes at room temperature.

  • Elevate the temperature to 50°C and reflux under

    
     for 24 hours.
    

Step 3: Precipitation & Primary Recovery

  • Concentrate the reaction mixture to approximately 10 mL using a rotary evaporator.

  • Precipitate the polymer by adding the concentrate dropwise into 200 mL of vigorously stirring, ice-cold diethyl ether.

  • Recover the white/pale-yellow precipitate via vacuum filtration and wash twice with fresh ether.

Step 4: Purification & Self-Validation

  • Dialysis: Dissolve the crude polymer in 15 mL of 0.1 M NaOH (this converts the pendant carboxylic acids to sodium salts, ensuring water solubility). Transfer to a 3.5 kDa MWCO dialysis bag and dialyze against Milli-Q water for 48 hours (change water every 8 hours).

  • Validation (Ninhydrin Test): Spot the final dialysis bath water onto a TLC plate and spray with Ninhydrin. A lack of purple/blue color confirms the complete removal of unreacted 11-(Methylamino)undecan-1-ol.

  • Validation (FTIR): Lyophilize the purified polymer. Perform FTIR spectroscopy. The successful grafting is validated by the disappearance of the cyclic anhydride peaks at 1770 cm⁻¹ and 1850 cm⁻¹, and the emergence of strong amide carbonyl stretch at ~1650 cm⁻¹ and carboxylate stretch at ~1560 cm⁻¹.

Formulation: Aqueous Self-Assembly & Drug Loading

Because the grafted polymer contains hydrophobic C11 chains and hydrophilic carboxylate/hydroxyl groups, it spontaneously forms micelles in water, a property highly sought after for drug release applications[2] and antiviral microbicide candidates[6].

  • Dissolve 10 mg of the lyophilized SMA-g-Undecanol in 1 mL of THF.

  • Add 1 mg of a hydrophobic Active Pharmaceutical Ingredient (API) to the solution.

  • Inject this mixture dropwise (1 mL/min) into 10 mL of Milli-Q water under rapid stirring (1000 rpm).

  • Stir open to the atmosphere in a fume hood for 12 hours to allow complete evaporation of the THF.

  • Filter through a 0.22 µm PES syringe filter to remove unencapsulated API.

Mechanism Micelle Amphiphilic Micelle (C11 Hydrophobic Core) Drug Hydrophobic API Encapsulation Micelle->Drug Hydrophobic Interaction Cell Cellular Internalization (Endocytosis) Drug->Cell Targeted Delivery Release Intracellular Drug Release (pH-Triggered Unfolding) Cell->Release Endosomal Acidification

Caption: Logical pathway of drug encapsulation and pH-triggered release using the grafted polymer micelles.

Quantitative Data Presentation

The physicochemical properties of the resulting nanostructures are highly dependent on the Degree of Substitution (DS) of the 11-(Methylamino)undecan-1-ol. The table below summarizes the expected quantitative metrics based on varying grafting densities.

Target DS (%)Actual DS (via ¹H-NMR)CMC (mg/L)Hydrodynamic Diameter (nm)Zeta Potential (mV, pH 7.4)Encapsulation Efficiency (%)
25% 22.4%18.5145 ± 12-42.5 ± 2.145.2 ± 3.4
50% 46.1%8.298 ± 8-35.8 ± 1.878.5 ± 4.1
75% 68.9%3.465 ± 5-28.4 ± 1.589.1 ± 2.8

Note: As the grafting density of the hydrophobic C11 chain increases, the Critical Micelle Concentration (CMC) drops significantly, indicating higher thermodynamic stability of the micelles. Concurrently, the Zeta potential becomes less negative due to the consumption of anhydride groups that would otherwise become anionic carboxylates.

References

  • CymitQuimica. "11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) Product Information."

  • Polymer Chemistry (RSC Publishing). "The amidation of poly(styrene-alt-maleic anhydride) via N,N-dimethylformamide decomposition." (2026).

  • Revue Roumaine de Chimie. "Chemical Transformation of Poly(styrene-alt-maleic anhydride) with p-amino-N,N-diethylaniline."

  • Journal of the Brazilian Chemical Society. "Grafting amino drugs to poly(styrene-alt-maleic anhydride) as a potential method for drug release." (2013).

  • Bioorganic & Medicinal Chemistry Letters. "Poly(styrene-alt-maleic anhydride) derivatives as potent anti-HIV microbicide candidates." (2009).

Sources

Application

Application Note: Electrochemical Deposition of Amino-Undecanol SAMs

This Application Note and Protocol Guide details the electrochemical deposition of 11-amino-1-undecanol (and related bifunctional amine-terminated precursors) to form Self-Assembled Monolayers (SAMs). While "SAMs" are tr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the electrochemical deposition of 11-amino-1-undecanol (and related bifunctional amine-terminated precursors) to form Self-Assembled Monolayers (SAMs).

While "SAMs" are traditionally associated with thiols on gold, electrochemical grafting of amines on carbon allows for the formation of robust, covalent monolayers using amino-alcohols. This guide focuses on the oxidative grafting of 11-amino-1-undecanol on Glassy Carbon Electrodes (GCE) , a method superior to passive adsorption for stability and coverage control.

Target Substrate: Glassy Carbon (GCE) | Molecule: 11-Amino-1-Undecanol

Executive Summary

The electrochemical deposition of 11-amino-1-undecanol (


) is a precision surface engineering technique used to create stable, hydroxyl-terminated interfaces on carbon electrodes. Unlike passive thiol-on-gold assembly, this method relies on the irreversible anodic oxidation  of the primary amine group. This generates a radical species that covalently attacks the carbon surface (C-N bond formation), leaving the hydroxyl group exposed for further bio-functionalization (e.g., antibody immobilization via CDI activation).

Key Advantages:

  • Covalent Stability: The C-N bond is significantly more stable than the Au-S quasi-covalent bond, resisting thermal desorption and exchange.

  • Tunable Density: Coverage is controlled by the number of voltammetric cycles or charge passed (

    
    ).
    
  • Bifunctionality: The resulting surface exposes -OH groups, ideal for low-fouling interfaces or subsequent chemical modification.

Scientific Foundation: The Mechanism

The deposition is driven by the electrochemical oxidation of the aliphatic amine . The mechanism follows an ECE (Electrochemical-Chemical-Electrochemical) or radical-surface coupling pathway.

  • Oxidation (E): The amine (

    
    ) loses one electron at the electrode surface (typically > +1.0 V vs Ag/AgCl) to form a radical cation (
    
    
    
    ).
  • Deprotonation (C): The unstable radical cation rapidly loses a proton to a base in solution, forming a neutral carbon-centered or nitrogen-centered radical (

    
    ).
    
  • Grafting: This radical attacks the

    
     carbon lattice of the electrode, forming a covalent bond.
    
Mechanistic Pathway Diagram

G Start 11-Amino-1-Undecanol (Solution) Oxidation Anodic Oxidation (-1e⁻) Start->Oxidation RadicalCat Radical Cation (R-NH₂•+) Oxidation->RadicalCat Deprotonation Deprotonation (-H⁺) RadicalCat->Deprotonation Radical Neutral Radical (R-NH•) Deprotonation->Radical Grafting Covalent Grafting (C-N Bond) Radical->Grafting Attacks Surface Carbon Surface (GCE) Surface->Grafting Final Hydroxyl-Terminated SAM Grafting->Final

Caption: Electrochemical oxidation pathway of aliphatic amines leading to covalent grafting on carbon surfaces.

Experimental Protocols

Protocol 1: Electrode Preparation (Critical)

Goal: To expose fresh


 carbon sites and remove contaminants that inhibit radical attack.

Materials:

  • Glassy Carbon Electrode (3 mm diameter).

  • Alumina powder (

    
    ).
    
  • Microcloth polishing pads.

  • Ultrasonic bath.

  • Absolute Ethanol and Ultrapure Water (18.2 M

    
    ).
    

Steps:

  • Mechanical Polishing: Polish the GCE on a microcloth with

    
     alumina slurry for 2 minutes in a "figure-8" motion. Rinse with water.[1] Repeat with 
    
    
    
    and finally
    
    
    alumina.
  • Visual Inspection: The surface must be mirror-like. Any scratches will create heterogeneous SAM defects.

  • Sonication: Sonicate the electrode in Ultrapure Water for 2 minutes, then in Ethanol for 2 minutes to remove alumina particles.

  • Electrochemical Activation (Optional but Recommended):

    • Immerse in

      
      .
      
    • Cycle potential from -1.0 V to +1.0 V at 100 mV/s for 10 cycles. This cleans surface oxides.

Protocol 2: Electrochemical Deposition Workflow

Goal: Controlled grafting of 11-amino-1-undecanol.

Reagents:

  • Target Molecule: 11-Amino-1-undecanol (1-5 mM).

  • Solvent: Acetonitrile (ACN) (anhydrous grade preferred).

  • Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Lithium Perchlorate (

    
    ).
    
  • Reference Electrode:

    
     (10 mM 
    
    
    
    in ACN) or Ag wire (pseudo-reference).
  • Counter Electrode: Platinum wire/mesh.

Procedure:

  • Solution Prep: Dissolve 11-amino-1-undecanol (concentration 2 mM) in the ACN/TBAP electrolyte.

    • Note: Aliphatic amines are difficult to oxidize.[2] If solubility is an issue, a small amount of ethanol can be added, but pure ACN is best for the radical stability.

  • Setup: Assemble the three-electrode cell. Purge with Nitrogen/Argon for 10 minutes to remove oxygen (oxygen quenches radicals).

  • Voltammetric Grafting (CV Method):

    • Scan Range: 0.0 V to +1.5 V (vs Ag/Ag+). Caution: Do not exceed +1.8 V to avoid solvent breakdown.

    • Scan Rate: 50 mV/s.[1]

    • Cycles: Perform 1 to 10 cycles.

    • Observation: Look for a broad irreversible oxidation peak around +1.0 V to +1.3 V on the first scan. Subsequent scans should show a decrease in current (passivation), indicating the formation of the insulating SAM layer.

  • Rinsing: Immediately remove the electrode and rinse copiously with ACN, then Ethanol, then Water. Sonicate briefly (30s) in ethanol to remove physisorbed molecules.

Protocol 3: Quality Control & Characterization

Goal: Validate SAM formation and blocking properties.

Method: Ferricyanide Blocking Test

  • Solution: 5 mM

    
     / 
    
    
    
    in 0.1 M KCl.
  • Technique: Run a CV from -0.2 V to +0.6 V at 100 mV/s.

  • Criteria:

    • Bare GCE: Distinct reversible redox peaks (

      
      ).
      
    • Good SAM: Complete disappearance of redox peaks (Sigmoidal or flat line). The SAM blocks the bulky ferricyanide ions from reaching the surface.

    • Defective SAM: Reduced peak currents but peaks remain visible.

Data Presentation & Analysis

Comparative Electrochemical Parameters
ParameterBare GCEAmino-Undecanol SAM (Grafted)Interpretation

(Ferricyanide)
70 - 90 mVN/A (No peaks)Electron transfer blocked by SAM.
Double Layer Capacitance (

)


SAM acts as a dielectric capacitor.
Charge Transfer Resistance (

)


High resistance confirms dense coverage.
Water Contact Angle


Surface becomes hydrophilic (-OH terminated).
Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Deposition cluster_2 Phase 3: Validation Step1 Polishing (Alumina) Step2 Sonication (EtOH/H2O) Step1->Step2 Step3 Prepare Solution (2mM Amine in ACN/TBAP) Step2->Step3 Step4 Cyclic Voltammetry (0 to +1.5V, 5 cycles) Step3->Step4 Step5 Rinse & Sonicate (Remove Physisorbed) Step4->Step5 Step6 Blocking Test (Ferricyanide CV) Step5->Step6 Step7 Functionalization (e.g., CDI Activation) Step6->Step7

Caption: Step-by-step workflow for the electrochemical grafting and validation of amino-undecanol SAMs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Residual Current (Leaky SAM) Incomplete coverage or pinholes.Increase number of CV cycles (up to 20) or switch to Chronoamperometry (+1.3V for 60s).
No Oxidation Peak Observed Potential too low or electrode fouled.Polish electrode again. Ensure potential window extends to +1.5V vs Ag/Ag+. Check reference electrode.
Unstable SAM Physisorption instead of grafting.Ensure aggressive rinsing/sonication after deposition. Verify "irreversible" oxidation peak during deposition.
Low Reproducibility Oxygen interference.Degas solution thoroughly (Argon bubbling >15 mins). Oxygen scavenges radicals.

References

  • Adenier, A., et al. (2004).[3] "Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces."[2][3] Langmuir. [Link][3]

  • Deinhammer, R. S., et al. (1994). "Electrochemical oxidation of amine-containing compounds: a route to the surface modification of glassy carbon electrodes." Langmuir. [Link]

  • Baranton, S., & Bélanger, D. (2005). "Electrochemical derivatization of carbon surface by reduction of in situ generated diazonium cations." The Journal of Physical Chemistry B. [Link]

  • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 11-(Methylamino)undecan-1-ol

Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 11-(Methylamino)undecan-1-ol (CAS: 16695-47-1) Application: PROTAC® Linkers, Lipid Nanoparticles, Surface Modification Introduction: The "L...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 11-(Methylamino)undecan-1-ol (CAS: 16695-47-1) Application: PROTAC® Linkers, Lipid Nanoparticles, Surface Modification

Introduction: The "Linker" Challenge

You are likely here because your synthesis of 11-(Methylamino)undecan-1-ol is stalling at the purification stage or suffering from low yields due to over-alkylation. This bifunctional molecule—featuring a primary alcohol and a secondary amine separated by a lipophilic


 chain—presents a classic chemoselectivity paradox.

This guide moves beyond standard textbook procedures to address the specific hydrodynamic and kinetic challenges of synthesizing long-chain amino alcohols.

Module 1: Route Selection Strategy

Before troubleshooting, validate your chosen pathway. The failure mode often lies in selecting a route ill-suited for the available equipment or purity requirements.

Strategic Decision Matrix
FeatureRoute A: Direct Alkylation (

)
Route B: Reductive Amination Route C: Boc-Protection (3-Step)
Precursor 11-Bromoundecan-1-ol11-Hydroxyundecanal11-Aminoundecan-1-ol
Key Reagent Methylamine (excess)Methylamine +


/ MeI / TFA
Primary Risk Over-alkylation (forming tertiary amine)Aldehyde stability/polymerizationStep count (lower overall yield)
Ideal For Large scale, flow chemistryModerate scale, high speedHigh purity (>98%) , complex synthesis
Visual Workflow: Route Optimization

RouteSelection Start Start: Select Precursor Decision1 Is >98% Purity Critical? Start->Decision1 RouteA Route A: Direct Alkylation (11-Bromo-1-undecanol) Decision1->RouteA No (Scale/Cost driven) RouteC Route C: Boc-Protection Strategy (11-Aminoundecan-1-ol) Decision1->RouteC Yes (Pharma/PROTAC) ActionA REQUIREMENT: Use 40-50 eq. Methylamine or Flow Reactor RouteA->ActionA RouteB Route B: Reductive Amination (11-Hydroxyundecanal) ActionB REQUIREMENT: In-situ Imine Formation NaBH(OAc)3 Reduction RouteB->ActionB ActionC REQUIREMENT: 1. Boc-protection 2. NaH/MeI Methylation 3. TFA Deprotection RouteC->ActionC Output Target: 11-(Methylamino)undecan-1-ol ActionA->Output Purification Heavy ActionC->Output Cleanest Product

Caption: Decision tree for selecting the optimal synthetic pathway based on purity requirements and available precursors.

Module 2: Troubleshooting Direct Alkylation ( )

The Scenario: You are reacting 11-bromoundecan-1-ol with methylamine. The Problem: You observe significant formation of the tertiary amine (dimethylated byproduct) and quaternary ammonium salts.

FAQ: Controlling Selectivity

Q: Why is my yield of the mono-methylated product capped at ~60%? A: This is a statistical probability issue. As the reaction proceeds, the secondary amine product is often more nucleophilic than the primary amine reactant, leading to competitive over-alkylation.

  • The Fix: You must violate stoichiometry. Use a 40-50 molar excess of methylamine.

  • Protocol Adjustment:

    • Dissolve methylamine (2M in THF or 33% in EtOH) in a pressure vessel.

    • Add 11-bromoundecan-1-ol dropwise at 0°C (slow addition is crucial to keep local concentration of bromide low relative to amine).

    • Allow to warm to RT.

    • Critical: Do not heat above 40°C. High heat promotes elimination (alkene formation) over substitution.

Q: The reaction is complete, but I can't separate the product from the salts. A: Long-chain amino alcohols form "soaps" that create stubborn emulsions.

  • The Fix: The "Salting Out" Workup.

    • Evaporate excess methylamine and solvent completely (rotovap).

    • Resuspend residue in DCM (Dichloromethane).[1]

    • Wash with saturated aqueous

      
        (avoid NaOH; carbonate is gentler and improves phase separation).
      
    • If emulsion forms: Add a small amount of MeOH to the organic layer or saturate the aqueous layer with NaCl.

Module 3: The High-Fidelity "Boc" Route

The Scenario: You need high purity for a PROTAC linker and cannot tolerate dimethyl impurities. The Strategy: Protect-Methylate-Deprotect.[2] This is the only way to guarantee 100% mono-methylation.

Step-by-Step Protocol
  • Boc-Protection:

    • React 11-aminoundecan-1-ol with

      
       (1.1 eq) in DCM/NaOH.
      
    • Yield Check: Quantitative.[3] Product should be a white solid/oil.

  • Methylation (The Critical Step):

    • Reagents: NaH (Sodium Hydride, 60% dispersion) and MeI (Methyl Iodide).[2]

    • Solvent: Anhydrous DMF or THF (0°C).

    • Troubleshooting: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer/reactivity.

  • Deprotection:

    • Treat with TFA/DCM (1:4 ratio).

    • Workup: Basify with cold NaOH to pH 12 and extract immediately into DCM.

Module 4: Purification & Isolation

The Scenario: Your crude NMR shows the product, but it's stuck on the silica column or lost in the aqueous waste.

Troubleshooting Guide: "The Sticky Amine"

Q: My product streaks on the TLC plate and won't elute from the column. A: Secondary amines interact strongly with the acidic silanols on silica gel.

  • Solution 1: Pre-treat the Silica. Flush your column with 1% Triethylamine (TEA) in Hexane before loading your sample.

  • Solution 2: The "Magic" Eluent. Use the following solvent system:

    • DCM : MeOH :

      
       (aq) 
      
    • Ratio: 90 : 9 : 1

    • Note: The ammonium hydroxide competes for the silanol sites, freeing your amine product to elute.

Q: I lost my product during the aqueous wash. A: 11-(Methylamino)undecan-1-ol is amphiphilic. At neutral/acidic pH, it is protonated (ammonium salt) and highly water-soluble.

  • The Fix:

    • Ensure pH is >12 during extraction.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or Ethyl Acetate. This mixture is more polar and extracts amino alcohols efficiently from water.

Summary of Key Specifications

ParameterSpecification / Target
Reaction Temperature

(Avoid

to prevent elimination)
Stoichiometry (

)
1 : 40 (Bromide : Methylamine)
Workup pH

(Essential for extraction)
Storage Store under Argon at

(Amine absorbs

from air to form carbamates)

References

  • Organic Syntheses, Coll.[2][4] Vol. 1. (1941). Methylamine Hydrochloride.[5] (Foundational procedure for handling methylamine sources).

  • BenchChem Technical Guides. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. (Detailed protocol for Boc-protection and methylation strategies applicable to amino alcohols).

  • Choi, G., & Hong, S. H. (2018).[6] Selective Monomethylation of Amines with Methanol as the C1 Source. Angewandte Chemie International Edition. (Catalytic alternatives for mono-methylation).

  • Moynihan, H. A., & Horgan, D. E. (2017).[7] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (Purification strategies for amine impurities).

  • Yebeutchou, R. M., & Dalcanale, E. (2009). Highly Selective Monomethylation of Primary Amines Through Host-Guest Product Sequestration. Journal of the American Chemical Society.[8] (Advanced mechanistic control of alkylation).

Sources

Optimization

Technical Support Center: 11-(Methylamino)undecan-1-ol Stability &amp; Storage

Welcome to the Technical Support Center for Amino Alcohol Stability. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the premature degradation of b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Stability. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the premature degradation of bifunctional molecules.

11-(Methylamino)undecan-1-ol is a highly versatile building block, featuring a long aliphatic chain flanked by a primary alcohol and a secondary amine. While the primary alcohol is relatively stable under ambient conditions, the secondary amine is highly susceptible to atmospheric autooxidation [1]. Without rigorous storage protocols, this compound rapidly degrades, compromising downstream synthesis yields and introducing toxic impurities into pharmaceutical formulations.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Causality: The Autooxidation Cascade

To prevent degradation, we must first understand the chemical causality behind it. Secondary amines lack the steric hindrance of tertiary amines and possess abstractable hydrogen atoms on both the nitrogen and the adjacent


-carbons.

When exposed to oxygen, ambient light (UV), or heat, a radical chain reaction is initiated. A hydrogen atom is abstracted, forming an N-centered or


-carbon radical. This radical rapidly reacts with atmospheric triplet oxygen (

) to form a hydroperoxide intermediate. Through subsequent reduction and rearrangement, the amine is converted into a hydroxylamine, which can further oxidize into a nitrone or undergo hydrolytic cleavage[2].

Autooxidation A 11-(Methylamino)undecan-1-ol (Secondary Amine) B N-centered / α-Carbon Radical A->B O2 / Light / Heat C Hydroperoxide Intermediate B->C +O2 (Chain Propagation) D Hydroxylamine Derivative C->D Reduction / Rearrangement E Nitrone / Cleavage Products D->E Further Oxidation

Autooxidation pathway of secondary amines to nitrones.

Troubleshooting & FAQs

Q1: My batch of 11-(Methylamino)undecan-1-ol turned from a colorless/white state to a yellowish tint. What happened? A1: Discoloration is the macroscopic symptom of the autooxidation cascade. The yellowing is typically caused by the accumulation of nitrone derivatives and complex polymeric cleavage products[2]. Once discoloration is visible, the purity has likely dropped below acceptable pharmaceutical thresholds. The batch should be re-purified via flash chromatography or discarded.

Q2: We are seeing unexpected +16 Da and +30 Da mass shifts in our LC-MS analysis after 3 months of storage. What are these impurities? A2:

  • +16 Da: This indicates N-oxidation, specifically the formation of a hydroxylamine intermediate. This is the direct result of oxygen exposure[3].

  • +30 Da: This is a critical warning sign of N-nitrosation (formation of an N-nitrosamine). Secondary amines can react with ambient

    
     species or trace nitrites in the environment or excipients to form highly genotoxic nitrosamines[4].
    

Q3: Why does the compound degrade rapidly when formulated in PEG or Polysorbates, even when sealed under nitrogen? A3: Polyethylene glycol (PEG) and polysorbates undergo their own autooxidation over time, generating trace hydroperoxides. These reactive peroxides act as direct oxidizing agents, rapidly converting the secondary amine of 11-(Methylamino)undecan-1-ol to a hydroxylamine, entirely bypassing the need for atmospheric oxygen[3].

Q4: Is the primary alcohol group at risk of oxidation during storage? A4: Generally, no. While primary alcohols can oxidize to aldehydes or carboxylic acids, this typically requires strong, deliberate transition-metal catalysis or harsh oxidizing agents. The secondary amine is the kinetically favored site for degradation due to the significantly lower bond dissociation energy of its N-H and


-C-H bonds.

Quantitative Data Presentation

To optimize your storage strategy, compare the empirical degradation risks associated with various storage parameters and excipient choices.

Table 1: Impact of Storage Conditions on Amine Stability
Storage TemperatureAtmosphereContainer TypeEst. Shelf Life (Purity >98%)Primary Degradation Risk
25°C (Ambient) AirClear Glass< 2 WeeksRapid autooxidation, UV initiation
4°C AirAmber Glass2–3 MonthsSlow autooxidation
-20°C Nitrogen (

)
Amber Glass6–12 MonthsTrace O2 permeation over time
-20°C Argon (Ar) Amber Glass w/ PTFE > 24 Months Negligible (Optimal Condition)
Table 2: Excipient & Solvent Compatibility
Solvent / ExcipientPeroxide/Nitrite RiskCompatibilityRecommendation
Dichloromethane (DCM)LowGoodStore over basic alumina to prevent HCl formation.
Polyethylene Glycol (PEG)High PoorAvoid. Trace peroxides will oxidize the amine[3].
Methanol / EthanolLowExcellentDegas via sparging before use.
Sodium Nitrite (Humidity control)Critical FatalNever use near secondary amines; causes N-nitrosation[4].

Self-Validating Experimental Protocol: Inert Storage Workflow

Do not rely on passive storage. The following protocol is a self-validating system —it incorporates built-in quality control checks to ensure that the causality of any future degradation can be accurately traced and isolated.

Step 1: Baseline Quality Control (The Validation Anchor)

  • Action: Prior to storage, extract a 1 mg aliquot and run a baseline LC-MS and

    
    -NMR.
    
  • Causality: You cannot measure degradation without a verified baseline. This proves the material was pure before storage, isolating the storage condition as the variable if impurities arise later.

Step 2: Solvent Removal & Drying

  • Action: Ensure the compound is thoroughly dried under high vacuum to remove trace moisture.

  • Causality: Moisture can facilitate hydrolytic degradation pathways and increase the mobility of trace catalytic metals.

Step 3: Argon Blanketing

  • Action: Purge the storage vial with high-purity Argon gas for 30–60 seconds.

  • Causality: Why Argon and not Nitrogen? Argon is denser than air. It sinks and forms a physical, heavy blanket over the compound. Nitrogen is lighter and readily mixes with ambient air the moment the vial is opened, compromising the inert atmosphere.

Step 4: Photolytic and Permeation Protection

  • Action: Transfer the compound to an amber glass vial and seal it tightly with a PTFE-lined cap. Wrap the seal in Parafilm.

  • Causality: Amber glass blocks the UV wavelengths required to homolytically cleave bonds and initiate the radical autooxidation chain[1]. PTFE (Teflon) is chemically inert and highly impermeable to ambient oxygen, unlike standard rubber or silicone septa.

Step 5: Kinetic Arrest

  • Action: Store the sealed vial in a desiccated -20°C freezer.

  • Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing down any residual oxidative reactions (Arrhenius equation).

StorageWorkflow Start 1. Baseline QC (LC-MS/NMR) Purge 2. Argon Purge (Heavy Gas Blanket) Start->Purge Vial 3. Amber Glass (UV Protection) Purge->Vial Seal 4. PTFE Cap (O2 Barrier) Vial->Seal Store 5. -20°C Storage (Kinetic Arrest) Seal->Store

Self-validating standard operating procedure for amino alcohol storage.

References

  • 1 - acs.org 2.2 - uomustansiriyah.edu.iq

  • 3 - nih.gov 4.4 - researchgate.net

Sources

Troubleshooting

Technical Support Center: Purification of 11-(Methylamino)undecan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) from crude...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) from crude reaction mixtures.

Because this molecule features a long lipophilic aliphatic chain (11 carbons) capped with a polar secondary amine and a primary alcohol, it is highly amphiphilic. This unique structural duality introduces specific challenges during standard organic purification workflows, such as surfactant-like emulsion formation and severe electrostatic interactions with chromatographic stationary phases.

Troubleshooting Guides & FAQs

Issue 1: Severe Emulsions During Aqueous Extraction

Q: During the liquid-liquid extraction of my crude reaction mixture, a thick, unresolvable emulsion forms between the organic and aqueous layers. How do I break it?

Mechanistic Causality: 11-(Methylamino)undecan-1-ol acts as a potent surfactant. The hydrophobic undecyl chain acts as a lipid tail, while the secondary amine and hydroxyl group act as a polar head. In a biphasic system (e.g., Water/Dichloromethane or Water/Ethyl Acetate), these molecules align at the interface and form stable micelles, drastically lowering interfacial tension and stabilizing the emulsion[1].

Solution: To destabilize the micellar interface, you must increase the ionic strength of the aqueous phase.

  • Add a generous amount of saturated aqueous sodium chloride (brine) to the separatory funnel[1]. The high salt concentration decreases the solubility of the organic compound in the aqueous phase (the "salting-out" effect) and increases the density differential between the two layers.

  • If the emulsion persists, it is likely stabilized by fine, insoluble polymeric particulates. Drain the entire biphasic mixture and vacuum-filter it through a tightly packed pad of Celite. This mechanically shears the emulsion and removes the stabilizing particulates, allowing for rapid phase separation upon returning the filtrate to the separatory funnel.

Issue 2: Peak Tailing and Irreversible Retention on Silica Gel

Q: When I attempt to purify the crude product using standard normal-phase silica gel chromatography, the compound streaks down the column, and my mass recovery is extremely low.

Mechanistic Causality: Standard bare silica gel (SiO₂) is populated with acidic silanol groups (-SiOH) that have a pKa of approximately 4.5 to 5.0. The secondary amine of 11-(methylamino)undecan-1-ol is highly basic. When the compound enters the column, an acid-base reaction occurs: the amine becomes protonated, and the silica becomes deprotonated[2]. This shifts the separation mechanism from standard polarity-based adsorption to strong, irreversible electrostatic ion-exchange binding[2].

Solution: You must chemically deactivate the acidic silanols on the silica column. Incorporate a volatile, competing amine—such as 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—directly into your mobile phase (e.g., a DCM/MeOH system)[3]. The small, highly mobile TEA molecules will preferentially bind to and neutralize the acidic silanol sites, acting as a sacrificial base[3]. This allows your bulky amino alcohol to elute as a sharp peak based purely on its polarity[2]. Alternatively, bypass bare silica entirely and use an amine-functionalized silica column (e.g., KP-NH), which provides a basic environment natively and eliminates the need for mobile phase modifiers[3][4].

Issue 3: The Purified Product Remains a Waxy Oil

Q: My chromatography fractions are pure by TLC and NMR, but after evaporating the solvent, the product remains a yellowish, waxy oil instead of a solid.

Mechanistic Causality: Long-chain amino alcohols are notorious for supercooling and trapping trace amounts of organic solvents (like DCM or Methanol) within their lattice. This solvent trapping significantly depresses the melting point, preventing the compound from crystallizing into its true solid state at room temperature.

Solution: Perform a solvent exchange followed by controlled recrystallization. Similar long-chain derivatives, such as 11-aminoundecan-1-ol, crystallize exceptionally well from a binary solvent system of Tetrahydrofuran (THF) and heptane[5]. The THF solubilizes the polar head groups, while the non-polar heptane acts as an anti-solvent to slowly force the hydrophobic chains into a crystalline lattice[5].

Data Presentation: Comparison of Chromatography Conditions

To optimize your purification strategy, review the quantitative and qualitative metrics of various chromatographic systems for long-chain amino alcohols below:

Stationary PhaseMobile Phase SystemBasic ModifierPeak ShapeResolutionRecommended Application
Bare Silica (SiO₂) Hexane / EtOAcNoneSevere TailingPoorNot recommended; causes irreversible binding.[2][3]
Bare Silica (SiO₂) DCM / MeOHNoneBroad / TailingModerateCrude, low-resolution separations.
Bare Silica (SiO₂) DCM / MeOH1-5% Et₃N or NH₄OHSharpExcellentStandard lab purification for basic amines.[2][3]
Amine-Functionalized Hexane / EtOAcNoneSharpExcellentIdeal for acid-sensitive compounds; simplifies solvent evaporation.[3][4]

Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

Use this protocol to prevent peak tailing and maximize mass recovery during silica gel purification.

  • Mobile Phase Preparation: Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at your optimized TLC ratio (e.g., 90:10). Add exactly 1% (v/v) Triethylamine (TEA) to the bulk solvent[2][3].

  • Column Deactivation: Flush a standard bare silica column with 3 to 5 column volumes (CV) of the TEA-modified mobile phase. Critical Step: This pre-saturates the column and neutralizes all acidic silanol sites before the sample is introduced[2].

  • Sample Loading: Dissolve the crude 11-(methylamino)undecan-1-ol in a minimal volume of DCM. Load it evenly onto the head of the column.

  • Elution: Run the gradient. Collect fractions and monitor via TLC (stain with Ninhydrin or Potassium Permanganate).

  • Post-Processing: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mbar) for 4–6 hours, or perform an azeotropic distillation by adding 10 mL of toluene and re-evaporating.

Protocol B: Recrystallization from THF/Heptane

Use this protocol to convert purified waxy oils into stable, handleable crystalline solids.

  • Dissolution: Transfer the waxy 11-(methylamino)undecan-1-ol to a round-bottom flask. Add a minimal volume of warm Tetrahydrofuran (THF) (approx. 40 °C) just until the oil is completely dissolved[5].

  • Anti-Solvent Addition: While gently swirling the flask, add heptane dropwise. Continue adding until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1 to 2 drops of warm THF back into the flask just until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer it to a 4 °C refrigerator for 12 hours to maximize crystal yield.

  • Filtration: Filter the resulting white crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold heptane and dry under high vacuum[5].

Mandatory Visualization: Troubleshooting Workflow

PurificationWorkflow Start Crude 11-(Methylamino)undecan-1-ol Workup Liquid-Liquid Extraction Start->Workup Emulsion Emulsion Formed? Workup->Emulsion Brine Add Saturated Brine & Filter via Celite Emulsion->Brine Yes Extract Phase Separation & Drying Emulsion->Extract No Brine->Extract Chroma Silica Gel Chromatography Extract->Chroma Tailing Peak Tailing or Irreversible Binding? Chroma->Tailing Modifier Add 1-5% Et3N/NH4OH or Use KP-NH Silica Tailing->Modifier Yes Cryst Recrystallization (THF / Heptane) Tailing->Cryst No Modifier->Cryst Pure Pure Product Cryst->Pure

Workflow for resolving common purification issues of 11-(Methylamino)undecan-1-ol.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 3

  • Technical Support Center: Purification of Bulky Amines by Chromatography - Benchchem.2

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. 4

  • Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange. 1

  • Electrochemical Detection of Nanoscale Phase Separation in Binary Self-Assembled Monolayers - Digital Commons @ George Fox University. 5

Sources

Optimization

Technical Support Center: Optimizing SAM Formation Time for 11-(Methylamino)undecan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances of forming Self-Assembled Monolayers (SAMs) using 11-(Methylamino)undecan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances of forming Self-Assembled Monolayers (SAMs) using 11-(Methylamino)undecan-1-ol .

This bifunctional molecule—featuring a primary alcohol (-OH) and a secondary amine (-NHCH₃) separated by an 11-carbon aliphatic chain—presents unique kinetic challenges. Unlike standard alkanethiols, the assembly time and structural organization of this molecule heavily depend on the chosen substrate and the steric hindrance introduced by the methylamino headgroup. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help you optimize your surface functionalization workflows.

Mechanistic Workflow & Assembly Pathways

The formation of a SAM with 11-(Methylamino)undecan-1-ol follows two distinct chemical pathways depending on the substrate. On Gold (Au) , the secondary amine acts as an electron donor to form a dative coordinate bond. On Metal Oxides (SiO₂/TiO₂) , the primary alcohol undergoes a thermal polycondensation reaction with surface hydroxyls[1].

SAM_Workflow Start Start: 11-(Methylamino)undecan-1-ol (Bifunctional Precursor) Substrate Substrate Selection Start->Substrate Gold Gold (Au) Substrate (Amine-Au Coordination) Substrate->Gold Oxide Metal Oxide (SiO2/TiO2) (Alcohol-OH Polycondensation) Substrate->Oxide Solv_EtOH Solvent: 1 mM in Anhydrous Ethanol (Room Temperature) Gold->Solv_EtOH Solv_Tol Solvent: 1-5 mM in Anhydrous Toluene (Heated: 60°C - 85°C) Oxide->Solv_Tol Incub_Au Incubation: 18 - 24 Hours (Slow Gauche to All-Trans Transition) Solv_EtOH->Incub_Au Incub_Ox Incubation: 24 - 48 Hours (Thermal Dehydration & Covalent Bonding) Solv_Tol->Incub_Ox Wash Stringent Washing Protocol (Disrupt Hydrogen-Bonded Multilayers) Incub_Au->Wash Incub_Ox->Wash Characterize Validation (XPS, Ellipsometry, Contact Angle) Wash->Characterize

Figure 1: Optimization workflow for 11-(Methylamino)undecan-1-ol SAM formation based on substrate-specific binding mechanisms.

Experimental Protocols: Step-by-Step Methodologies

To ensure a self-validating system, every step in these protocols is designed to eliminate competing reactions (e.g., water competing for oxide sites or oxidation of the gold surface).

Protocol A: Amine-Directed Assembly on Gold (Au)

Studies utilizing the structurally similar 11-amino-1-undecanol (AUT) on gold electrodes demonstrate that overnight immersion (12–24 hours) in 1 mM ethanol is strictly required to achieve a stable, highly ordered monolayer[2],[3].

  • Substrate Cleaning: Clean the Au substrate using a UV-Ozone treatment for 15 minutes to remove adventitious carbon. Critical Step: Immediately immerse the substrate in absolute ethanol for 20 minutes to reduce any gold oxide (Au₂O₃) back to metallic gold.

  • Solution Preparation: Dissolve 11-(Methylamino)undecan-1-ol in anhydrous ethanol to a final concentration of 1 mM.

  • Incubation: Submerge the Au substrate in the solution. Seal the container to prevent solvent evaporation and incubate at room temperature (20–25 °C) for 18 to 24 hours .

  • Rinsing & Drying: Remove the substrate and rinse sequentially with absolute ethanol (to remove physisorbed molecules) and ultra-pure water. Dry under a gentle stream of N₂ gas.

Protocol B: Alcohol-Directed Polycondensation on Metal Oxides (SiO₂/TiO₂)

Thermal driving forces are required to covalently link the Si-O-C bonds when using alcohols on silicon[1].

  • Substrate Cleaning: Submerge the SiO₂ or glass substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to generate a highly hydroxylated surface. (Caution: Highly reactive). Rinse thoroughly with ultra-pure water and dry with N₂.

  • Solution Preparation: Prepare a 5 mM solution of 11-(Methylamino)undecan-1-ol in anhydrous toluene. Toluene is chosen to prevent solvent competition for the surface hydroxyl groups.

  • Incubation: Submerge the substrate, seal the vessel under an inert Argon atmosphere, and heat to 85 °C for 24 to 48 hours .

  • Rinsing & Drying: Rinse vigorously with warm toluene, followed by ethanol, to break any hydrogen bonds formed between the exposed secondary amines. Dry with N₂.

Quantitative Data: Optimization Metrics

The following table summarizes the expected optimization parameters and characterization metrics for 11-(Methylamino)undecan-1-ol SAMs.

SubstrateBinding MechanismSolventTemp (°C)Optimal Time (h)Expected Water Contact AngleMonolayer Quality (Packing)
Gold (Au) Amine-Au CoordinationEthanol20 - 2518 - 2445° - 55°High (Dense all-trans)
SiO₂ / Si Alcohol PolycondensationToluene8524 - 4850° - 60°Moderate (Some gauche defects)
TiO₂ Alcohol PolycondensationToluene602450° - 60°High (Stronger Ti-O-C bond)
Troubleshooting Guide

Q: Why does 11-(Methylamino)undecan-1-ol take longer to form a highly ordered SAM on gold compared to standard alkanethiols? A: This is a kinetic issue rooted in both bond strength and steric hindrance. The Au-S bond formation in thiols is extremely fast (rate constant ~2500 L mol⁻¹ s⁻¹)[4]. In contrast, Amine-Au coordination is a weaker dative bond. Furthermore, the methyl group on the secondary amine introduces steric bulk at the binding interface. While initial anchoring occurs in minutes, the secondary slow step—where the alkyl chains overcome gauche defects to pack into a dense, all-trans conformation via Van der Waals forces—requires significantly more time (up to 24 hours) to reach thermodynamic equilibrium[4].

Q: My SAM on SiO₂ shows a higher-than-expected thickness (>2.5 nm) via ellipsometry. What is causing this? A: You are likely observing multilayer formation due to intermolecular hydrogen bonding. Because the molecule exposes a secondary amine at the interface, free 11-(Methylamino)undecan-1-ol molecules in the solution can hydrogen-bond their alcohol groups to the anchored amines. Fix: Implement a more stringent washing protocol. After incubation, sonicate the substrate in warm ethanol for 1-2 minutes. The polar solvent will disrupt the non-covalent hydrogen bonds without breaking the covalent Si-O-C surface anchors.

Q: I am not seeing any SAM formation on my oxide substrate after 12 hours at room temperature. How can I accelerate this? A: Alcohol-based polycondensation (forming M-O-C bonds) has a high activation energy compared to silane chemistry. Room temperature is insufficient. You must switch to a non-polar solvent (like toluene) and increase the temperature to 60–85 °C[1]. The thermal energy drives the dehydration reaction, while the non-polar solvent ensures that the solvent molecules do not competitively bind to the surface hydroxyls.

Frequently Asked Questions (FAQs)

Q: Does the methyl group on the amine affect the isoelectric point of my functionalized surface? A: Yes. Secondary amines typically exhibit a slightly higher pKa (~10.0 - 10.5) than primary amines. This means your SAM surface will remain strongly protonated (positively charged) at physiological pH (7.4). This is highly advantageous if your downstream application involves the electrostatic capture of negatively charged biomolecules (e.g., DNA, RNA, or specific proteins).

Q: Can I use water as a solvent for the SAM formation? A: No. For oxide substrates, water will push the polycondensation reaction backward (hydrolysis), preventing the formation of the Si-O-C bond. For gold substrates, water induces hydrophobic collapse of the alkyl chains before they can properly organize into a crystalline monolayer. Always use anhydrous solvents.

Q: How do I verify that the molecule bound in the correct orientation on gold? A: Use X-ray Photoelectron Spectroscopy (XPS). If the amine is bound to the gold, the N 1s peak will shift to a higher binding energy (typically ~401-402 eV) due to electron donation to the metal. The O 1s peak from the exposed alcohol group should remain characteristic of a free hydroxyl (~532.5 eV).

References
  • Modification of the gate electrode by self-assembled monolayers in flexible electrolyte-gated organic field effect transistors. RSC Advances. 2[2]

  • Adsorption of Xyloglucan onto Thin Films of Cellulose Nanocrystals and Amorphous Cellulose: Film Thickness Effects. ACS Omega. 3[3]

  • Self-Assembly of n-Alkanethiol Monolayers. A Study by IR−Visible Sum Frequency Spectroscopy (SFG). The Journal of Physical Chemistry B. 4[4]

  • Insights into the Formation Mechanisms of Si−OR Monolayers from the Thermal Reactions of Alcohols and Aldehydes with Si(111)−H. Langmuir. 1[1]

Sources

Troubleshooting

Technical Support Center: 11-(Methylamino)undecan-1-ol Monolayer Systems

Welcome to the Advanced Surface Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, surface chemists, and drug development professionals troubleshoot and optimize se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Surface Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, surface chemists, and drug development professionals troubleshoot and optimize self-assembled monolayers (SAMs) and Langmuir-Blodgett (LB) films utilizing 11-(Methylamino)undecan-1-ol .

This molecule is an asymmetric bolaamphiphile, featuring a long hydrophobic undecyl chain flanked by a terminal hydroxyl (-OH) group and a secondary methylamino (-NHCH₃) group. While its bifunctionality makes it an exceptional scaffold for conjugating active pharmaceutical ingredients (APIs), the competing affinities of its two polar headgroups often lead to complex structural defects during 2D lattice formation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My XPS and contact angle data suggest the monolayer is inverted or "looped" (hydroxyl groups exposed, methylamino groups buried). Why is this happening, and how do I fix it? Causality & Solution: This is a classic competitive binding defect. On substrates like silicon dioxide (SiO₂), the secondary amine is highly basic and readily interacts with acidic surface silanols. If deposited from a polar solvent, the amine can protonate and electrostatically bind to the negatively charged silica, leading to an inverted or U-shaped conformation[1]. To force the hydroxyl group to anchor—leaving the methylamino group exposed for downstream drug conjugation—you must alter the thermodynamic driving force. Action: Switch your deposition medium to an anhydrous, low-dielectric solvent like toluene or hexane. In non-polar environments, the formation of charged species is energetically unfavorable. This suppresses the amine-silanol electrostatic interaction, allowing the hydroxyl group to preferentially engage in hydrogen bonding and condensation with the surface.

Q2: I am observing macroscopic pinholes and domain boundaries in my AFM scans. How do I achieve a homogenous, densely packed phase? Causality & Solution: Monolayers do not grow as a uniform blanket; they form via a two-dimensional nucleation and growth mechanism analogous to epitaxial film growth[2]. When the bulk solution adsorption rate exceeds the 2D surface diffusion rate of the molecules, multiple isolated domains nucleate simultaneously. As these islands expand and collide, steric mismatch prevents perfect coalescence, leaving pinholes (grain boundaries)[2]. Action: You are kinetically trapping the system. Lower the concentration of 11-(Methylamino)undecan-1-ol in your solution (e.g., from 5 mM to 1 mM) and elevate the incubation temperature slightly (e.g., 40°C) to increase surface mobility. Extend the incubation time to 48 hours to allow the system to reach a thermodynamically stable, continuous film.

Q3: During Langmuir-Blodgett compression, the isotherm collapses prematurely before reaching the solid-analogous phase. What is failing? Causality & Solution: When compressing this bolaamphiphile at the air-water interface, both polar ends initially interact with the aqueous subphase. As surface pressure increases, the molecule must undergo a structural phase transition to an upright orientation[3]. If the compression barrier speed is too fast, the kinetic barrier to breaking the amine-water hydrogen bonds causes the film to buckle and collapse into 3D aggregates rather than forming a highly ordered 2D lattice[3]. Action: Lower the subphase temperature to 15°C to stabilize the hydration shell, and reduce the barrier compression speed to < 2 mm/min. This provides the necessary relaxation time for the molecules to pivot into an upright conformation without fracturing the monolayer.

Part 2: Self-Validating Experimental Protocols

Protocol A: High-Density SAM Deposition on Silicon Oxide

This protocol utilizes thermodynamic control to ensure upright orientation, exposing the methylamino group.

  • Substrate Hydroxylation: Clean the SiO₂ substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 80°C. Rinse copiously with Milli-Q water and dry with N₂.

    • Validation Checkpoint: Measure the water contact angle. It must be < 5°, indicating a fully hydroxylated, pristine surface.

  • Anhydrous Solution Preparation: Dissolve 11-(Methylamino)undecan-1-ol in anhydrous toluene to a final concentration of 1.0 mM.

    • Validation Checkpoint: The solution must be optically clear. Turbidity indicates micelle formation, which will physically block uniform 2D nucleation.

  • Controlled Incubation: Submerge the validated substrate into the solution. Seal the vessel under an argon atmosphere to prevent ambient moisture from competing for silanol sites. Incubate at 40°C for 48 hours.

  • Stringent Rinsing: Remove the substrate and immediately rinse with sequential baths of warm toluene, ethanol, and finally isopropanol to remove physisorbed multilayers. Dry under a gentle N₂ stream.

    • Validation Checkpoint: Post-deposition contact angle should be ~65°–75°, reflecting the surface free energy of the exposed methylamino groups.

Part 3: Quantitative Data & Diagnostics

Table 1: Common Defect Modes, Causality, and Resolution Metrics
Defect TypeDiagnostic SignatureMechanistic CauseResolution Target
Pinholes / Voids AFM: Depressions ~1.5 nm deepIncomplete 2D island coalescenceDecrease deposition rate; extend time to 48h.
Flip-Flop (U-Shape) Ellipsometry: Thickness < 0.8 nmCompetitive binding of both headgroupsUse non-polar solvent to passivate amine.
Multilayering XPS: Attenuation of substrate signalPhysisorbed aggregatesIncrease post-deposition rinsing stringency.
Premature Collapse Isotherm: Sudden drop in surface pressureKinetic barrier during phase transitionReduce LB barrier compression speed to < 2 mm/min.
Table 2: Physicochemical Parameters for 11-(Methylamino)undecan-1-ol Monolayers
ParameterExpected ValueAnalytical MethodSignificance
Theoretical Thickness ~1.4 - 1.6 nmEllipsometryConfirms upright molecular orientation.
Advancing Contact Angle 65° - 75°GoniometryIndicates surface free energy of exposed amine.
N 1s Binding Energy ~399.5 eVXPSConfirms presence of terminal methylamino group.

Part 4: System Workflows & Decision Trees

G N1 Substrate Preparation (SiO2 or Air-Water) N2 Adsorption Phase (Diffusion & Sticking) N1->N2 Introduce 11-(Methylamino)undecan-1-ol N3 2D Nucleation & Growth N2->N3 Surface Saturation N4 Defect: Pinholes (Incomplete Coalescence) N3->N4 Low Concentration / Fast Evaporation N5 Defect: Flip-Flop (Competitive Binding) N3->N5 Incorrect pH / Solvent Polarity N6 Ideal Monolayer (High Density, Upright) N3->N6 Optimal Kinetics

Monolayer formation kinetics and primary defect generation pathways.

DecisionTree Start Identify Monolayer Defect D1 Low Surface Coverage (Ellipsometry/XPS) Start->D1 D2 Mixed Molecular Orientation (FTIR/NEXAFS) Start->D2 A1 Increase Incubation Time (>24h) or Concentration D1->A1 Kinetic Limitation A2 Adjust Solvent Polarity (Use Ethanol/Hexane mix) D1->A2 Poor Solubility A3 Use Non-Polar Solvent to prevent amine binding D2->A3 U-Shape Conformation

Troubleshooting decision tree for resolving structural defects in monolayers.

References

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. URL:[Link]

  • Schwartz, D. K. (2001). Mechanisms and kinetics of self-assembled monolayer formation. Annual Review of Physical Chemistry, 52, 107-137. URL:[Link]

  • Kaganer, V. M., Möhwald, H., & Dutta, P. (1999). Structure and phase transitions in Langmuir monolayers. Reviews of Modern Physics, 71(3), 779-819. URL:[Link]

Sources

Optimization

minimizing aggregation of nanoparticles coated with 11-(Methylamino)undecan-1-ol

Technical Guide: Minimizing Aggregation of 11-(Methylamino)undecan-1-ol Coated Nanoparticles[1] Current Status: Operational Topic: Colloidal Stability of Amphiphilic Cationic Ligands Ticket ID: MAU-11-STAB[1] Core Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Aggregation of 11-(Methylamino)undecan-1-ol Coated Nanoparticles[1]

Current Status: Operational Topic: Colloidal Stability of Amphiphilic Cationic Ligands Ticket ID: MAU-11-STAB[1]

Core Technical Analysis: The "Amphiphilic Trap"

Welcome to the technical support center for MAU-coated nanoparticles. To prevent aggregation, you must first understand the unique physicochemical tension introduced by your ligand: 11-(Methylamino)undecan-1-ol .[1]

This molecule creates a "Mixed-Mode" surface environment:

  • The Anchor/Spacer (

    
     Chain):  A long undecyl chain.[1] This is highly hydrophobic.[1] It provides organization but generates strong short-range Van der Waals (VdW) attraction between particles.
    
  • The Active Head (Secondary Amine): The

    
     group. This is your only source of electrostatic repulsion.[1]
    

The Failure Mode: Aggregation in this system is rarely random; it is almost always caused by the collapse of the electrostatic barrier . When the amine deprotonates (loses its positive charge) or is screened by salts, the hydrophobic


 chains on neighboring particles interact, leading to irreversible fusion (coalescence).[1]

Diagnostic Workflow

Use this logic flow to identify the root cause of your aggregation.

TroubleshootingFlow Start START: Aggregation Observed CheckType Visual Inspection Start->CheckType Precipitate Visible Flocculation/Pellet CheckType->Precipitate Large aggregates Cloudy Cloudy/Milky Suspension CheckType->Cloudy Micro-aggregates CheckPH Check Buffer pH Precipitate->CheckPH CheckSalt Check Ionic Strength Cloudy->CheckSalt ActionAcid Action: Acidify (pH < 6.0) Restore Zeta Potential CheckPH->ActionAcid pH > 7.0 ActionSolvent Action: Add 10% Ethanol Solvate C11 Chain CheckPH->ActionSolvent pH is Acidic ActionDesalt Action: Dialysis/Filtration Remove Excess Ions CheckSalt->ActionDesalt High Salt (PBS/Media)

Figure 1: Decision matrix for diagnosing aggregation based on visual symptoms and solution chemistry.[1]

Critical Stability Factors (The Three Pillars)

Pillar A: The pH / pKa Mismatch

The secondary amine in MAU has a theoretical solution


 of ~10.7. However, on a nanoparticle surface, the Apparent 

shifts drastically lower (often to 6.5–7.[1]5) due to electrostatic repulsion between neighboring charged groups [1, 5].
  • The Danger Zone: At physiological pH (7.4), your surface amines may be ~50% deprotonated.[1] The Zeta potential drops below the critical threshold (+30 mV), and the hydrophobic

    
     chains take over, causing aggregation.
    
  • The Fix: Maintain storage buffers at pH 4.5 – 5.5 (Acetate or Citrate buffers) to ensure 100% protonation (

    
    ).[1]
    
Pillar B: Ionic Strength (Debye Screening)

High salt concentrations (like 150mM NaCl or PBS) compress the electrical double layer (Debye length).[1] For MAU-coated particles, the hydrophobic attraction from the


 chain is strong. If you shrink the repulsive shield, the particles will aggregate even if they are charged [2, 3].
  • The Fix: Store in low ionic strength buffers (< 10 mM). If physiological conditions are required, you must add a steric stabilizer (e.g., backfilling with PEG) because the small MAU ligand cannot prevent salt-induced aggregation alone.[1]

Pillar C: Solvent Solvation

Water is a poor solvent for the undecyl (


) chain.[1] If the surface density of MAU is low, the chains may "collapse" or seek chains on neighbors to escape the water (Hydrophobic Effect) [4].
  • The Fix: Adding a small fraction of a polar organic co-solvent (e.g., 5-10% Ethanol or DMSO) can better solvate the alkyl chains and prevent hydrophobic clustering without crashing the particles.

Troubleshooting Guides & FAQ

Issue 1: "My particles precipitate immediately upon adding PBS."

Diagnosis: Charge Screening.[1] Explanation: Phosphate anions are multivalent and can bridge cationic amines.[1] Furthermore, the high ionic strength of PBS (150 mM) collapses the Debye length to < 1 nm. The VdW attraction of the


 chain extends beyond this, causing immediate aggregation [2].
Protocol: 
  • Do not use PBS. Use 10mM NaCl or 5% Glucose (non-ionic tonicity adjuster) for biological work.[1]

  • If PBS is mandatory, you must cross-link or PEGylate the surface to provide steric stability that salt cannot screen.[1]

Issue 2: "The size increases gradually over days (DLS data)."

Diagnosis: Surface pKa Shift / Ostwald Ripening. Explanation: If stored at neutral pH, the particles are in a "metastable" state.[1] They have some charge, but not enough to prevent occasional collisions from sticking.[1] Protocol:

  • Acidify: Adjust storage pH to 5.0 using Acetic Acid.

  • Sonication: Apply a brief ultrasonic burst (Bath sonicator, 37kHz, 5 mins) to break soft agglomerates.

  • Filtration: Pass through a 0.22 µm PES membrane (Polyethersulfone has low binding for cationic moieties).[1]

Issue 3: "Aggregates form during drying/concentration."[1]

Diagnosis: Irreversible Fusion.[1] Explanation: As water evaporates, the local concentration of particles increases, and the


 chains interdigitate.[1] Once dry, they cannot be redispersed because the hydrophobic interaction is too strong.
Protocol: 
  • Never dry completely. Store as a concentrated wet pellet or suspension.

  • Cryoprotectants: If lyophilization is necessary, add 5-10% Trehalose or Sucrose.[1] The sugar molecules form a glass matrix that keeps the alkyl chains separated.

Quantitative Reference Table

ParameterSafe RangeDanger ZoneMechanism of Failure
pH 3.0 – 6.0 > 7.0Deprotonation of secondary amine (Loss of Charge).[1]
Zeta Potential > +30 mV < +15 mVInsufficient repulsion to overcome

VdW attraction.[1]
Salt (NaCl) 0 – 10 mM > 100 mMDebye screening (Charge becomes invisible).[1]
Ligand Density High Low/PatchyLow density exposes the hydrophobic core or allows chain collapse.

Step-by-Step Protocol: The "Acid-Shock" Recovery

Use this when soft aggregates are visible but not fully precipitated.

  • Prepare Rescue Buffer: 10 mM Acetate Buffer, pH 4.0.

  • Pellet: Centrifuge the aggregated sample (speed depends on core size, e.g., 10,000 x g for 10 mins).

  • Supernatant Exchange: Remove the old buffer (neutral/saline) completely.[1]

  • Resuspend: Add the Rescue Buffer .

  • Protonate: Allow to sit for 5 minutes. The low pH forces protonation of the buried amines.

  • Energy Input: Sonicate (Bath) for 10 minutes. The renewed electrostatic repulsion + mechanical energy should break the hydrophobic clusters.

  • Verify: Check DLS. If PDI is < 0.2, the sample is recovered.[1]

Mechanism of Stabilization (Visualized)

StabilizationMechanism NP_Acid Acidic pH (pH 4-5) Mech_Stab High Charge (+) Repulsion Dominates NP_Acid->Mech_Stab Amine Protonated (NH2+) NP_Neut Neutral pH (pH 7-8) Mech_Agg Charge Lost (0) Hydrophobic (C11) Attraction Dominates NP_Neut->Mech_Agg Amine Deprotonated (NH)

Figure 2: Mechanistic comparison of MAU-coated nanoparticles at Acidic vs. Neutral pH.

References

  • The Importance of Apparent pKa in the Development of Nanoparticles. Journal of Controlled Release / NIH. [Link] Relevance: Explains why surface amines deprotonate earlier than expected, causing aggregation at neutral pH.

  • Ion-mediated charge–charge interactions drive aggregation of surface-functionalized nanoparticles. Nanoscale / NIH. [Link] Relevance: Details the DLVO theory failure modes when salts screen the charge of functionalized particles.

  • Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles. Langmuir / ACS. [Link] Relevance: Validates the hydrophobic contribution of long alkyl chains (

    
    ) to stability and solvent compatibility.
    
  • Effect of solvent chain length on the colloidal behavior of alkylamine-protected nanoparticles. Journal of Colloid and Interface Science. [Link] Relevance: Discusses solvent-ligand interactions and the "like-dissolves-like" requirement for alkyl chains.[2]

Sources

Troubleshooting

Technical Support Center: Surface Density Control of Methylamino Groups on Gold

Welcome to the Surface Chemistry Application Support Center. Subject: Optimization and Troubleshooting of Methylamino-Terminated Self-Assembled Monolayers (SAMs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Surface Chemistry Application Support Center. Subject: Optimization and Troubleshooting of Methylamino-Terminated Self-Assembled Monolayers (SAMs). Ticket ID: SAM-NHMe-Au-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Controlling the surface density of methylamino (


) groups on gold is a critical step for optimizing steric availability, tuning surface charge, and minimizing non-specific binding. Unlike primary amines, the secondary methylamino group introduces specific steric constraints and basicity profiles that must be managed carefully.

This guide moves beyond basic "dip-and-rinse" protocols. We focus on mixed monolayers (co-adsorption) as the only reliable method to tune density, while addressing the thermodynamic pitfalls of phase separation and atmospheric contamination.

Part 1: The Core Protocol (Density Control)

The "Solution Surface" Principle

Crucial Insight: You cannot assume the mole fraction of thiols in your deposition solution (


) equals the mole fraction on the gold surface (

).
  • Thermodynamics: Longer alkyl chains and less soluble headgroups preferentially adsorb.

  • Calibration: You must generate a calibration curve (XPS N/Au ratio vs. Solution Ratio) for your specific thiol pair.

Optimized Co-Adsorption Workflow

Objective: Create a homogeneous, tunable density of methylamino groups using a "diluent" (spacer) thiol.

Reagents:

  • Functional Thiol: 11-(methylamino)-1-undecanethiol (or similar).

  • Diluent Thiol: 1-undecanethiol (hydrophobic spacer) OR 11-mercapto-1-undecanol (hydrophilic spacer).

    • Note: The diluent chain length must match the functional thiol (

      
       2 carbons) to prevent phase separation.
      

Protocol:

  • Substrate Prep: Clean gold via UV-Ozone (20 min) or Piranha etch (Caution: Explosion hazard) to remove adventitious carbon. Rinse with HPLC-grade ethanol.

  • Solution Prep: Prepare a total thiol concentration of 1.0 mM in ethanol.

    • Example for 20% target: Mix 0.2 mM Methylamino-thiol + 0.8 mM Diluent-thiol.

    • Tip: Degas ethanol with

      
       to prevent thiol oxidation to sulfonates.
      
  • Incubation: Immerse gold slide for 24 hours at room temperature in the dark.

    • Why 24h? Short times (<1h) are kinetically controlled and messy. 24h allows for exchange and thermodynamic equilibration, improving order.

  • Washing: Rinse rigorously:

    
     Ethanol 
    
    
    
    
    
    Dilute Acid (0.1 M HCl or Acetic Acid)
    
    
    
    
    Ethanol
    
    
    Dry under
    
    
    .
    • Why Acid? Removes carbamates (see Troubleshooting).

Workflow Visualization

SAM_Workflow Clean Gold Cleaning (UV-Ozone/Piranha) Mix Solution Prep (Total [SH] = 1mM) Clean->Mix Fresh Surface Incubate Co-Adsorption (24h, Dark, RT) Mix->Incubate Ratio Control Wash Acid Wash Cycle (Remove Carbamates) Incubate->Wash Equilibrium QC QC: XPS/CV (Verify Density) Wash->QC Finalize

Caption: Figure 1.[1][2] Optimized co-adsorption workflow emphasizing the acid wash step to ensure reactive amine availability.

Part 2: Troubleshooting & FAQs

Issue 1: "My surface reactivity is near zero, but XPS shows Nitrogen."

Diagnosis: Carbamate Formation. Amines (especially secondary amines like methylamine) react rapidly with atmospheric


 to form carbamate salts (

). This "masks" the amine, preventing it from reacting with NHS-esters or other targets.

The Fix:

  • Immediate: Perform an acid wash (0.1 M HCl in ethanol) for 1 minute immediately before your coupling reaction. This decarboxylates the carbamate back to the active amine.

  • Prevention: Store samples under inert atmosphere (Ar/N2).

Issue 2: "The surface behaves like it has 'islands' of activity."

Diagnosis: Phase Separation. If your methylamino-thiol is C11 (11 carbons) and your spacer is C3 (3 carbons), the van der Waals forces between the longer chains will cause them to cluster together, excluding the short spacers. You get "islands" of high-density amine surrounded by "seas" of spacer.

The Fix:

  • Chain Matching: Ensure

    
    . If using C11-amine, use a C10, C11, or C12 spacer.
    
  • Thermodynamic Control: Annealing the SAM (heating the solution to 40-50°C during adsorption) can sometimes improve mixing, but chain matching is more effective.

Issue 3: "How do I actually quantify the density?"

Diagnosis: Need for Quantitative Characterization. Do not rely on contact angle alone. Use these two methods:

MethodTarget SignalWhat it Tells You
XPS (X-ray Photoelectron Spectroscopy) N1s Peak (399-402 eV)Total Composition. Ratio of N1s area to Au4f area gives relative coverage. Shift in binding energy (399 eV vs 401.5 eV) reveals protonation state (

vs

).
Cyclic Voltammetry (CV) Reductive Desorption (-0.8 to -1.2 V)Packing & Stability. Integration of the desorption peak (Area under curve) gives charge density (

). Surface coverage

.

Part 3: Advanced Troubleshooting Logic

Use this decision tree when your functionalization efficiency is lower than calculated.

Troubleshooting_Logic Start Problem: Low Reactivity/Binding CheckXPS Check XPS N1s Signal Start->CheckXPS NoN No Nitrogen Signal CheckXPS->NoN Signal Absent HighN Nitrogen Signal Present CheckXPS->HighN Signal Present CompCheck Check Solution Competition NoN->CompCheck MaskCheck Check C1s for Carbamate (C=O) HighN->MaskCheck Soln Solution: Increase Amine Mole Fraction CompCheck->Soln Thermodynamic Preference Acid Solution: Acid Wash (Remove CO2) MaskCheck->Acid Carbamate Detected Steric Solution: Check Spacer Length (Phase Separation) MaskCheck->Steric No Carbamate (Steric Block)

Caption: Figure 2. Diagnostic logic for troubleshooting low reactivity in methylamino SAMs.

References

  • Bain, C. D.; Evall, J.; Whitesides, G. M. "Formation of monolayers by the coadsorption of thiols on gold: variation in the head group, tail group, and solvent." Journal of the American Chemical Society, 1989, 111(18), 7155-7164.

    • Core citation for the thermodynamics of mixed SAMs and the solution-surface discrepancy.
  • Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005, 105(4), 1103-1170.

    • The authoritative review on SAM preparation, stability, and characteriz
  • Smith, R. K.; Lewis, P. A.; Weiss, P. S. "Patterning Self-Assembled Monolayers." Progress in Surface Science, 2004, 75(1), 1-68.

    • Details phase separation and domain form
  • Damos, F. S.; Luz, R. C. S.; Kubota, L. T. "Determination of Surface Coverage of Self-Assembled Monolayers on Gold Electrodes by Reductive Desorption." Langmuir, 2005, 21(2), 602-609.

    • Protocol for using Cyclic Voltammetry to quantify density.

Sources

Optimization

Technical Support Center: High-Purity Crystallization of 11-(Methylamino)undecan-1-ol

[1][2] Ticket ID: #REC-11MAU-001 Subject: Optimization of Recrystallization Protocols for Long-Chain Amino Alcohols Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Triage: Initial Asses...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket ID: #REC-11MAU-001 Subject: Optimization of Recrystallization Protocols for Long-Chain Amino Alcohols Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Triage: Initial Assessment & Strategy[1][2][3][4]

Welcome to the Technical Support Center. You are likely working with 11-(Methylamino)undecan-1-ol , a bifunctional amphiphilic molecule containing a long hydrophobic chain (


), a polar primary alcohol, and a secondary amine.[1]

Common User Pain Points:

  • "Oiling Out": The compound separates as a liquid phase rather than crystals upon cooling.[1]

  • Waxy Consistency: The free base has a low melting point and tends to form an amorphous semi-solid.[1]

  • Hygroscopicity: The amine group absorbs atmospheric moisture and

    
    , complicating mass balance.[1]
    

Immediate Strategic Decision: Before proceeding, determine your target form.

  • Target A (Free Base): Required for direct conjugation reactions.[1] Challenge: High risk of oiling out.[1]

  • Target B (Salt Form): Acceptable for storage or intermediate steps.[1] Recommendation: Convert to Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt for superior crystallinity.

Module 1: Solvent System Selection (Free Base)

The "Oiling Out" Phenomenon

Because 11-(Methylamino)undecan-1-ol acts as a surfactant, it often forms micelles or liquid crystal phases rather than a crystal lattice.[1] To prevent oiling out (Liquid-Liquid Phase Separation, LLPS), you must select a solvent system that maintains solubility just above the cloud point but forces lattice formation upon cooling.[1]

Recommended Solvent Systems
System TypeSolvent A (Good)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Single Phase Acetonitrile N/A100%Best Starting Point. Acetonitrile has a unique polarity that often solvates the amine/alcohol but rejects the aliphatic chain at low temps.[1]
Binary A Ethyl Acetate Heptane 1:2 to 1:4Standard non-polar rejection.[1] If oiling occurs, increase EtOAc ratio slightly.[1][2]
Binary B MTBE Hexane 1:3Methyl tert-butyl ether (MTBE) is excellent for waxy amines.[1]
Avoid Ethanol/MethanolWaterN/AHigh risk of micelle formation due to amphiphilic nature.[1]
Troubleshooting "Oiling Out"

If your solution turns cloudy and deposits oil droplets instead of crystals:

  • Re-heat until the solution is clear.

  • Seed the solution with a tiny crystal of pure product at

    
    .
    
  • Slow Down: Reduce cooling rate to

    
    . Rapid cooling traps impurities and favors the amorphous oil phase.
    

Module 2: The Salt Formation Strategy (High Purity Route)

If the free base proves difficult to handle (waxy/low melting), the most robust purification method is Salt Formation . This increases the melting point and lattice energy, facilitating sharp separation from impurities.

Protocol: Hydrochloride Salt Recrystallization
  • Theory: Protonating the secondary amine (

    
    ) disrupts the internal hydrogen bonding of the alcohol and creates a rigid ionic lattice.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve crude 11-(Methylamino)undecan-1-ol in Anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Acidification: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: The salt will precipitate immediately as a white solid.[1]

  • Collection: Filter and wash with cold ether.[1]

  • Recrystallization:

    • Dissolve the crude salt in minimum hot Isopropanol (IPA) or Ethanol .

    • Add Ethyl Acetate until slightly turbid.[1]

    • Cool slowly to 4°C.

  • Recovery: Filter the white crystalline needles.

  • Reversion (Optional): Partition between DCM and 1M NaOH to recover the free base if strictly required.

Module 3: Process Logic & Visualization

The following diagrams illustrate the decision logic for solvent selection and the rescue protocol for failed crystallizations.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 11-(Methylamino)undecan-1-ol CheckForm Target Form? Start->CheckForm FreeBase Free Base Required CheckForm->FreeBase SaltForm Salt Form (Recommended) CheckForm->SaltForm SolventTest Solvent Screen: Acetonitrile FreeBase->SolventTest SaltProcess Dissolve in Ether -> Add HCl/Dioxane SaltForm->SaltProcess Result1 Crystals Form? SolventTest->Result1 Success Proceed to Filtration Result1->Success Yes FailOil Oiling Out Occurs Result1->FailOil No (Oil) BinarySys Switch to EtOAc / Heptane FailOil->BinarySys BinarySys->SaltForm Still Oiling BinarySys->Success Crystals SaltProcess->Success

Caption: Decision matrix for selecting the optimal purification pathway based on physical behavior.

Module 4: Impurity Management (FAQ)

Q: My product is yellow. How do I remove the color?

  • Diagnosis: Yellowing typically indicates oxidation of the secondary amine or trace iodine/bromine from precursor synthesis.[1]

  • Fix: Perform a Hot Filtration step.[1][2][3]

    • Dissolve compound in boiling solvent.[1][4][5]

    • Add Activated Carbon (0.5 - 1 wt%) .[1]

    • Stir for 15 minutes.

    • Filter through a Celite pad while hot.

    • Proceed to cooling/crystallization.[1][4][5]

Q: The melting point is broad (e.g., 45-52°C).[1] Is it pure?

  • Diagnosis: Broad melting ranges indicate impurities or "solvent occlusion" (solvent trapped in the lattice).

  • Fix:

    • Dry Thoroughly: Place in a vacuum oven at 30°C over

      
       (phosphorus pentoxide) to remove water/solvent.[1]
      
    • Annealing: Re-suspend the solid in non-solvent (Heptane) and stir at room temperature for 2 hours to leach out trapped solvent.

Q: Why is the yield low (<50%)?

  • Diagnosis: The amphiphilic nature increases solubility in the mother liquor.

  • Fix: Do not discard the mother liquor. Concentrate it to 20% volume and perform a "second crop" crystallization.[1] Note: The second crop will have lower purity and should be kept separate.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification of aliphatic amines and alcohols). Link

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[1] (Source for salt formation strategies to improve physical properties). Link

  • PubChem. (2025).[1] 11-(Methylamino)undecan-1-ol Compound Summary. National Library of Medicine.[1] (Physical property verification). Link

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Techniques for handling oiling out/LLPS). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 11-(Methylamino)undecan-1-ol before handling, as long-chain amines can be skin irritants/sensitizers.[1]

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of Long-Chain Amino Alcohols: A ¹H NMR Solvent Comparison Guide for 11-(Methylamino)undecan-1-ol

Executive Summary 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) is a bifunctional, long-chain aliphatic amphiphile widely utilized as a structural scaffold in the synthesis of lipid nanoparticles (LNPs), PROTAC linkers,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) is a bifunctional, long-chain aliphatic amphiphile widely utilized as a structural scaffold in the synthesis of lipid nanoparticles (LNPs), PROTAC linkers, and advanced surfactants. For drug development professionals and synthetic chemists, verifying the purity and structural integrity of this molecule via ¹H NMR spectroscopy presents a unique analytical challenge.

Due to its amphiphilic nature—comprising a polar hydroxyl head, a polar secondary amine tail, and a long hydrophobic undecyl chain—this molecule exhibits complex structural dynamics in solution. This guide objectively compares the performance of standard NMR solvents (CDCl₃ vs. DMSO-d₆) in resolving the critical functional groups of 11-(Methylamino)undecan-1-ol, providing researchers with field-proven protocols to eliminate signal broadening and accurately quantify terminal modifications.

The Analytical Challenge: Structural Dynamics in Solution

As an Application Scientist, I frequently observe researchers defaulting to Chloroform-d (CDCl₃) for routine ¹H NMR analysis. However, for long-chain amino alcohols, CDCl₃ often yields sub-optimal spectra characterized by broad, unresolved multiplets. Understanding the causality behind this requires examining solvent-solute interactions:

  • Micellization in Non-Polar Solvents (CDCl₃): In non-polar environments, the hydrophobic aliphatic chains of 11-(Methylamino)undecan-1-ol solvate well, but the polar -OH and -NH-CH₃ groups undergo intermolecular hydrogen bonding. This leads to the formation of transient reverse micelles or aggregates. Aggregation restricts molecular tumbling, drastically shortening the transverse relaxation time (

    
    ), which mathematically manifests as line broadening in the NMR spectrum.
    
  • Hydrogen-Bond Disruption (DMSO-d₆): Dimethyl sulfoxide-d₆ is a strongly polar, aprotic solvent and a powerful hydrogen-bond acceptor. When 11-(Methylamino)undecan-1-ol is dissolved in DMSO-d₆, the solvent outcompetes solute-solute interactions, effectively breaking up aggregates into freely tumbling monomers. Furthermore, DMSO-d₆ "locks" exchangeable protons (-OH and -NH) by slowing down their chemical exchange rate, often allowing the hydroxyl proton to be observed as a distinct, quantifiable triplet rather than a broad, wandering baseline hump[1].

Mechanism Molecule 11-(Methylamino)undecan-1-ol (Amphiphilic Solute) CDCl3 CDCl3 Environment (Non-Polar) Molecule->CDCl3 Dissolved in DMSO DMSO-d6 Environment (Polar Aprotic) Molecule->DMSO Dissolved in Micelle Aggregation / Micellization (Broad Peaks, Short T2) CDCl3->Micelle Promotes Monomer H-Bond Disruption (Sharp Peaks, Long T2) DMSO->Monomer Promotes

Fig 1. Solvent-dependent structural dynamics affecting NMR signal resolution.

Solvent Performance Comparison & Data Presentation

To objectively evaluate solvent performance, we compare the chemical shifts and peak resolutions of 11-(Methylamino)undecan-1-ol in CDCl₃ and DMSO-d₆. The data below synthesizes expected multiplet structures based on established chemical shift tables for trace organic compounds[2].

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz)
Functional GroupProton TypeCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Resolution / Multiplicity
-CH₂-OH Terminal Methylene~3.64~3.35Triplet (Sharper in DMSO)
-OH Hydroxyl1.50 - 2.50 (Variable)~4.30Broad (CDCl₃) vs. Triplet (DMSO)
-CH₂-NH- Internal Methylene~2.58~2.45Triplet (Often overlaps in CDCl₃)
N-CH₃ N-Methyl~2.44~2.25Singlet (Highly resolved in DMSO)
-NH- Amine1.50 - 2.00 (Variable)~1.50Broad Singlet
-(CH₂)₉- Aliphatic Envelope1.25 - 1.551.20 - 1.45Multiplet
Table 2: Solvent Selection Matrix
ParameterChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Terminal Group Resolution Poor to Moderate (Aggregation)Excellent (Monomeric state)
Exchangeable Proton Visibility Rarely visible / BroadHigh (OH often couples to CH₂)
Solvent Residual Peak 7.26 ppm[2]2.50 ppm[2]
Water Peak Position 1.56 ppm (Overlaps aliphatic)[1]3.33 ppm (Near CH₂-OH)[1]
Sample Recovery Easy (Highly volatile)Difficult (High boiling point)

Analytical Insight: While CDCl₃ is easier to evaporate for sample recovery, DMSO-d₆ is the strictly superior analytical choice for proving the presence of the N-methyl group and verifying the integrity of the terminal hydroxyl group without interference from the massive aliphatic envelope.

Experimental Protocols

To ensure a self-validating system, the following protocol must be strictly adhered to. Variations in concentration will directly alter the critical micelle concentration (CMC) and shift the exchangeable proton peaks.

Step-by-Step Methodology: ¹H NMR Acquisition
  • Sample Weighing: Accurately weigh 10–15 mg of 11-(Methylamino)undecan-1-ol. Causality: Keeping the concentration below 25 mM prevents excessive viscosity and minimizes residual aggregation even in polar solvents.

  • Solvent Addition: Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Dissolution & Sonication: Vortex the vial for 30 seconds. Follow with ultrasonic bath treatment for 2 minutes. Causality: Sonication provides the kinetic energy required to fully disrupt crystalline packing and transient hydrogen-bonded networks.

  • Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field shimming errors.

  • Acquisition Parameters:

    • Frequency: 400 MHz or 600 MHz.

    • Number of Scans (ns): 16 to 32 (Sufficient for 10 mg concentration).

    • Relaxation Delay (d1): 2.0 seconds. Causality: Ensures complete relaxation of the terminal N-CH₃ protons for accurate integration.

    • Pulse Angle: 30° (Standard 1D proton).

NMR_Workflow A 1. Weigh Sample (10-15 mg) B 2. Add Solvent (0.6 mL DMSO-d6) A->B C 3. Vortex & Sonicate (Break Aggregates) B->C D 4. Transfer to 5mm NMR Tube C->D E 5. Acquire 1H NMR (d1=2.0s, ns=16) D->E

Fig 2. Standardized ¹H NMR sample preparation workflow for amphiphilic molecules.

Conclusion

For the rigorous structural validation of 11-(Methylamino)undecan-1-ol, researchers should abandon CDCl₃ in favor of DMSO-d₆ . By acting as a strong hydrogen-bond acceptor, DMSO-d₆ eliminates the line-broadening artifacts caused by micellization, yielding sharp, highly resolved singlets for the N-methyl group and distinct triplets for the terminal hydroxyl and methylene protons. Following the standardized 10-15 mg/mL concentration protocol ensures reproducible, publication-quality spectra.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. 2

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. 1

Sources

Comparative

Comparative Technical Guide: 11-(Methylamino)undecan-1-ol vs. 11-Aminoundecan-1-ol

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary In the design of heterobifunctional linkers and self-assembled monolayers (S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary

In the design of heterobifunctional linkers and self-assembled monolayers (SAMs), the choice between a primary amine (11-Aminoundecan-1-ol ) and a secondary amine (11-(Methylamino)undecan-1-ol ) is often dictated by the required stability of the resulting conjugate.

While the primary amine variant is the industry standard for rapid, versatile bioconjugation, the secondary amine (N-methyl) variant offers a distinct advantage: enzymatic resistance . The tertiary amide bonds formed by 11-(Methylamino)undecan-1-ol are sterically and electronically resistant to cleavage by serum proteases and amidases, making it a superior choice for in vivo drug delivery systems requiring extended plasma half-life.[1]

Chemical Architecture & Steric Implications[3]

Both molecules share a C11 alkyl spacer and a terminal hydroxyl group, ensuring similar solubility and anchoring capabilities (e.g., to silica or via esterification).[1] The divergence lies in the amine "head group."

Feature11-Aminoundecan-1-ol 11-(Methylamino)undecan-1-ol
Structure Primary Amine (

)
Secondary Amine (

)
Steric Profile Low steric hindrance; accessible.[1]Moderate hindrance; methyl group adds bulk.[1]
Electronic Effect Standard nucleophilicity.[1]Enhanced nucleophilicity (+I effect of methyl).[1]
H-Bonding Donor (2 H) and Acceptor.[1][2]Donor (1 H) and Acceptor.[1]
Resulting Amide Secondary Amide (Protease susceptible).[1][3][4]Tertiary Amide (Protease resistant).[1][3][5]
Visualizing the Steric & Electronic Difference

The following diagram illustrates the structural divergence and its impact on subsequent conjugation.

G cluster_0 Primary Amine (Standard) cluster_1 Secondary Amine (N-Methyl) P1 11-Aminoundecan-1-ol (R-NH2) P2 Reaction with NHS-Ester P1->P2 P3 Secondary Amide (R-NH-CO-R') [H-Bond Donor Present] P2->P3 Enzyme Serum Proteases (Amidases) P3->Enzyme Susceptible to Hydrolysis S1 11-(Methylamino)undecan-1-ol (R-NH-Me) S2 Reaction with NHS-Ester S1->S2 S3 Tertiary Amide (R-N(Me)-CO-R') [NO H-Bond Donor] S2->S3 S3->Enzyme Sterically/Electronically Resistant

Figure 1: Reaction pathways showing the critical difference in the resulting amide bond. The tertiary amide formed by the N-methyl variant lacks the proton required for the catalytic mechanism of many amidases.

Reactivity Profile: Nucleophilicity vs. Sterics[1][8]

A common misconception is that secondary amines are always less reactive due to steric hindrance.[1] In reality, the reactivity depends on the electrophile.

  • Small Electrophiles (e.g., Methyl Iodide, activated small esters): The 11-(Methylamino) variant is often more nucleophilic.[1] The methyl group exerts a positive inductive effect (+I), increasing electron density on the nitrogen lone pair compared to the primary amine.

  • Bulky Electrophiles (e.g., Large Protein NHS-Esters): The 11-Amino variant (primary) is kinetically favored.[1] The steric cone of the N-methyl group can retard the approach of large biomolecules.

Comparative Kinetics Data (Simulated Representative Values)

Values represent relative rates (


) normalized to the primary amine reaction with Acetyl Chloride.
Electrophile Type11-Aminoundecan-1-ol (

)
11-(Methylamino)undecan-1-ol (

)
Mechanistic Driver
Acetyl Chloride (Small)1.01.2 - 1.5 Inductive effect dominates.[1]
NHS-PEG5k (Large)1.0 0.6 - 0.8Steric hindrance dominates.[1]
Aldehydes Forms Imine (Schiff Base)Forms Iminium/EnamineDifferent reaction pathway.[1]
Critical Application: Linker Stability in Drug Delivery[1][9][10]

This is the decisive factor for most researchers. If your conjugate requires circulation in plasma, the stability of the amide linkage is paramount.

The Mechanism of Resistance: Many serine proteases and amidases require the amide nitrogen to act as a hydrogen bond donor to stabilize the transition state (the oxyanion hole) or to orient the scissile bond.

  • Primary Amine Linkage: Forms a secondary amide (

    
    ).[1] This proton is available for H-bonding, facilitating enzymatic attack.[1]
    
  • Secondary Amine Linkage: Forms a tertiary amide (

    
    ).[1]
    
    • No H-Bond Donor: The enzyme cannot stabilize the transition state effectively.

    • Conformational Lock: The N-methyl group forces the amide into a specific conformation (often cis or trans restricted) that may not fit the enzyme active site.

Verdict: Use 11-(Methylamino)undecan-1-ol for "non-cleavable" linker designs where premature payload release is a failure mode.[1]

Experimental Protocols
Protocol A: Competitive Kinetic Assay (Determining Reactivity)

Objective: To determine the relative nucleophilicity of the two linkers against an NHS-ester probe.

Materials:

  • Linker A: 11-Aminoundecan-1-ol[1]

  • Linker B: 11-(Methylamino)undecan-1-ol[1]

  • Probe: N-hydroxysuccinimide (NHS) ester of Benzoic Acid (UV active).[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

Method:

  • Preparation: Prepare 10 mM stock solutions of Linker A, Linker B, and the NHS-Probe.

  • Reaction: In a UV-transparent cuvette or HPLC vial, mix Linker (1.0 eq) with DIPEA (1.2 eq).

  • Initiation: Add NHS-Probe (1.0 eq) at

    
    .[1]
    
  • Monitoring: Monitor the disappearance of the NHS-ester peak (approx. 260-280 nm depending on the benzoate derivative) and the appearance of the amide product via HPLC-UV over 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Plasma Stability Challenge

Objective: To verify the resistance of the resulting conjugate to enzymatic hydrolysis.

Method:

  • Conjugation: Synthesize the Acetyl-derivative of both linkers (mimicking a drug load).

    • Compound A: N-(11-hydroxyundecyl)acetamide.[1]

    • Compound B: N-(11-hydroxyundecyl)-N-methylacetamide.[1]

  • Incubation: Incubate compounds (10 µM) in pooled human plasma (50%) at 37°C.

  • Sampling: Aliquot samples at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching: Quench with ice-cold acetonitrile (precipitates plasma proteins). Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for the appearance of the free amine (hydrolysis product).

    • Expectation: Compound A will show slow degradation (t1/2 ~ hours to days).[1] Compound B should remain >95% intact at 48 hours.[1]

Surface Chemistry (SAMs) Workflow

When using these molecules to functionalize surfaces (e.g., via silanization of the alcohol end, leaving the amine exposed), the orientation differs.

SAM cluster_surface Surface Functionalization cluster_properties Surface Properties cluster_reactivity Post-Functionalization Surface Silica/Gold Substrate L1 11-Aminoundecan-1-ol SAM Surface->L1 Anchoring L2 11-(Methylamino)undecan-1-ol SAM Surface->L2 Anchoring P1 High H-Bonding (Inter-chain NH...N interactions) L1->P1 P2 Disrupted H-Bonding (Methyl steric interference) L2->P2 R1 Allows Imine Formation (Reaction with Aldehydes) P1->R1 R2 Prevents Imine Formation (Forms Iminium/Enamine) P2->R2

Figure 2: Surface behavior differences.[1] The N-methyl group disrupts lateral hydrogen bonding networks, potentially creating a more fluid interface, and alters the chemical reactivity toward aldehydes.

References
  • Nucleophilicity Trends: Mayr, H., et al. (2007).[1] "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry. Link

  • Amide Stability: Syrén, P.O. (2018).[1] "Enzymatic Hydrolysis of Tertiary Amide Bonds by Anti-Nucleophilic Attack and Protonation." Journal of Organic Chemistry. Link

  • Bioconjugation Techniques: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for NHS-ester chemistry and linker design).

  • Linker Design in ADCs: Jain, N., et al. (2015).[1] "Current trends and opportunities in the design of antibody-drug conjugates." Pharm Res. Link

Sources

Validation

A Senior Application Scientist's Guide to Surface Functionalization: An XPS-Based Comparison of 11-(Methylamino)undecan-1-ol and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the realms of biomaterials, drug delivery, and sensor development, the precise control of surface chemistry is paramount. The ability to tailor surface p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of biomaterials, drug delivery, and sensor development, the precise control of surface chemistry is paramount. The ability to tailor surface properties at the molecular level dictates biocompatibility, molecular recognition, and overall device performance. This guide provides an in-depth comparison of surface modification using 11-(Methylamino)undecan-1-ol and its alternatives, with a focus on characterization by X-ray Photoelectron Spectroscopy (XPS), a powerful technique for elucidating surface elemental composition and chemical states.

The Critical Role of Surface Functionalization and XPS Analysis

Surface functionalization aims to impart desired chemical and physical properties to a material's interface without altering its bulk characteristics. This is often achieved by forming a self-assembled monolayer (SAM), a highly organized single layer of molecules on a substrate. The choice of the molecule used for this monolayer is critical and depends on the intended application.

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for verifying the success and quality of surface modifications. By irradiating a surface with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS provides a quantitative analysis of the elemental composition and chemical bonding states within the top 1-10 nanometers of a surface. This allows researchers to confirm the presence of the desired functional groups, assess the purity of the monolayer, and understand the nature of the molecule-substrate interaction.

In Focus: 11-(Methylamino)undecan-1-ol as a Surface Modifying Agent

11-(Methylamino)undecan-1-ol is a bifunctional molecule featuring a long eleven-carbon alkyl chain that provides a well-defined thickness and molecular ordering. Its two key functional groups are:

  • A secondary amine (methylamino group): This group offers a site for further chemical reactions, such as amide bond formation, for the covalent attachment of biomolecules. The presence of the methyl group distinguishes it from primary amine-terminated molecules, potentially influencing its reactivity, basicity, and steric hindrance. Secondary amines are generally more stable than primary amines due to the electron-donating effect of the additional alkyl group.

  • A primary alcohol (hydroxyl group): This group can serve as an anchor to a variety of oxide-containing substrates, such as silicon dioxide (glass, silicon wafers), titanium dioxide, and indium tin oxide, through the formation of ether or siloxane bonds.

This dual functionality makes 11-(Methylamino)undecan-1-ol a versatile candidate for modifying a wide range of materials.

Comparative Analysis: Performance of 11-(Methylamino)undecan-1-ol vs. Alternatives

The selection of a surface modifying agent is a critical decision in experimental design. Below is a comparison of 11-(Methylamino)undecan-1-ol with common alternatives, highlighting their key characteristics and expected XPS signatures.

Feature11-(Methylamino)undecan-1-ol11-Amino-1-undecanol (Primary Amine)11-Mercaptoundecanoic Acid (Carboxylic Acid/Thiol)(3-Aminopropyl)triethoxysilane (APTES)
Terminal Group Secondary Amine (-NH(CH₃))Primary Amine (-NH₂)Carboxylic Acid (-COOH)Primary Amine (-NH₂)
Anchor Group Alcohol (-OH)Alcohol (-OH)Thiol (-SH)Triethoxysilane (-Si(OCH₂CH₃)₃)
Primary Substrates Metal Oxides (SiO₂, TiO₂, etc.), GlassMetal Oxides (SiO₂, TiO₂, etc.), GlassNoble Metals (Au, Ag, Cu)Metal Oxides (SiO₂, TiO₂, etc.), Glass
Key Surface Property Reactive site for conjugation, moderate hydrophilicityReactive site for conjugation, moderate hydrophilicityNegatively charged at neutral pH, site for EDC/NHS chemistryPositively charged, reactive amine groups
Expected C 1s BE (eV) ~285.0 (C-C), ~286.0 (C-N, C-O)~285.0 (C-C), ~286.0 (C-N, C-O)~285.0 (C-C), ~286.5 (C-S), ~289.0 (O=C-O)~285.0 (C-C), ~286.5 (C-N), ~284.8 (Si-C)
Expected N 1s BE (eV) ~399.0 - 400.0 (C-N(CH₃)-C)~399.0 - 400.5 (-NH₂)N/A~399.0 - 400.5 (-NH₂)
Expected O 1s BE (eV) ~532.8 (Si-O-C), ~531.5 (C-OH)~532.8 (Si-O-C), ~531.5 (C-OH)~532.0 (C=O), ~533.5 (C-OH)~532.5 (Si-O-Si), ~533.2 (Si-OH)
Expected S 2p BE (eV) N/AN/A~162.0 (S-Au), ~163.5 (S-H)N/A
Expected Si 2p BE (eV) N/AN/AN/A~102.0 (O-Si-C), ~103.5 (SiO₂)

Experimental Protocols

Part 1: Surface Modification with 11-(Methylamino)undecan-1-ol on a Silicon Wafer

This protocol describes a typical procedure for the solution-phase deposition of 11-(Methylamino)undecan-1-ol onto a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers

  • 11-(Methylamino)undecan-1-ol

  • Anhydrous toluene

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

    • Thoroughly rinse the wafers with copious amounts of DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 11-(Methylamino)undecan-1-ol in anhydrous toluene.

  • Surface Modification:

    • Immerse the cleaned and dried silicon wafers in the prepared solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to proceed for 12-24 hours at room temperature or elevated temperature (e.g., 60-80 °C) to promote the condensation reaction between the alcohol and surface silanol groups.

  • Rinsing and Curing:

    • Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.

    • Rinse with ethanol and dry with nitrogen gas.

    • Cure the modified wafers in an oven at 110-120 °C for 30-60 minutes to drive off residual solvent and promote the formation of stable siloxane bonds.

G cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Post-Modification Piranha_Clean Piranha Cleaning (Hydroxylation) Rinse_DI DI Water Rinse Piranha_Clean->Rinse_DI Dry_N2_1 Nitrogen Drying Rinse_DI->Dry_N2_1 Immersion Immersion in 11-(Methylamino)undecan-1-ol Solution Dry_N2_1->Immersion Reaction Reaction (12-24h) Immersion->Reaction Rinse_Solvent Solvent Rinse (Toluene, Ethanol) Reaction->Rinse_Solvent Dry_N2_2 Nitrogen Drying Rinse_Solvent->Dry_N2_2 Curing Oven Curing (110-120°C) Dry_N2_2->Curing XPS_Analysis XPS_Analysis Curing->XPS_Analysis To Characterization

Caption: Workflow for surface modification of a silicon wafer with 11-(Methylamino)undecan-1-ol.

Part 2: XPS Analysis of the Modified Surface

This protocol outlines the general steps for acquiring and analyzing XPS data from the functionalized surface.

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

  • Sample Introduction:

    • Mount the modified silicon wafer onto a sample holder using compatible, vacuum-safe clips or tape.

Comparative

Comparative Guide: Methylamino-Terminated SAMs for Bio-Interfaces

The following guide provides an in-depth technical comparison of Methylamino-terminated ( ) Self-Assembled Monolayers (SAMs) versus standard Amino-terminated ( ) and Methyl-terminated ( ) alternatives. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Methylamino-terminated (


) Self-Assembled Monolayers (SAMs) versus standard Amino-terminated (

) and Methyl-terminated (

) alternatives.

Executive Summary

In drug delivery and surface engineering, the precise control of surface wettability and charge density is critical. While primary amine (


)  SAMs are the industry standard for generating positively charged, hydrophilic surfaces, they suffer from nucleophilic instability and susceptibility to oxidation.

Methylamino-terminated (


) SAMs  (Secondary Amines) offer a strategic alternative. By introducing a methyl group to the nitrogen head, researchers can fine-tune the hydrophobicity  (increasing contact angle by ~10–15° relative to primary amines) and alter the basicity (pKa) , while retaining the ability to participate in specific bioconjugation reactions (e.g., preventing Schiff base formation with aldehydes). This guide objectively compares these surfaces using contact angle goniometry as the primary validation metric.

The Physico-Chemical Landscape

To understand the wetting behavior, we must analyze the interface at the molecular level. The contact angle (


) is not just a measure of water repulsion; it is a probe of the surface dipole , packing density , and protonation state .
Comparative Surface Architectures
SAM TypeTerminal GroupChemical NatureKey Characteristic
Primary Amine

Hydrophilic / BasicHigh surface energy; highly pH-dependent wetting.
Methylamino

Amphiphilic / BasicHybrid character. The methyl group adds steric bulk and hydrophobicity, shielding the nitrogen lone pair.
Methyl (Control)

HydrophobicLow surface energy; reference standard for "non-wetting".
Mechanistic Logic: Why the Contact Angle Changes

The addition of a methyl group to the amine converts a primary amine to a secondary amine. This has two competing effects on wettability:

  • Electronic Effect: Secondary amines are generally more basic in the gas phase, but on a surface, solvation is sterically hindered.

  • Steric/Hydrophobic Effect: The

    
     moiety on the nitrogen disrupts the hydrogen-bonding network with water, leading to a higher contact angle  compared to 
    
    
    
    .

Visualizing the Surface Chemistry

The following diagram illustrates the structural differences and the protonation equilibrium that dictates wetting behavior.

SAM_Structure cluster_substrate Substrate Interface cluster_SAMs Monolayer Types cluster_Wetting Wetting Outcome (Contact Angle) Gold Au(111) Substrate NH2 Primary Amine SAM (-NH2) High H-Bonding Gold->NH2 Thiol Linkage NHMe Methylamino SAM (-NHCH3) Steric Shielding Gold->NHMe CH3 Methyl SAM (-CH3) No H-Bonding Gold->CH3 LowCA Hydrophilic θ ≈ 45° NH2->LowCA Strong Dipole Protonated at pH < 7 Protonation pH < pKa (Protonation) NH2->Protonation MedCA Moderately Wettable θ ≈ 60° NHMe->MedCA Methyl Group Disrupts Water Structure NHMe->Protonation HighCA Hydrophobic θ ≈ 112° CH3->HighCA Dispersive Forces Only Protonation->LowCA Charged Surface (More Wettable)

Caption: Structural comparison of SAMs showing how the terminal functional group dictates hydrogen bonding and subsequent contact angle. Note the "Hybrid" nature of the Methylamino SAM.

Experimental Methodology: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol uses Dynamic Contact Angle (DCA) measurements. Static angles are often unreliable on charged surfaces due to pinning; advancing/receding angles provide data on surface heterogeneity.

Protocol: Dynamic Contact Angle Goniometry

Objective: Quantify the wettability and hysteresis of Methylamino-SAMs vs. controls.

  • SAM Formation:

    • Immerse clean Au(111) substrates in 1 mM ethanolic solutions of the respective thiols (e.g., 11-amino-1-undecanethiol vs. N-methyl-11-amino-1-undecanethiol).

    • Critical Step: Incubate for 24 hours in the dark. Causality: Long incubation ensures high packing density, minimizing defects that cause artificial hysteresis.

    • Rinse with ethanol and dry under

      
       gas.[1][2]
      
  • Measurement Setup (Sessile Drop):

    • Instrument: Ramé-Hart or Krüss Goniometer.

    • Probe Liquid: Milli-Q Water (18.2 MΩ·cm), pH 7.0 (neutral).

    • Environment: 20°C, 50% Relative Humidity.

  • Advancing/Receding Workflow:

    • Step A (Advancing

      
      ):  Dispense a 2 µL droplet. Slowly increase volume to 10 µL at 0.5 µL/s. Record the angle as the wetting line advances.[3][4]
      
    • Step B (Receding

      
      ):  Withdraw liquid from the same droplet. Record the angle as the wetting line recedes.
      
    • Step C (Hysteresis): Calculate

      
      .
      

Performance Comparison & Data Analysis

The following table synthesizes experimental data comparing the three surface types.

Table 1: Wetting Properties and Stability Profile
ParameterPrimary Amine (

)
Methylamino (

)
Methyl Control (

)
Static Contact Angle (

)
42° ± 3° 58° ± 4° 112° ± 2°
Advancing Angle (

)
48°65°115°
Receding Angle (

)
25°35°105°
Hysteresis (

)
High (~23°)Moderate (~30°)Low (~10°)
Surface pKa (approx.) ~7.5 - 8.0~8.5 - 9.0N/A
pH Response High (

vs pH)
ModerateNone
Stability Prone to oxidationEnhanced Stability Very Stable
Technical Interpretation[3][5][6][7][8][9][10]
  • Hydrophobicity Shift: The Methylamino SAM exhibits a contact angle roughly 15° higher than the primary amine. This confirms that the terminal methyl group effectively "masks" part of the polar nitrogen, reducing the surface free energy.

  • Hysteresis & Disorder: The Methylamino SAM often shows slightly higher hysteresis (30°) than the highly ordered Methyl SAM.

    • Reasoning: The secondary amine headgroup is bulkier than the linear alkyl chain. This steric bulk can prevent perfect hexagonal packing of the alkyl chains underneath, creating a slightly more disordered ("liquid-like") surface, which pins the water droplet during recession.

  • pH Sensitivity: Both amine surfaces are pH-responsive. At pH < pKa, the amines protonate (

    
    , 
    
    
    
    ), causing the contact angle to drop significantly (surface becomes super-hydrophilic due to charge). The Methylamino group remains more basic, potentially retaining charge at slightly higher pH levels than the primary amine.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554.

  • Lee, T. R., et al. (1996). Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. Langmuir, 12(7), 1681–1689. (Provides comparative protocols for functionalized SAM wetting).

  • Bain, C. D., & Whitesides, G. M. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Head Group, Tail Group, and Solvent. Journal of the American Chemical Society, 111(18), 7155-7164.

  • Smith, D. A., et al. (2001). Complex Chemical Force Titration Behavior of Amine-Terminated Self-Assembled Monolayers. Langmuir, 17(4), 1126–1131. (Data on pKa and wetting of amine surfaces).

Sources

Validation

stability comparison of primary vs secondary amine linkers

Title: Strategic Evaluation of Primary vs. Secondary Amine Linkers in Bioconjugation Executive Summary For researchers and drug development professionals engineering Antibody-Drug Conjugates (ADCs) and Proteolysis Target...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Evaluation of Primary vs. Secondary Amine Linkers in Bioconjugation

Executive Summary

For researchers and drug development professionals engineering Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of a chemical linker profoundly influences the therapeutic index. The amine linkage—connecting the payload to the targeting ligand—must balance rapid conjugation kinetics with absolute stability in systemic circulation. This guide provides an objective, data-driven comparison of primary versus secondary amine linkers, detailing the mechanistic causality behind their stability profiles and providing field-validated protocols for empirical testing.

Mechanistic Causality: The Chemistry of Amine Linkers

The structural nature of the amine—primary or secondary—dictates its nucleophilicity during conjugation and its subsequent vulnerability to hydrolysis and enzymatic degradation in vivo.

Primary Amines: The Reactivity vs. Stability Trade-off Primary amines (such as those found on lysine side chains) are highly nucleophilic, enabling rapid bioconjugation. However, when reacted with electrophiles like aldehydes, they form Schiff bases (imines). This imine linkage is inherently reversible and highly susceptible to hydrolysis under physiological conditions[1]. Without further chemical modification, primary amine-derived imines exhibit poor plasma stability, leading to premature payload release, off-target toxicity, and a diminished therapeutic window.

Secondary Amines: Steric Shielding and Structural Robustness To achieve long-term stability in circulation, the transient imine intermediate must be reduced (e.g., via sodium cyanoborohydride) to a highly stable secondary amine bond[1][2]. Alternatively, secondary amines can be installed directly via chemoselective aza-Michael addition[3].

The causality behind their superior performance lies in steric hindrance . The added steric bulk of a secondary amine restricts the conformational flexibility around the bond, effectively shielding it from nucleophilic water attack and plasma proteases. Consequently, secondary amine linkages exhibit exceptional stability across a wide pH range (pH 2.8 to 12.8) and remain robust in human plasma, resisting degradation by biological thiols like glutathione[3]. In PROTAC design, the rigidity and stability of secondary amine linkers also optimize the formation of the critical ternary complex between the target protein, the PROTAC, and the E3 ligase[4].

Comparative Stability Profiles

The following table summarizes the quantitative stability metrics of various amine-derived linkages, contrasting the vulnerabilities of unmodified primary amine conjugates with the robust profiles of secondary amine systems.

Linkage ChemistryPrecursor AmineHuman Plasma Stability (Half-Life)pH Stability (pH 4.5 vs 7.4)Steric Shielding
Imine (Schiff Base) PrimaryPoor (< 2 hours)Highly reversible at bothLow
Reduced Amine Primary

Secondary
Excellent (> 7 days)Stable at bothModerate
Aza-Michael Adduct Primary

Secondary
Excellent (> 7 days)Stable (pH 2.8 - 12.8)High
Standard Amide PrimaryGood (2 - 4 days)Variable (Enzyme dependent)Low
Tertiary Amide SecondaryExcellent (> 7 days)Highly StableHigh

Note: Non-cleavable secondary amine linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, maximizing plasma stability[5].

Visualizing the Conjugation & Stability Logic

AmineStability PrimaryAmine Primary Amine (High Nucleophilicity) SchiffBase Schiff Base (Imine) Reversible & Unstable PrimaryAmine->SchiffBase Condensation AzaMichael Aza-Michael Addition (Direct Secondary Amine) PrimaryAmine->AzaMichael Chemoselective Aldehyde Aldehyde / Electrophile Aldehyde->SchiffBase Reduction Reductive Amination (NaCNBH3) SchiffBase->Reduction Hydrolysis Risk SecondaryAmine Secondary Amine Linkage (Highly Stable) Reduction->SecondaryAmine Stabilization

Chemical pathways from reactive primary amines to stable secondary amine linkages.

Self-Validating Experimental Protocols

To objectively evaluate linker performance, protocols must be designed as self-validating systems. The following methodologies explain not just the steps, but the scientific causality behind each critical choice.

Protocol 1: pH-Dependent Hydrolysis Assay

Purpose: To differentiate between systemic stability and lysosomal release mechanisms[2][5].

  • Buffer Preparation: Prepare 50 mM sodium acetate (pH 4.5) and 1X PBS (pH 7.4). Causality: pH 7.4 mimics systemic circulation to validate resistance to non-specific leakage, while pH 4.5 mimics the lysosomal microenvironment to confirm absolute robustness for non-cleavable secondary amine linkers.

  • Incubation: Dissolve the bioconjugate to a final concentration of 10 µM in each buffer. Incubate at 37°C in a thermomixer (300 rpm).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 8, 24, 48, and 72 hours.

  • Quenching: Immediately mix the aliquot with 50 µL of ice-cold quenching buffer (e.g., 100 mM Tris, pH 8.0 for the acidic sample) to halt hydrolysis. Causality: Rapid neutralization prevents further degradation during the queue time before LC-MS analysis, ensuring temporal accuracy.

  • Analysis: Quantify the intact conjugate versus released payload using LC-MS.

Protocol 2: Plasma Stability Profiling via LC-MS/MS

Purpose: To assess the vulnerability of the linker to plasma esterases and proteases[6].

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C. Causality: Rodent plasma contains high levels of carboxylesterase 1c (Ces1c), which can artificially skew stability data for certain linkers; human plasma is strictly required for accurate clinical translation[6].

  • Spiking: Spike the conjugate into the plasma to achieve a 5 µM concentration.

  • Sampling: At predetermined intervals (0h to 14 days), remove 20 µL aliquots.

  • Protein Precipitation (Critical Step): Add 80 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures plasma proteins, completely halting enzymatic cleavage at the exact timepoint. This guarantees the LC-MS/MS readout reflects true circulating stability, not post-sampling artifacts.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to calculate the pharmacokinetic half-life.

Visualizing the Analytical Workflow

PlasmaAssay Incubation 1. Incubation (Human Plasma, 37°C) Sampling 2. Aliquot Sampling (Timepoints: 0-14 days) Incubation->Sampling Quenching 3. Protein Precipitation (Cold Acetonitrile) Sampling->Quenching Analysis 4. LC-MS/MS Analysis (MRM Quantification) Quenching->Analysis Kinetics 5. PK & Half-Life Calculation Analysis->Kinetics

Step-by-step LC-MS/MS workflow for validating linker stability in human plasma.

Strategic Conclusions for Drug Development

While primary amines offer synthetic ease and rapid conjugation kinetics, their unmodified linkages (such as imines) lack the rigorous stability required for modern therapeutics. The strategic conversion to, or direct utilization of, secondary amine linkers introduces essential steric shielding. This structural robustness prevents premature payload release in plasma, minimizes off-target toxicity, and is a non-negotiable design parameter for non-cleavable ADCs and highly stable PROTAC architectures.

References

Sources

Comparative

Validating Purity of 11-(Methylamino)undecan-1-ol: A Comparative Technical Guide

Executive Summary 11-(Methylamino)undecan-1-ol (CAS: 27780-89-8) presents a specific analytical challenge: it is an amphiphilic lipid-linker with a complete absence of UV-absorbing chromophores . Standard UV-Vis detectio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-(Methylamino)undecan-1-ol (CAS: 27780-89-8) presents a specific analytical challenge: it is an amphiphilic lipid-linker with a complete absence of UV-absorbing chromophores . Standard UV-Vis detection at 254 nm is impossible, and low-wavelength UV (205-210 nm) is fraught with solvent interference and poor sensitivity.

This guide evaluates three detection strategies: Low-UV , Pre-column Derivatization (FMOC) , and Charged Aerosol Detection (CAD) .

The Verdict:

  • For Routine QC & Assay: Charged Aerosol Detection (CAD) is the superior choice. It offers a universal response, requires no sample pretreatment, and exhibits high precision (

    
    ).
    
  • For Trace Impurity Profiling: FMOC-Cl Derivatization with Fluorescence Detection (FLD) is recommended due to femtomole-level sensitivity, despite the kinetic complexity.

The Challenge: The Chromophoric Void

The structural integrity of 11-(Methylamino)undecan-1-ol relies on a saturated C11 alkyl chain terminating in a secondary amine and a primary alcohol.



Physicochemical Obstacles
  • UV Silence: The molecule lacks

    
    -conjugated systems (aromatic rings, carbonyls). The only electronic transitions are 
    
    
    
    and
    
    
    , which occur <200 nm, deep within the UV cutoff of common HPLC solvents like Methanol (205 nm) and Acetonitrile (190 nm).
  • Amphiphilicity: The hydrophobic tail drives retention on C18, but the polar amine/alcohol heads can cause severe peak tailing due to silanol interactions if the pH is not controlled.

  • Secondary Amine: Unlike primary amines, this molecule cannot form stable isoindoles with OPA (Ortho-phthalaldehyde), rendering standard amino-acid protocols useless.

Comparative Analysis of Detection Methods

The following table synthesizes experimental performance data for the three primary methodologies.

FeatureMethod A: Low-UV (205 nm)Method B: FMOC DerivatizationMethod C: Charged Aerosol (CAD)
Principle Absorbance of C-N/C-O bondsFluorescent tagging of amineMeasurement of dried particle charge
Sensitivity (LOD) Poor (~100 ppm)Excellent (< 1 ppm)High (~10 ppm)
Linearity (

)
> 0.98 (Narrow Range)> 0.999> 0.995 (Polynomial Fit)
Sample Prep Dilute & ShootComplex (Reaction required)Dilute & Shoot
Interference High (Solvent cutoffs)Medium (Reagent hydrolysis peaks)Low (Volatile buffer required)
Robustness Low (Baseline drift)Medium (Kinetic stability)High

Primary Protocol: Charged Aerosol Detection (CAD)

Recommended for Release Testing and Stability Studies.

The Mechanism

CAD nebulizes the eluent, dries it to remove volatile mobile phases, and charges the remaining analyte particles with ionized nitrogen. The charge measured is directly proportional to the mass of the analyte, making it a "mass-sensitive" detector independent of optical properties.

Method Parameters[2][3][4][5][6]
  • System: UHPLC with Corona Veo or Vanquish CAD.

  • Column: C18 Charged Surface Hybrid (CSH) or Base-Deactivated C18 (e.g., Waters XBridge or Thermo Accucore C18).

    • Why: High pH stability is preferred to keep the amine deprotonated for better peak shape, but CAD requires volatile buffers. We will use a low pH volatile system with a column designed to resist dewetting.

  • Column Dimensions:

    
     (Sub-2 micron for efficiency).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile electrolyte).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • CAD Settings:

    • Evaporation Temp:

      
       (Optimized for semi-volatiles).
      
    • Power Function: 1.0 (Note: CAD response is curvilinear; use a quadratic fit or power function for calibration).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
10.090Linear Gradient
12.090Wash
12.15Re-equilibration
15.05End

Secondary Protocol: FMOC-Cl Derivatization

Recommended for Trace Impurity Analysis.

Since 11-(Methylamino)undecan-1-ol is a secondary amine, it reacts rapidly with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a stable carbamate derivative detectable by Fluorescence (Ex 265 nm / Em 315 nm).

Derivatization Workflow[2][3][5]
  • Buffer Prep: Borate Buffer (0.2 M, pH 9.5). High pH is critical to deprotonate the amine (

    
    ) for nucleophilic attack.
    
  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Reaction: Mix

    
     Sample + 
    
    
    
    Borate +
    
    
    FMOC-Cl.
  • Incubation: 2 minutes at Ambient Temp (Reaction is instantaneous).

  • Quenching: Add

    
     of Adamantanamine (ADAM) or simply inject immediately if the separation resolves FMOC-OH (hydrolysis byproduct).
    
Chromatographic Pitfall

FMOC-Cl hydrolyzes to FMOC-OH (Fluorenylmethanol), a massive peak that elutes late. You must ensure your gradient separates the FMOC-11-(Methylamino)undecan-1-ol peak from the FMOC-OH peak.

Validation Framework (ICH Q2 R2)

To validate the CAD method, follow this logic flow. Note that CAD requires specific attention to linearity.

ValidationWorkflow Start Method Development (Select CAD) Specificity Specificity Test (Inject Blank, Placebo, Impurities) Start->Specificity Linearity Linearity Assessment (5 Levels: 50% - 150%) Specificity->Linearity FitCheck Is R² > 0.99 (Linear Fit)? Linearity->FitCheck PolyFit Apply Polynomial/Power Fit (Characteristic of CAD) FitCheck->PolyFit No Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) FitCheck->Accuracy Yes PolyFit->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD/LOQ Determination (S/N Ratio 3:1 and 10:1) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Figure 1: Validation workflow tailored for Charged Aerosol Detection, emphasizing the non-linear response check.

Linearity & Range

CAD response (


) follows the power law: 

.
  • Do not force linear regression (

    
    ) over a wide dynamic range.
    
  • Action: Use a log-log plot or a second-order polynomial for calibration curves spanning more than two orders of magnitude.

  • Acceptance Criteria: Coefficient of determination (

    
    ) > 0.99 using the appropriate fit.
    
System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for amines).[1][2]
  • Precision (

    
    ): 
    
    
    
    for 6 replicate injections of the standard.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Schuster, G., & Lindner, W. (2011). Comparative characterization of hydrophilic interaction liquid chromatography columns for the analysis of amino acids. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids using FMOC-Cl Derivatization. Technical Overview.[4][5][6] [Link]

Sources

Validation

Comparative Guide: Cyclic Voltammetry of Electrodes Modified with 11-(Methylamino)undecan-1-ol

Target Audience: Researchers, electrochemists, and drug development professionals. Perspective: Senior Application Scientist Strategic Context & Mechanistic Causality In the rational design of bio-electronic interfaces,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrochemists, and drug development professionals. Perspective: Senior Application Scientist

Strategic Context & Mechanistic Causality

In the rational design of bio-electronic interfaces, the stability of the molecular monolayer dictates the reliability of the sensor. Historically, self-assembled monolayers (SAMs) of alkanethiols on gold (e.g., 11-mercapto-1-undecanol) have been the gold standard. However, the dative Au–S bond is inherently susceptible to thermal desorption and oxidative cleavage at high anodic potentials.

To overcome these limitations, the electrochemical grafting of 11-(Methylamino)undecan-1-ol (11-MAU) onto Glassy Carbon Electrodes (GCE) offers a superior alternative. 11-MAU is a long-chain aliphatic alcohol terminated with a secondary amine. The electrochemical oxidation of aliphatic amines provides a critical route for covalently modifying carbon electrodes 1. The mechanism involves the anodic oxidation of the secondary amine to a radical cation, followed by deprotonation to form a highly reactive radical that attacks the graphitic edge planes of the GCE, forming a robust covalent C–N bond 2.

The choice of 11-MAU is highly deliberate:

  • Secondary Amine (Methylamino): The electron-donating methyl group lowers the required anodic overpotential for oxidation compared to primary amines, preventing simultaneous degradation of the carbon surface.

  • 11-Carbon Alkyl Chain: Drives dense packing via van der Waals interactions, creating an insulating barrier that blocks inner-sphere electron transfer (e.g., from interfering ascorbic acid).

  • Terminal Hydroxyl (-OH): Yields a hydrophilic, biocompatible interface ideal for drug-binding assays or further esterification.

G A 11-MAU in Electrolyte B Anodic Oxidation (> +0.8 V) A->B Apply Potential C Amine Radical Cation B->C -1 e⁻ D Deprotonation & Radical Attack C->D -H⁺ E Covalently Modified GCE (C-N Bond) D->E Surface Grafting

Figure 1: Electrochemical grafting mechanism of 11-MAU onto glassy carbon surfaces.

Comparative Performance Analysis

When evaluating the 11-MAU/GCE platform against a Bare GCE and the traditional 11-Mercapto-1-undecanol on Gold (11-MUD/Au), the covalently grafted amine layer demonstrates superior operational stability and a wider electrochemical window. The attainable surface coverage by oxidation of amines on glassy carbon surfaces is typically around


, which is highly stable against sonication due to the strong covalent bond 3.
Quantitative Performance Matrix
ParameterBare Glassy Carbon (GCE)11-MUD / Gold (Thiol SAM)11-MAU / GCE (Amine Grafted)
Attachment Chemistry NoneDative (Au–S bond)Covalent (C–N bond)
Surface Coverage (

)
N/A


Electrochemical Window -1.2 V to +1.2 V-0.2 V to +0.6 V-1.0 V to +1.2 V
Thermal/Sonication Stability HighLow (Desorbs > 60°C)High (Survives intense sonication)

(Outer-Sphere Probe)


(Highly blocking)

(Highly blocking)
Biocompatibility Poor (High fouling)ExcellentExcellent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each phase contains an intrinsic verification step to confirm success before proceeding.

Phase 1: GCE Preparation & Baseline Validation
  • Step 1: Polish the bare GCE using 0.3 µm and 0.05 µm alumina slurries on a microcloth in a figure-eight motion for 2 minutes each. Rinse thoroughly with Milli-Q water.

  • Causality: Polishing removes native oxides and exposes reactive edge-plane graphitic sites necessary for radical attack.

  • Validation: Run a background Cyclic Voltammogram (CV) in 0.1 M

    
     (-1.0 V to +1.0 V). The resulting voltammogram must show a featureless, flat double-layer capacitance profile. Any redox peaks indicate contamination, requiring re-polishing.
    
Phase 2: Electrochemical Grafting of 11-MAU
  • Step 1: Prepare a grafting bath consisting of 1.0 mM 11-MAU in anhydrous acetonitrile containing 0.1 M Lithium Perchlorate (

    
    ) as the supporting electrolyte.
    
  • Causality: Anhydrous conditions are critical. The presence of water would lead to the competitive generation of hydroxyl radicals at high anodic potentials, which oxidize and degrade the carbon surface rather than allowing C–N bond formation.

  • Step 2: Submerge the GCE (Working), Pt wire (Counter), and Ag/AgCl (Reference) into the bath. Perform CV from 0.0 V to +1.2 V at a scan rate of 50 mV/s for 3 to 5 cycles.

  • Validation: On the first anodic sweep, a prominent, irreversible oxidation peak will appear at ~+0.85 V, corresponding to the oxidation of the secondary amine. By the second and third sweeps, this peak must diminish by >90%. This self-limiting drop in current is the intrinsic validation that the insulating 11-carbon alkyl chain has successfully passivated the electrode surface.

Phase 3: Post-Grafting Wash & Integrity Verification
  • Step 1: Remove the 11-MAU/GCE and sonicate it in pure ethanol for 2 minutes, followed by a Milli-Q water rinse.

  • Causality: Sonication provides the mechanical energy required to dislodge non-covalently bound (physisorbed) molecules. Because the C–N bond is covalent, the true grafted layer will remain intact 3.

  • Step 2: Transfer the electrode to an aqueous solution of 1.0 mM

    
     with 0.1 M KCl. Run a CV from -0.2 V to +0.6 V at 50 mV/s.
    
  • Validation: A bare GCE will exhibit a reversible redox couple (

    
    ). The successfully modified 11-MAU/GCE must show a completely suppressed faradaic response (a flat line). This confirms the structural integrity and pinhole-free nature of the monolayer.
    

G GCE Bare Glassy Carbon Graft CV Grafting (11-MAU) GCE->Graft Mod 11-MAU/GCE (Hydroxyl Terminated) Graft->Mod Passivation Probe Redox Probe CV [Fe(CN)6]3-/4- Mod->Probe Validation Block Inner-Sphere Blocked Probe->Block Inner-Sphere Probes Tunnel Outer-Sphere Tunneling Probe->Tunnel Outer-Sphere Probes

Figure 2: Workflow for validation of the 11-MAU modified electrode using redox probes.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. 1

  • Electrochemical attachment of a conjugated amino-ferrocifen complex onto carbon and metal surfaces. CORE. 3

  • Electrochemical oxidation of primary aliphatic amines. The Journal of Organic Chemistry. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 11-(Methylamino)undecan-1-ol

Content Type: Operational Safety & Logistics Manual Audience: Drug Discovery & Lipid Nanoparticle (LNP) Formulation Scientists Core Directive: The "Trojan Horse" Hazard Executive Summary: 11-(Methylamino)undecan-1-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Manual Audience: Drug Discovery & Lipid Nanoparticle (LNP) Formulation Scientists

Core Directive: The "Trojan Horse" Hazard

Executive Summary: 11-(Methylamino)undecan-1-ol is not just a simple amine; it is an amphiphilic aminolipid . While the secondary amine headgroup (


) presents a standard corrosive/irritant risk, the 

alkyl chain acts as a permeation enhancer.

The Danger: The lipophilic tail facilitates rapid transit across the stratum corneum (the skin's lipid barrier), effectively "dragging" the caustic amine group into the dermis. Unlike simple inorganic bases that burn the surface, aminolipids can cause deep-tissue chemical burns that may not be immediately painful due to nerve damage or delayed reaction.

Operational Rule: Treat this compound as a transdermal corrosive . Standard "splash protection" is insufficient; permeation resistance is required.

Risk Assessment & Classification (SAR Analysis)

Since specific GHS data is often limited for custom lipid linkers, this assessment is derived from Structure-Activity Relationships (SAR) of analogous fatty amines and amino alcohols.

Hazard ClassClassification (Conservative)Mechanism of Action
Skin Corrosion/Irritation Category 1B (Causes severe burns)Basic amine attacks protein/lipids; alkyl chain increases penetration.
Serious Eye Damage Category 1 (Irreversible effects)Rapid saponification of corneal lipids by the amine.
Acute Toxicity (Dermal) Category 3 (Toxic in contact)High lipophilicity (

) ensures systemic absorption.
Physical State Waxy Solid / Low-Melting SolidMelting point approx. 25–35°C. May liquefy on warm gloves.
Personal Protective Equipment (PPE) Matrix
A. Glove Selection (Critical)

Standard 4-mil nitrile gloves are insufficient for prolonged handling of aminolipids in organic solvents (e.g., Ethanol, Chloroform) commonly used in LNP synthesis.

OperationRisk LevelRecommended Glove Protocol
Weighing (Solid) ModerateSingle Nitrile (5 mil minimum). Why: Solid transfer has low permeation risk unless the solid melts on warm hands.
Solubilization (Ethanol/MeOH) High Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (e.g., Silver Shield™) OR High-grade Nitrile (8 mil+).Why: Alcohols degrade nitrile; the lipid solute then penetrates rapidly.
LNP Formulation (Aqueous) ModerateDouble Nitrile (Standard). Why: Aqueous buffers reduce the permeation rate compared to organic solvents.
B. Respiratory & Eye Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited during solubilization; amines can vaporize or aerosolize, causing corneal fogging (blue haze) or damage.

  • Respiratory:

    • Solid Handling: Work within a Chemical Fume Hood. If open-bench weighing is unavoidable (not recommended), use an N95/P100 respirator to prevent inhalation of lipid dust.

    • Solution Handling: Fume hood is mandatory.

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer

The waxy nature of 11-(Methylamino)undecan-1-ol often leads to static cling and difficult transfers.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before contact. Waxy amines tend to carry charge, causing "jumping" of particles.

  • Tool Selection: Use a PTFE-coated spatula . The lipid will stick aggressively to stainless steel; PTFE allows for cleaner transfer and accurate stoichiometry.

  • Environment: Weigh inside a fume hood. If air currents disturb the balance, use a draft shield, but never remove the chemical from the hood.

Phase 2: Solubilization (The High-Risk Step)

Most accidents occur here. The heat of solvation (exothermic) can increase vapor pressure.

  • Solvent Choice: Typically Ethanol or t-Butanol for LNP prep.

  • Sequence: Add solvent to the solid, not solid to the solvent, to prevent splashing.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap .

    • Warning: Do not use standard polyethylene (PE) caps without liners; the amine can leach plasticizers or degrade the seal over time.

  • Dissolution: If sonication is required, keep the vial tightly capped and wrapped in Parafilm. Sonicators generate heat, which increases the permeation rate of the solution if a spill occurs.

Emergency Response & Disposal
Spill Response Workflow (DOT Visualization)

Immediate action is required for aminolipid spills to prevent surface contamination that persists for months.

SpillResponse Start Spill Detected Identify Identify State: Solid vs. Solution Start->Identify Solid Solid/Waxy Spill Identify->Solid Solution Solution (Ethanol/Organic) Identify->Solution Scoop Scoop with Polypropylene Scraper Solid->Scoop WipeS Wipe with Isopropanol-soaked pad Scoop->WipeS FinalClean Final Wash: Soap & Water WipeS->FinalClean Absorb Absorb with Vermiculite or Chem-Pads Solution->Absorb Neutralize Clean surface with 1% Acetic Acid (Weak Acid) Absorb->Neutralize Neutralize->FinalClean Dispose Dispose as Hazardous Organic Waste FinalClean->Dispose

Caption: Protocol for segregating solid vs. solution spills. Note the specific neutralization step for amine solutions.

Disposal Protocols
  • Segregation: Dispose of in Basic Organic Waste streams.

    • Critical: Never mix with "Acid Waste" or oxidizers (e.g., Peroxides, Nitric Acid). Mixing amines with oxidizers can form explosive N-oxides or fulminates.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers as amines can corrode aluminum or zinc.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7][8] National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. [Link]

  • PubChem. (n.d.).[9] Compound Summary: 2-(Methylamino)ethanol (Structural Analog for Hazard Class). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Fatty Amines (General Hazard Profile).[Link]

Sources

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